4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-4-6(10-3-9-5)8-1-2-11-4/h3H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRCZDKHYQKDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
This guide provides a comprehensive overview of a logical and robust synthetic pathway for the preparation of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is presented as a multi-step process, beginning with readily available starting materials and proceeding through key intermediates to the final product. Each step is detailed with theoretical justification, procedural steps, and important considerations for reaction optimization and safety.
Introduction to the Pyrimido[5,4-b]oxazine Scaffold
The pyrimido[5,4-b]oxazine core is a fused heterocyclic system that combines the structural features of a pyrimidine and an oxazine ring. This arrangement of atoms imparts unique physicochemical properties and offers multiple points for chemical modification, making it an attractive scaffold in medicinal chemistry. Pyrimidine derivatives are well-known for their diverse biological activities, including roles as anticancer, antiviral, and antimicrobial agents. The fusion of an oxazine ring can modulate these properties and introduce new pharmacological profiles. The chloro-substituted title compound, in particular, serves as a versatile intermediate for further functionalization via nucleophilic substitution reactions at the 4-position, allowing for the generation of diverse compound libraries for screening.
Proposed Synthetic Pathway
A logical and efficient synthetic route to 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine involves a three-stage process:
-
Formation of a key pyrimidine intermediate: Synthesis of 5,6-diaminopyrimidin-4-ol.
-
Construction of the fused oxazine ring: Cyclization of the diaminopyrimidine with a suitable two-carbon electrophile to yield 7,8-dihydro-6H-pyrimido[5,4-b]oxazin-4-one.
-
Chlorination of the pyrimido-oxazinone: Conversion of the hydroxyl group at the 4-position to a chloro group.
This strategy is based on well-established principles of heterocyclic chemistry and utilizes common laboratory reagents and techniques.
Caption: Overall synthetic strategy for 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine.
Part 1: Synthesis of 5,6-Diaminopyrimidin-4-ol
The initial step focuses on the creation of a suitably functionalized pyrimidine ring that can undergo subsequent cyclization. 5,6-Diaminopyrimidin-4-ol is an ideal precursor, possessing vicinal amino groups for the formation of the oxazine ring and a hydroxyl group that will ultimately be converted to the target chloro-substituent.
A common approach to synthesizing this intermediate is through the condensation of a suitable three-carbon precursor with urea or a related compound, followed by nitrosation and reduction.
Experimental Protocol: Synthesis of 5,6-Diaminopyrimidin-4-ol
Materials:
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Sodium nitrite
-
Sodium dithionite
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Synthesis of 2,5,6-triaminopyrimidin-4-ol: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add guanidine hydrochloride and ethyl cyanoacetate. Reflux the mixture for 6-8 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to yield 2,6-diaminopyrimidin-4(3H)-one.
-
Nitrosation: Suspend the 2,6-diaminopyrimidin-4(3H)-one in water and cool in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Acidify the mixture with hydrochloric acid to facilitate the formation of the nitroso derivative, 2,6-diamino-5-nitrosopyrimidin-4(3H)-one. The colored precipitate is then filtered, washed with cold water, and dried.
-
Reduction: In a separate flask, prepare a solution of sodium dithionite in aqueous ammonia. Add the dried nitroso compound portion-wise to this solution at room temperature with vigorous stirring. The reaction is typically accompanied by a color change. After the addition is complete, stir the mixture for an additional 1-2 hours. The resulting precipitate, 5,6-diaminopyrimidin-4-ol, is collected by filtration, washed with cold water, and dried under vacuum.
Causality Behind Experimental Choices:
-
Guanidine and Ethyl Cyanoacetate: This combination is a classic example of a Traube purine synthesis, which can be adapted for pyrimidine synthesis, providing a direct route to the aminopyrimidine core.
-
Nitrosation and Reduction: The introduction of a nitroso group at the 5-position, followed by its reduction, is a reliable method for installing an amino group on the pyrimidine ring. Sodium dithionite is a common and effective reducing agent for this transformation.
Part 2: Synthesis of 7,8-dihydro-6H-pyrimido[5,4-b]oxazin-4-one
With the diaminopyrimidine in hand, the next critical step is the construction of the fused oxazine ring. This is achieved through a cyclocondensation reaction with a suitable two-carbon electrophile. 1,2-Dibromoethane is an excellent choice for this purpose, as it will react with the two amino groups to form the desired heterocyclic system.
Caption: Cyclocondensation to form the pyrimido-oxazinone core.
Experimental Protocol: Synthesis of 7,8-dihydro-6H-pyrimido[5,4-b]oxazin-4-one
Materials:
-
5,6-Diaminopyrimidin-4-ol
-
1,2-Dibromoethane
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 5,6-diaminopyrimidin-4-ol in DMF, add potassium carbonate as a base.
-
Add 1,2-dibromoethane dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC. The formation of the product can be confirmed by standard analytical techniques such as NMR and mass spectrometry, which will show the characteristic signals for the newly formed oxazine ring and the disappearance of the vicinal amino groups of the starting material.
Part 3: Chlorination of 7,8-dihydro-6H-pyrimido[5,4-b]oxazin-4-one
The final step in the synthesis is the conversion of the 4-oxo (or its tautomeric 4-hydroxy) group to a chloro group. This is a crucial transformation as the resulting 4-chloro derivative is an activated intermediate for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of chlorination.
Experimental Protocol: Synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
Materials:
-
7,8-dihydro-6H-pyrimido[5,4-b]oxazin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)
-
Toluene or another high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7,8-dihydro-6H-pyrimido[5,4-b]oxazin-4-one in an excess of phosphorus oxychloride. A high-boiling solvent like toluene can be used as a co-solvent.
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux (around 110 °C) and maintain for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and cautiously quench the reaction by slowly adding crushed ice. This step is highly exothermic and should be performed with extreme care.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expertise & Experience Insights:
-
The use of an excess of POCl₃ serves as both the reagent and the solvent in many cases.
-
The addition of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
-
The workup procedure must be conducted with caution due to the vigorous reaction of POCl₃ with water.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| 5,6-Diaminopyrimidin-4-ol | C₄H₆N₄O | 126.12 | Solid |
| 7,8-dihydro-6H-pyrimido[5,4-b]oxazin-4-one | C₆H₆N₄O₂ | 166.14 | Solid |
| 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine | C₆H₅ClN₄O | 184.58 | Solid |
Conclusion
The synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine can be reliably achieved through a well-defined, three-stage process involving the formation of a diaminopyrimidine intermediate, cyclization to form the fused oxazine ring, and subsequent chlorination. This guide provides a detailed, step-by-step methodology grounded in established chemical principles, offering researchers and drug development professionals a solid foundation for the preparation of this valuable heterocyclic scaffold. The final product serves as a key building block for the synthesis of a diverse range of derivatives with potential therapeutic applications.
References
-
Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
-
Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Available at: [Link]
-
El-Ghonemy, D. H., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. Available at: [Link]
-
Suwińska, K., et al. (2007). Synthesis of a New Scaffold:the 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus. Molecules. Available at: [Link]
An In-depth Technical Guide to 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, synthetic pathways, reactivity, and its role as a versatile intermediate for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep understanding of this scaffold.
Introduction: The Pyrimido[5,4-b]oxazine Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, fused pyrimidine systems are particularly prominent due to their diverse biological activities. The pyrimido[5,4-b]oxazine core integrates the electron-deficient pyrimidine ring with an oxazine ring, creating a scaffold with unique electronic and steric properties. This fusion is present in molecules explored for various therapeutic applications, including anticancer and antimicrobial agents.[1][2][3][4]
The subject of this guide, 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, is a key derivative. The introduction of a chlorine atom at the 4-position of the pyrimidine ring is a critical synthetic modification. This chloro group acts as an excellent leaving group, rendering the molecule a highly valuable intermediate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the systematic and efficient generation of diverse molecular libraries for biological screening and structure-activity relationship (SAR) studies.
Core Chemical and Physical Properties
A summary of the fundamental properties of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine is presented below. This data is essential for handling, characterization, and experimental design.
| Property | Value | Source |
| IUPAC Name | 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][5][6]oxazine | [5][7] |
| CAS Number | 1309377-79-4 | [5][7] |
| Molecular Formula | C₆H₆ClN₃O | [5][7] |
| Molecular Weight | 171.58 g/mol | [5][7] |
| Canonical SMILES | ClC1=C2OCCNC2=NC=N1 | [5] |
| Appearance | (Typically a solid, color may vary) | N/A |
| Purity | Commercially available up to 97% | [5] |
Safety and Handling: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Reactivity
The synthetic utility of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine is predicated on its strategic preparation and subsequent reactivity.
Synthetic Strategy
While the exact, published synthesis of this specific molecule is not detailed in readily available literature, its preparation can be logically inferred from established heterocyclic chemistry principles. A common and effective route involves a two-step process: the formation of the core pyrimido[5,4-b]oxazinone ring system, followed by chlorination.
Caption: General synthetic pathway to the target compound.
Causality Behind Experimental Choices:
-
Step 1 (Cyclization): The construction of the fused ring system is typically achieved by intramolecular cyclization of a suitably functionalized aminopyrimidine. This precursor would possess an amino group and a hydroxyl or aminoethyl side chain, which can react with an appropriate C1 or C2 synthon to form the oxazine ring.
-
Step 2 (Chlorination): The conversion of the tautomeric keto form (a lactam) of the pyrimidinone to the 4-chloro derivative is a classic and highly efficient transformation.[8] Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose. It activates the carbonyl oxygen, facilitating its replacement by a chloride ion to yield the desired activated intermediate. This is a crucial step that transforms a relatively stable lactam into a reactive electrophile.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound lies in the reactivity of the C4-chloro group. The pyrimidine ring contains two electron-withdrawing nitrogen atoms, which significantly lower the electron density of the ring system. This electronic pull activates the chlorine atom, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr).
This reactivity allows for the facile introduction of a wide variety of functional groups at the C4 position by reacting the compound with different nucleophiles.
Caption: Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Field-Proven Insights:
-
Choice of Nucleophile: A vast library of derivatives can be created using primary and secondary amines, alcohols, and thiols. This modularity is a key advantage in drug discovery for rapidly exploring the chemical space around the scaffold.
-
Reaction Conditions: The reaction typically requires a base (e.g., diisopropylethylamine, potassium carbonate) to deprotonate the nucleophile and scavenge the HCl byproduct. The choice of solvent (e.g., DMF, DMSO, NMP) and temperature depends on the nucleophilicity of the attacking species. Weaker nucleophiles often require higher temperatures to drive the reaction to completion.
Spectroscopic Characterization (Predicted)
While specific spectral data requires experimental acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecular structure. This is a self-validating system for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton NMR):
-
Pyrimidine Proton (H-2): A singlet is expected in the aromatic region, typically downfield (~8.0-8.5 ppm), due to the deshielding effect of the adjacent nitrogen atoms.
-
Oxazine Protons (CH₂-N and CH₂-O): Two distinct signals, likely triplets, are expected in the aliphatic region (~3.5-4.5 ppm). The protons on the carbon adjacent to the oxygen (CH₂-O) will be further downfield than those adjacent to the nitrogen (CH₂-N).
-
NH Proton: A broad singlet may be observed, the position of which is highly dependent on solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
C4-Cl: This carbon will be significantly deshielded and is expected to appear around 155-165 ppm.
-
Other Pyrimidine Carbons: Other carbons in the pyrimidine ring will appear in the aromatic region (140-160 ppm).
-
Oxazine Carbons: The two aliphatic carbons of the oxazine ring will be found upfield (~40-70 ppm).
-
-
Mass Spectrometry (MS):
-
The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two peaks for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This provides definitive evidence for the presence of a single chlorine atom.
-
Experimental Protocols
The following protocols are generalized methodologies based on standard procedures for the synthesis and reaction of chloropyrimidines. They should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of 7,8-dihydro-6H-pyrimido[5,4-b]oxazin-4(3H)-one (Precursor)
This protocol describes a potential cyclization to form the core ring structure.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the starting aminopyrimidine derivative (1.0 eq).
-
Solvent: Add a suitable anhydrous solvent (e.g., dioxane or DMF) to dissolve or suspend the starting material.
-
Reagent Addition: At 0 °C (ice bath), slowly add chloroacetyl chloride (1.1 eq) dropwise.
-
Base Addition: Following the addition, add a non-nucleophilic base such as triethylamine (2.5 eq).
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench by slowly adding water. The product may precipitate out or require extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Chlorination to Yield 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
This protocol details the conversion of the pyrimidinone to the target 4-chloro derivative.
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reagents: Add the precursor, 7,8-dihydro-6H-pyrimido[5,4-b]oxazin-4(3H)-one (1.0 eq), to the flask. Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq), which often serves as both the reagent and solvent. A catalytic amount of DMF can sometimes accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-6 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup (Caution: Highly Exothermic): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Neutralization: Once the excess POCl₃ is quenched, neutralize the acidic aqueous solution with a solid base (e.g., sodium bicarbonate) or a concentrated aqueous base (e.g., NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel.
Protocol 3: General Procedure for Nucleophilic Substitution (SNAr)
This protocol outlines the use of the title compound as an intermediate.
-
Setup: In a reaction vial or flask, dissolve 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, NMP, or dioxane).
-
Reagents: Add the desired nucleophile (e.g., a primary amine, 1.2 eq) followed by a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq).
-
Reaction: Seal the vessel and heat the reaction mixture. Temperatures can range from 80 °C to 150 °C, depending on the reactivity of the nucleophile. Microwave irradiation can often be used to accelerate the reaction. Monitor progress by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water to precipitate the product or prepare it for extraction. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine to remove the solvent and base. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via column chromatography or preparative HPLC to yield the final 4-substituted product.
Conclusion and Future Outlook
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine is more than just a chemical entity; it is a strategic tool for the medicinal chemist. Its well-defined reactivity, centered on the SNAr reaction at the C4 position, provides a reliable and versatile handle for molecular diversification. The straightforward synthesis of the scaffold and its subsequent activation via chlorination make it an accessible and valuable building block. As the search for novel therapeutics continues, intermediates like this, which enable the rapid and systematic exploration of chemical space, will remain indispensable to the drug discovery process. Future work will undoubtedly see this and similar scaffolds elaborated into novel compound libraries targeting a wide range of diseases.
References
-
Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1][5]oxazine derivatives from 5-acetyl-4-aminopyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of new Derivatives of Pyrimido[5,4-e][5][6][9]triazolo[3,4-b][1][5][6]Thiadiazine and Their Enzyme Inhibitory Activity. SciSpace. Available at: [Link]
-
Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][5][6]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. Available at: [Link]
-
4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
- Synthesis of chlorinated pyrimidines.Google Patents.
-
4-Chloro-2-methyl-8H-pyrimido[5,4-b][5][6]oxazin-7-one Spectrum. SpectraBase. Available at: [Link]
- Process for the preparation of chloropyrimidines.Google Patents.
-
Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
-
Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS OF CHLORINATED PYRIMIDINES. European Patent Office. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][5][6][9]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. PubMed Central, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine 97% | CAS: 1309377-79-4 | AChemBlock [achemblock.com]
- 6. 6H-Pyrimido[5,4-b][1,4]oxazine-6-carboxylic acid, 4-chloro-7,8-dihydro-7-oxo-, ethyl ester | 66751-59-5 [chemicalbook.com]
- 7. 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine | C6H6ClN3O | CID 71757168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (CAS Number: 1309377-79-4)
An In-depth Technical Guide to 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine (CAS Number: 1309377-79-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Versatile Scaffold in Modern Drug Discovery
4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine, identified by CAS number 1309377-79-4, is a heterocyclic compound that has emerged as a critical building block in the synthesis of pharmacologically active molecules. Its unique fused ring structure, combining a pyrimidine with a morpholine-like moiety, offers a three-dimensional architecture that is of significant interest in medicinal chemistry. While this compound is primarily utilized as a synthetic intermediate, the biological importance of its derivatives is substantial, particularly in the development of novel therapeutics for metabolic diseases.
This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine. Furthermore, it delves into the application of this intermediate in the synthesis of G-protein coupled receptor 119 (GPR119) agonists, a promising class of drugs for the treatment of type 2 diabetes mellitus. Detailed experimental protocols for the synthesis of a key derivative and for the biological evaluation of the final GPR119 agonists are also presented to provide researchers with practical, actionable insights. The broader therapeutic potential of the pyrimido[5,4-b][1][2]oxazine core, including its exploration in oncology and inflammatory diseases, is also briefly discussed, highlighting the versatility of this chemical scaffold.
Physicochemical Properties and Structure
The fundamental physicochemical properties of 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 1309377-79-4 | [3] |
| IUPAC Name | 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine | [3] |
| Molecular Formula | C₆H₆ClN₃O | [3] |
| Molecular Weight | 171.58 g/mol | [4] |
| Appearance | White to off-white solid | |
| SMILES | ClC1=C2OCCNC2=NC=N1 | [3] |
| InChIKey | VSRCZDKHYQKDRZ-UHFFFAOYSA-N | [4] |
Synthesis and Reactivity
The synthesis of 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine is a critical step in its utilization as a synthetic intermediate. A representative synthetic protocol is provided in the experimental section of this guide.
The reactivity of this molecule is dominated by the presence of the chlorine atom on the electron-deficient pyrimidine ring. This 4-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring activates the C4 position for nucleophilic attack. This key reactivity allows for the facile introduction of a wide variety of substituents, making it a versatile scaffold for library synthesis in drug discovery programs.
Common nucleophiles used in SNAr reactions with 4-chloropyrimidines include amines, alcohols, and thiols. The reaction conditions can be tailored based on the nucleophilicity of the attacking species, often requiring a base to neutralize the HCl generated during the reaction and sometimes elevated temperatures to drive the reaction to completion. The choice of solvent is also critical and can influence the reaction rate and yield.
Core Application: Intermediate in the Synthesis of GPR119 Agonists for Type 2 Diabetes
The most prominent application of 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine is as a key intermediate in the synthesis of potent and selective GPR119 agonists. GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes, with the potential for improved glycemic control and a low risk of hypoglycemia.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to enhanced insulin secretion in the presence of elevated glucose levels.
Caption: GPR119 agonist activation of the Gαs-cAMP signaling pathway.
Experimental Protocols
Synthesis of a Key GPR119 Agonist Intermediate
This protocol describes the synthesis of a key intermediate derived from 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine, as reported in the development of novel GPR119 agonists.
Reaction Scheme:
Sources
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine 97% | CAS: 1309377-79-4 | AChemBlock [achemblock.com]
- 4. 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine | C6H6ClN3O | CID 71757168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Pyrimido[5,4-b]oxazine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Pyrimido[5,4-b]oxazine Derivatives
The landscape of drug discovery is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and electronic properties conducive to interacting with biological targets. Among these, the pyrimido[5,4-b]oxazine core, a fused heterocyclic system containing both a pyrimidine and an oxazine ring, has emerged as a structure of significant interest. Its structural similarity to naturally occurring purines allows derivatives to act as antagonists or modulators in biochemical pathways involving nucleic acid bases, presenting a logical starting point for the design of antimetabolites and kinase inhibitors.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the multifaceted biological activities of pyrimido[5,4-b]oxazine derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, grounding the discussion in mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to provide a self-validating framework for future research and development.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The most extensively documented therapeutic potential of pyrimido-oxazine and related fused pyrimidine systems lies in oncology.[3][4] These compounds have demonstrated promising cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells.[3] Their anticancer effects are not monolithic but are achieved through the modulation of various cancer-associated pathways.
Mechanism of Action: A Multi-pronged Attack
The efficacy of these derivatives stems from their ability to interfere with key enzymatic and signaling processes that drive cancer progression.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. Certain oxazolopyrimidine derivatives, which share structural similarities, have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5][6] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling required for the formation of new blood vessels, effectively starving the tumor.[1][6] Molecular docking studies suggest that the pyrimido-oxazine moiety can form critical hydrogen bonds within the kinase hinge region, a common feature of type II kinase inhibitors.[1][6] Other kinases, such as Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), have also been identified as targets for related pyrimido-indole scaffolds, suggesting a broad potential for kinase-targeted drug design.[7]
-
Induction of Apoptosis: Many derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This can be achieved by inhibiting pro-survival proteins like BCL-2 or by activating the caspase cascade, a family of proteases that execute the apoptotic program.[1][6][8] The ability of these compounds to decrease the production of anti-apoptotic proteins shifts the cellular balance towards cell death, a highly desirable trait for an anticancer agent.[1]
-
Cell Cycle Arrest: By interfering with cell cycle progression, pyrimidine derivatives can halt the uncontrolled proliferation of cancer cells. Some compounds have been shown to cause cell cycle arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase.[9] This is often linked to the modulation of key cell cycle regulators and pro-apoptotic proteins like p53.[9]
Signaling Pathway Visualization: VEGFR-2 Inhibition
The following diagram illustrates the proposed mechanism of VEGFR-2 inhibition by a pyrimido[5,4-b]oxazine derivative, leading to the suppression of angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition by a pyrimido[5,4-b]oxazine derivative.
Quantitative Data: Cytotoxicity of Fused Pyrimidine Derivatives
The following table summarizes the cytotoxic activity of representative fused pyrimidine derivatives against various cancer cell lines.
| Compound ID | Scaffold Type | Target Cell Line | IC50 (µM) | Reference |
| Compound 3g | Oxazolo[5,4-d]pyrimidine | HT29 (Colon) | 58.4 | [5] |
| Compound 6b | Pyrimido[5,4-e][3][4][10]triazine | A549 (Lung) | 3.6 | [11] |
| Compound 1 | Pyrimido[1,2-b]pyridazin-2-one | HCT-116 (Colon) | 49.35 | [9] |
| Compound 1 | Pyrimido[1,2-b]pyridazin-2-one | MCF-7 (Breast) | 69.32 | [9] |
| Compound 2a | Pyrimido[5,4-b]indol-4-amine | DYRK1A (Kinase Assay) | 7.6 | [7] |
| Compound 1d | Pyrimido[5,4-b]indol-4-amine | CK1δ/ε (Kinase Assay) | 0.6 | [7] |
Note: Data is for structurally related fused pyrimidine systems, highlighting the general potential of the broader class.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the cytotoxic effects of pyrimido[5,4-b]oxazine derivatives on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimido[5,4-b]oxazine derivative in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (vehicle control).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial and Anti-inflammatory Activities
Beyond cancer, the pyrimido-oxazine scaffold has shown promise in combating microbial infections and modulating inflammatory responses.
Antimicrobial Properties
Derivatives have shown inhibitory activity against a range of pathogenic microbes, including bacteria like E. coli and S. typhi, and fungal strains such as Aspergillus flavus.[10] This broad-spectrum potential is particularly valuable in an era of growing antimicrobial resistance. The structural features of these compounds can be tuned to enhance their potency, often exceeding that of standard antimicrobial agents.[10]
Workflow: Minimum Inhibitory Concentration (MIC) Assay
This diagram outlines the workflow for determining the antimicrobial efficacy of the derivatives.
Caption: Experimental workflow for a standard broth microdilution MIC assay.
Anti-inflammatory Effects
The pyrimidine nucleus is known to be a key pharmacophore for anti-inflammatory agents.[9] Derivatives can inhibit the production of key inflammatory mediators, including tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and prostaglandin E2.[8][9] The mechanism often involves the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[9] This activity suggests potential applications in treating autoimmune disorders and other chronic inflammatory conditions.[4][8]
Structure-Activity Relationships (SAR)
The biological activity of pyrimido[5,4-b]oxazine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Substitution at C8: Studies on the related pyrimido[5,4-b]indole scaffold have shown that introducing aryl groups at the C8 position can significantly increase potency. Phenyl and β-naphthyl groups, for instance, led to submicromolar agonist activity at Toll-like receptor 4 (TLR4), possibly through additional binding interactions with the receptor complex.[12]
-
Substitution at C2 and C4: In pyrimido[4,5-b]indole-4-amine derivatives targeting tubulin, the substituent at the C2 position was critical. A 2-amino group capable of hydrogen bonding provided significantly higher potency than a methyl or hydrogen atom at the same position.[13] The N4-aryl moiety was also crucial for hydrophobic interactions within the colchicine binding site.[13]
-
General Observations: Electron-withdrawing groups on pendant aromatic rings can enhance antimicrobial activity, while specific aliphatic amino chains can improve cytotoxic potency against certain cancer cell lines.[5][14]
Core Scaffold and Key Modification Sites
Caption: The pyrimido[5,4-b]oxazine scaffold with key positions for chemical modification.
Conclusion and Future Outlook
The pyrimido[5,4-b]oxazine scaffold and its related fused pyrimidine systems represent a versatile and highly promising class of compounds in medicinal chemistry. Their demonstrated ability to act as anticancer, antimicrobial, and anti-inflammatory agents provides a rich foundation for the development of novel therapeutics. The structural analogy to purines offers a rational basis for their activity as antimetabolites and kinase inhibitors, while the extensive possibilities for chemical modification allow for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.
Future research should focus on synthesizing novel libraries of these derivatives and screening them against a wider range of biological targets. A deeper investigation into their mechanisms of action, aided by molecular modeling and structural biology, will be crucial for optimizing lead compounds. With a multi-pronged therapeutic potential, pyrimido[5,4-b]oxazine derivatives are poised to be a significant source of next-generation drug candidates.
References
-
Synthesis and Preliminary Antimicrobial Activity of New Pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine. (2025). ResearchGate. [Link]
-
Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. (n.d.). ResearchGate. [Link]
-
Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2025). PubMed. [Link]
-
Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). National Institutes of Health. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI. [Link]
-
New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PubMed. [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.). National Institutes of Health. [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. (2021). PubMed. [Link]
-
Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. (n.d.). National Institutes of Health. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). National Institutes of Health. [Link]
-
Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][3][4][10]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. (2018). PubMed Central. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. [Link]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (n.d.). PubMed. [Link]
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. (n.d.). PMC. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c][3][4][10]triazolo[3,4-f][3][4][10]triazines. (2020). ResearchGate. [Link]
-
Synthesis, analgesic, anti-inflammatory, and antimicrobial activity of some novel pyrimido[4,5-b]quinolin-4-ones. (2021). ResearchGate. [Link]
-
Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021). PubMed Central. [Link]
-
Synthesis and structure–activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. (1980). Sci-Hub. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. (n.d.). National Institutes of Health. [Link]
-
Novel pyrido[2,3-b][4][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). National Institutes of Health. [Link]
-
SYNTHESIS OF COMPOUNDS RELATED TO ANTITUMOR AGENTS PART 1, STUDIES ON THE SYNTHESIS OF OXAZOLO(4,5‐D)PYRIMIDINE AND PYRIMIDO(5,4‐B)‐(1,4)‐OXAZINE DERIVATIVES. (n.d.). Sci-Hub. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Introduction: The Strategic Value of the Pyrimido[5,4-b]oxazine Scaffold
An In-depth Technical Guide to the Synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine Derivatives
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents and its role as a fundamental building block of DNA and RNA.[1] Its synthetic versatility and capacity for diverse biological interactions have led to its incorporation into drugs for infectious diseases, cancer, and neurological disorders.[1] When fused with an oxazine ring to form the pyrimido[5,4-b]oxazine core, a rigid, three-dimensional structure emerges that is of significant interest in modern drug discovery.
This guide focuses specifically on the synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine and its subsequent derivatives. The strategic importance of this particular intermediate cannot be overstated. The chlorine atom at the 4-position of the pyrimidine ring serves as a highly versatile synthetic handle.[2] It is an excellent leaving group, readily participating in nucleophilic substitution and metal-catalyzed cross-coupling reactions.[3] This reactivity allows for the systematic and efficient generation of extensive compound libraries, enabling robust structure-activity relationship (SAR) studies essential for optimizing drug candidates. This document provides a detailed exploration of the synthetic pathways, experimental protocols, and strategic considerations for researchers and drug development professionals working with this valuable heterocyclic system.
Part 1: Synthesis of the Core Scaffold
The construction of the 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine core is a multi-step process that hinges on the principles of selective reactivity of substituted pyrimidines. The most logical and field-proven approach involves a convergent synthesis starting from a readily available pyrimidine precursor, followed by the strategic formation of the fused oxazine ring.
The workflow is designed around the differential reactivity of chlorine atoms on the pyrimidine ring, allowing for sequential and controlled substitutions that culminate in the desired heterocyclic system.
Sources
A Guide to the Spectroscopic Characterization of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
Introduction: The Importance of Structural Verification
In the landscape of drug discovery and development, the pyrimido[5,4-b]oxazine scaffold represents a privileged heterocyclic system, forming the core of various biologically active molecules. The compound 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (CAS No. 1309377-79-4) is a key synthetic intermediate.[1][2] The chlorine atom at the 4-position serves as a versatile chemical handle, allowing for nucleophilic substitution to generate diverse libraries of compounds for screening.
Given its role as a foundational building block, unambiguous structural confirmation is not merely a procedural step but a cornerstone of scientific integrity. Errors in the identity or purity of such an intermediate can have cascading effects, invalidating downstream biological data and wasting significant resources. This guide provides an in-depth technical framework for the comprehensive spectroscopic characterization of this molecule, blending theoretical principles with practical, field-proven protocols. Our approach is designed as a self-validating system, where data from multiple orthogonal techniques converge to provide a single, irrefutable structural assignment.
Molecular Structure and Spectroscopic Overview
Before delving into individual techniques, it is essential to understand the molecular structure of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. The molecule consists of a fused pyrimidine and 1,4-oxazine ring system.
Chemical Structure:
-
Molecular Weight: 171.58 g/mol [2]
-
Key Features:
-
An aromatic pyrimidine ring, which is electron-deficient.
-
A saturated 1,4-oxazine ring.
-
An electronegative chlorine atom attached to the pyrimidine ring.
-
Three distinct proton environments in the oxazine ring and one aromatic proton.
-
The following workflow outlines the integrated approach to spectroscopic analysis discussed in this guide.
Caption: Overall workflow for the spectroscopic characterization of the title compound.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry is the first and most critical checkpoint. It provides the molecular weight, offering immediate confirmation of the elemental formula. For halogenated compounds like this one, MS offers a unique and definitive validation through isotopic patterns. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a predictable signature that must be present.
Anticipated Mass Spectrum:
-
Molecular Ion (M⁺): An ion peak corresponding to the nominal mass (C₆H₆³⁵ClN₃O) is expected at m/z = 171 .
-
Isotopic Peak (M+2)⁺: A second peak, representing the molecule containing the ³⁷Cl isotope (C₆H₆³⁷ClN₃O), is expected at m/z = 173 .
-
Trustworthiness Check: The defining characteristic is the intensity ratio of the M⁺ to (M+2)⁺ peaks. This ratio should be approximately 3:1 . Observing this signature provides high confidence in the presence of a single chlorine atom. The absence of this pattern would immediately invalidate the sample's identity.
Predicted Fragmentation: While fragmentation depends on the ionization method (e.g., Electron Impact), common fragmentation pathways for related heterocyclic systems may involve the loss of small, stable molecules or radicals.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 171 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 173 | Molecular ion with ³⁷Cl (approx. 33% intensity of M⁺) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1-0.5 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Method: Electrospray ionization (ESI) in positive mode is recommended for its soft ionization, which maximizes the abundance of the molecular ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Verify the accurate mass of the molecular ion to confirm the elemental formula (C₆H₆ClN₃O). Critically, confirm the presence and ~3:1 intensity ratio of the [M]⁺ and [M+2]⁺ peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR spectroscopy provides the detailed connectivity and chemical environment of the carbon and hydrogen atoms. For a molecule with both aromatic and aliphatic regions, ¹H and ¹³C NMR are indispensable for mapping the complete structure. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for heterocyclic compounds due to its high solubilizing power.[4]
¹H NMR Spectroscopy
Anticipated Spectrum (in DMSO-d₆): The structure suggests five distinct proton signals.
-
Aromatic Region (δ 8.0-8.5 ppm): A single proton on the pyrimidine ring (at C2) is expected. Its significant downfield shift is due to the deshielding effects of the adjacent nitrogen atoms and the aromatic ring current. It should appear as a singlet.
-
Amine Proton (δ ~7.0-7.5 ppm): The N-H proton of the oxazine ring (at position 6) is expected to be a broad singlet. Its chemical shift can be variable and concentration-dependent, and it is exchangeable with D₂O.
-
Aliphatic Region (δ 3.5-4.5 ppm): The two methylene groups (-CH₂-) in the oxazine ring are diastereotopic and will couple with each other.
-
The -OCH₂- protons (at C8) will be deshielded by the adjacent oxygen atom, appearing further downfield. They should appear as a triplet.
-
The -NCH₂- protons (at C7) will be adjacent to a nitrogen atom and appear slightly upfield relative to the C8 protons. They should also appear as a triplet.
-
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-2 | ~8.2 | Singlet (s) | 1H | Pyrimidine CH | Deshielded by two adjacent N atoms. |
| N₆-H | ~7.2 | Broad Singlet (br s) | 1H | Oxazine NH | Exchangeable proton; broadening due to quadrupolar nitrogen. |
| H-8 | ~4.3 | Triplet (t) | 2H | -O-CH₂- | Deshielded by electronegative oxygen; coupled to H-7. |
| H-7 | ~3.8 | Triplet (t) | 2H | -N-CH₂- | Coupled to H-8. |
¹³C NMR Spectroscopy
Anticipated Spectrum (in DMSO-d₆): Six distinct carbon signals are expected.
-
Aromatic/Heteroaromatic Carbons: The four carbons of the pyrimidine ring will appear in the downfield region (δ > 140 ppm). The carbon bearing the chlorine atom (C4) and the carbon situated between two nitrogens (C2) will be significantly affected by these heteroatoms.
-
Aliphatic Carbons: The two methylene carbons of the oxazine ring will appear in the upfield region (δ 40-70 ppm), with the carbon attached to oxygen (C8) being more deshielded than the one attached to nitrogen (C7).
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C4a, C8a | ~155-160 | Bridgehead Carbons | Part of the aromatic system, adjacent to heteroatoms. |
| C2 | ~150 | Pyrimidine C-H | Carbon between two nitrogens. |
| C4 | ~145 | Pyrimidine C-Cl | Attached to electronegative chlorine. |
| C8 | ~65 | -O-C H₂- | Deshielded by oxygen. |
| C7 | ~45 | -N-C H₂- | Standard aliphatic carbon attached to nitrogen. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 0-12 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is standard. An increased number of scans may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor and perform phase and baseline corrections. Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides confirmation of key functional groups. While it doesn't give the full connectivity, it serves as an excellent orthogonal check. For this molecule, we are looking for characteristic vibrations of the N-H bond, the aromatic C=N and C=C bonds, and the C-O ether linkage.
Anticipated IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3400 | Medium, Sharp | N-H Stretch | Secondary Amine (in oxazine ring) |
| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch | Pyrimidine C-H |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch | -CH₂- groups |
| 1600 - 1650 | Strong | C=N Stretch | Pyrimidine ring |
| 1550 - 1590 | Strong | C=C Stretch | Pyrimidine ring |
| 1200 - 1250 | Strong | Asymmetric C-O-C Stretch | Ether linkage in oxazine ring |
| 750 - 800 | Medium | C-Cl Stretch | Chloro-pyrimidine |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Instrumentation: Use a standard Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
UV-Vis Spectroscopy: Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the conjugated π-system of the pyrimidine ring. The spectral properties of such heterocyclic systems can be sensitive to the solvent environment.[5][6]
Anticipated UV-Vis Spectrum:
-
π → π* Transitions: Strong absorption bands are expected in the 250-300 nm range, characteristic of the aromatic pyrimidine system.
-
n → π* Transitions: Weaker absorption bands may be observed at longer wavelengths (>300 nm), arising from the non-bonding electrons on the nitrogen and oxygen atoms. These are often less intense and can sometimes be obscured by the stronger π → π* transitions. The absorption maxima of related oxazolo[5,4-b]pyridine derivatives have been observed in the 323–357 nm range.[7][8]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from 200 to 600 nm. Use a matched cuvette containing the pure solvent as a reference blank.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
Integrated Analysis: A Self-Validating Conclusion
Caption: Interrelation of spectroscopic data for structural confirmation.
-
MS confirms the elemental formula and the presence of one chlorine atom.
-
¹H and ¹³C NMR build the precise carbon-hydrogen framework, confirming the connectivity of the pyrimidine and oxazine rings.
-
IR validates the presence of key functional groups (N-H, C-O, C=N), corroborating the NMR data.
-
UV-Vis confirms the presence of the conjugated electronic system.
When the experimental data from each of these techniques aligns perfectly with the anticipated results, the structure of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine can be considered unequivocally confirmed, providing a solid foundation for its use in further research and development.
References
-
Bakavoli, M., et al. (2012). Synthesis of new Derivatives of Pyrimido[5,4-e][1][2][9]triazolo[3,4-b][1][2][10]Thiadiazine and Their Enzyme Inhibitory Activity. SciSpace. Available from: [Link]
-
Ghorab, M. M., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][2][9]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. BMC Chemistry, 12(1), 60. Available from: [Link]
-
Fadda, A. A., et al. (2008). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][9]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][9]triazine Derivatives. Letters in Organic Chemistry, 5(4), 282-288. Available from: [Link]
-
Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]
-
El-Kashef, H. S., et al. (2001). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1][10]oxazine derivatives from 5-acetyl-4-aminopyrimidines. Russian Chemical Bulletin, 50(8), 1536-1542. Available from: [Link]
-
SpectraBase. 4-Chloro-2-methyl-8H-pyrimido[5,4-b][1][2]oxazin-7-one. Available from: [Link]
-
De Biasi, A., et al. (2011). Predicting the UV-vis spectra of oxazine dyes. Beilstein Journal of Organic Chemistry, 7, 432-441. Available from: [Link]
-
Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. Available from: [Link]
-
Thoreauchem. 4-chloro-6H,7H,8H-pyrimido[5,4-b][1][2]oxazine-1309377-79-4. Available from: [Link]
-
PubChemLite. 2-chloro-7,8-dihydro-6h-pyrimido[5,4-b][1][2]oxazine. Available from: [Link]1][2]oxazine_C6H6ClN3O
-
Al-Abdullah, E. S., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5543. Available from: [Link]
-
ResearchGate. (2011). Predicting the UV–vis spectra of oxazine dyes. Available from: [Link]
Sources
- 1. 1309377-79-4|4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 2. 4-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine 97% | CAS: 1309377-79-4 | AChemBlock [achemblock.com]
- 3. 4-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine-1309377-79-4 - Thoreauchem [thoreauchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Predicting the UV-vis spectra of oxazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Pyrimido[5,4-b]oxazines: A Technical Guide to Core Therapeutic Targets
The pyrimido[5,4-b]oxazine scaffold, a fused heterocyclic system, represents a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a focal point for the development of novel therapeutic agents across a spectrum of diseases. This guide provides an in-depth exploration of the key molecular targets of pyrimido[5,4-b]oxazine compounds and their derivatives, offering a technical resource for researchers and drug development professionals. We will delve into the mechanistic rationale behind their activity, present methodologies for target validation, and outline the therapeutic promise of this versatile chemical class.
Protein Kinase Inhibition: A Dominant Therapeutic Axis
A predominant and well-established therapeutic application of pyrimido[5,4-b]oxazine derivatives lies in their ability to modulate the activity of protein kinases. These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous pathologies, particularly cancer and neurodegenerative diseases.[1]
Cyclin-Dependent and Related Kinases in Neurodegeneration and Cancer
Several pyrimido[5,4-b]indole derivatives, which share a core structural similarity with pyrimido[5,4-b]oxazines, have been identified as potent inhibitors of key serine/threonine kinases implicated in both oncology and neurology.[1]
-
DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): Overexpressed in Down syndrome and implicated in Alzheimer's disease, DYRK1A is a prime target for cognitive therapeutics. Certain pyrimido[5,4-b]indol-4-amines have demonstrated submicromolar to micromolar inhibitory activity against DYRK1A.[1]
-
CK1δ/ε (Casein Kinase 1δ/ε): These kinases are involved in the regulation of circadian rhythms and have been linked to sleep disorders and cancer. Promising inhibitory activity has been observed with pyrimido[5,4-b]indol-4-amines against CK1δ/ε.[1]
-
GSK3α/β (Glycogen Synthase Kinase 3α/β): A pivotal kinase in numerous signaling pathways, including insulin signaling and neurodevelopment, GSK3 is a target in diabetes, Alzheimer's disease, and bipolar disorder. While some screened pyrimido[5,4-b]indoles were inactive against GSK3α/β, the broader pyrimidine class has shown activity against this target.[1][2]
-
CDK5/p25 (Cyclin-Dependent Kinase 5): The aberrant activation of CDK5 by its p25 regulatory subunit is a key event in the neurodegenerative cascade of Alzheimer's and Parkinson's diseases. Although the tested pyrimido[5,4-b]indoles were inactive, the scaffold remains of interest for CDK modulation.[1]
mTOR Inhibition in Neurological Disorders and Cancer
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers and neurological conditions like epilepsy and tuberous sclerosis.[3] A second-generation tricyclic pyrimido-pyrrolo-oxazine derivative has been developed as a potent and selective mTOR kinase inhibitor.[3] Notably, this compound was designed for blood-brain barrier permeability, highlighting its potential for treating central nervous system (CNS) disorders.[3]
EGFR Tyrosine Kinase Inhibition in Non-Small Cell Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC). Pyrido[2,3-b][1]oxazine-based inhibitors, structurally related to the pyrimido[5,4-b]oxazine core, have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[4] These compounds have shown promising anti-proliferative effects in NSCLC cell lines, including those with resistance mutations like T790M.[4]
Table 1: Selected Kinase Targets of Pyrimido-Oxazine and Related Compounds
| Compound Class | Target Kinase | Disease Relevance | IC50 Range | Reference |
| Pyrimido[5,4-b]indol-4-amines | DYRK1A | Alzheimer's Disease, Down Syndrome | 0.6 - 7.6 µM | [1] |
| Pyrimido[5,4-b]indol-4-amines | CK1δ/ε | Cancer, Sleep Disorders | 0.7 µM | [1] |
| Pyrimido-pyrrolo-oxazine | mTOR | Cancer, Epilepsy, Neurodegenerative Disorders | 8.0 nM (Ki) | [3] |
| Pyrido[2,3-b][1]oxazine | EGFR (mutant) | Non-Small Cell Lung Cancer | 0.09 - 0.89 µM | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of pyrimido[5,4-b]oxazine compounds against a target kinase.
1. Reagents and Materials:
- Recombinant human kinase (e.g., DYRK1A, mTOR)
- Kinase substrate (specific to the enzyme)
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test compounds (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
- 384-well assay plates
- Plate reader (luminometer or fluorescence reader)
2. Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- Add a small volume of the diluted compounds to the assay plate wells. Include control wells with DMSO only (no inhibitor) and wells with a known inhibitor (positive control).
- Prepare a kinase/substrate mixture in kinase buffer and add it to all wells.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Incubate for the recommended time to allow for signal development.
- Read the plate on a luminometer or fluorescence plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anticancer Activity Beyond Kinase Inhibition
While kinase inhibition is a major contributor to their anticancer effects, pyrimido[5,4-b]oxazine and its analogs engage other critical pathways in cancer cells.
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammation and is constitutively active in many cancers, promoting cell proliferation, survival, and metastasis.[5][6] An oxazine-linked pyrimidine, TRX-01, has been shown to inhibit the growth and metastasis of breast cancer cells by abrogating NF-κB activation.[5] Mechanistically, this compound was found to bind to the p65 subunit of NF-κB, preventing its nuclear translocation and subsequent transcriptional activity.[6]
Caption: Inhibition of Aβ aggregation by pyrimido-pyrimidine compounds.
Antioxidant and Neuroprotective Effects
Oxidative stress plays a fundamental role in the neuronal damage observed in neurodegenerative diseases. [7]Several pyrimidine-based compounds have shown significant neuroprotective and antioxidant activities. [8][7]
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol is used to assess the ability of compounds to inhibit the aggregation of Aβ peptides.
1. Reagents and Materials:
- Aβ1–42 peptide (lyophilized)
- Hexafluoroisopropanol (HFIP)
- DMSO
- Assay buffer (e.g., PBS, pH 7.4)
- Thioflavin T (ThT) stock solution
- Test compounds
- Black 96-well plates with a clear bottom
- Fluorescence plate reader
2. Procedure:
- Prepare Aβ1–42 monomer stock solution by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO.
- Dilute the Aβ1–42 stock solution in assay buffer to the final working concentration (e.g., 10 µM).
- Add diluted test compounds to the wells of the 96-well plate. Include a positive control (e.g., curcumin) and a vehicle control (DMSO).
- Add the Aβ1–42 solution to all wells to initiate aggregation.
- Incubate the plate at 37°C with gentle shaking for 24-48 hours.
- After incubation, add the ThT working solution to each well.
- Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
- Calculate the percentage of aggregation inhibition for each compound relative to the vehicle control.
Anti-inflammatory Potential
Chronic inflammation is an underlying factor in a multitude of diseases. Pyrimido-oxazine and related structures have shown promise as anti-inflammatory agents.
Inhibition of Pro-inflammatory Mediators
Certain 7-amino-oxazolo[5,4-d]pyrimidines have demonstrated immunoregulatory effects, including the moderate suppression of tumor necrosis factor-alpha (TNF-α) production. [9]Additionally, spiropyrimido[4,5-d]pyrimidine derivatives have exhibited potent lipoxygenase (LOX) inhibitory activity, comparable to standard reference compounds. [10]LOX enzymes are involved in the synthesis of leukotrienes, which are potent inflammatory mediators.
Conclusion
The pyrimido[5,4-b]oxazine core and its related fused pyrimidine systems represent a highly versatile and promising scaffold for the development of novel therapeutics. The demonstrated activity against a range of validated and emerging targets—including protein kinases, components of the NF-κB and Wnt signaling pathways, mediators of amyloid aggregation, and key players in the immune response—underscores their broad therapeutic potential. For researchers in drug discovery, this chemical class offers a fertile ground for the design of targeted therapies for cancer, neurodegenerative diseases, and inflammatory disorders. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock further therapeutic applications for these remarkable compounds.
References
-
Bénédédicte, L., Ali, O., et al. (2019). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. PMC. Available at: [Link]
-
Ricci, A., et al. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Medicinal Chemistry. Available at: [Link]
-
Deshmukh, S., et al. (2025). Novel pyrido[2,3-b]o[1]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Abdulhussein, A. A., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone compounds. Moroccan Journal of Chemistry. Available at: [Link]
-
McCarthy, D. P., et al. (n.d.). Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. bioRxiv. Available at: [Link]
-
Ahmad, I., et al. (n.d.). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC. Available at: [Link]
-
Che, X., et al. (2013). Investigation of 3-aryl-pyrimido[5,4-e]t[1][3]riazine-5,7-diones as small molecule antagonists of β-catenin/TCF transcription. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Messaoudi, S., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. Available at: [Link]
-
Pant, S., et al. (2022). Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. Available at: [Link]
-
SCM, S., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]
-
El-Kalyoubi, S., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e]t[1][3]riazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal. Available at: [Link]
-
Al-Harbi, S. A., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Heliyon. Available at: [Link]
-
Elslager, E. F., et al. (1986). Synthesis of potential anticancer agents. Pyrido[4,3-b]o[1]xazines and pyrido[4,3-b]t[1]hiazines. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. Acta Biochimica Polonica. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (n.d.). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Pharmaceuticals. Available at: [Link]
-
Wieckowska, A., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience. Available at: [Link]
-
Aly, A. A., et al. (2022). Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives: A Review (Part II). ResearchGate. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2025). Synthesis, analgesic, anti-inflammatory, and antimicrobial activity of some novel pyrimido[4,5-b]quinolin-4-ones. ResearchGate. Available at: [Link]
-
Maalej, E., et al. (2025). Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives. ChemistrySelect. Available at: [Link]
-
WO2024246019 - PYRIDO[3,4-D]PYRIMIDIN-4-ONE AND PYRIMIDO[5,4-D]PYRIMIDIN-4-ONE DERIVATIVES AS TREM2 AGONISTS FOR THE TREATMENT OF PARKINSON'S DISEASE. (2024). WIPO Patentscope. Available at: [Link]
-
El-Kalyoubi, S., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e]t[1][3]riazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Semantic Scholar. Available at: [Link]
-
El-Kalyoubi, S., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e]t[1][3]riazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. ResearchGate. Available at: [Link]
-
Hsieh, H., et al. (2021). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]
-
Venkatesan, A. M., et al. (2010). Bis(Morpholino-l,3,5-Triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587), a Highly Efficacious Dual Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Wolska, J., et al. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. Available at: [Link]
-
Yaremenko, F. G., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmacia. Available at: [Link]
-
El-Metwaly, A. M., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules. Available at: [Link]
Sources
- 1. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
discovery and history of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
An In-depth Technical Guide to the Discovery and History of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. While specific literature on the discovery and history of this exact molecule is not extensively published, this guide synthesizes information on the broader class of pyrimido[5,4-b]oxazines and related fused pyrimidine systems to infer its context within medicinal chemistry. A plausible synthetic pathway is proposed based on established chemical methodologies for analogous structures, complete with a detailed, albeit theoretical, experimental protocol. The potential biological significance and applications are discussed by drawing parallels with structurally similar compounds that have been investigated for various therapeutic properties. This guide serves as a foundational resource for researchers interested in the synthesis and potential development of this and related compounds.
Introduction: The Pyrimido[5,4-b]oxazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The fusion of pyrimidine and oxazine rings creates the pyrimido[5,4-b]oxazine scaffold, a heterocyclic system of significant interest in the field of medicinal chemistry. The pyrimidine ring is a fundamental component of nucleobases and is found in numerous therapeutic agents, while the oxazine ring is present in various natural products and synthetic compounds with diverse biological activities. The combination of these two pharmacophoric units into a fused system generates a rigid molecular framework with unique electronic and steric properties, making it an attractive starting point for the design of novel drug candidates.
Derivatives of the broader pyrimido-oxazine class and related fused pyrimidine systems have been explored for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The structural rigidity and the potential for introducing various substituents at different positions of the ring system allow for the fine-tuning of their pharmacological profiles.
Physicochemical Properties of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
While detailed experimental data for this specific compound is not widely available in the public domain, its basic physicochemical properties can be obtained from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1309377-79-4 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| IUPAC Name | 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine | [1] |
| Canonical SMILES | C1NCC2=C(O1)C(=NC=N2)Cl | |
| Appearance | White to off-white solid (presumed) | |
| Purity | Typically >95% (as supplied by vendors) | [1] |
Proposed Synthetic Pathway
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the pyrimidine and oxazine rings. The pyrimidine ring can be constructed from a suitable aminopyrimidine precursor, and the oxazine ring can be formed through a cyclization reaction.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis (Proposed)
The proposed forward synthesis involves a two-step process starting from commercially available 2-amino-4,6-dichloropyrimidine and 2-aminoethanol.
Step 1: Nucleophilic Aromatic Substitution
2-amino-4,6-dichloropyrimidine reacts with 2-aminoethanol in the presence of a base. The hydroxyl group of 2-aminoethanol is expected to be more nucleophilic than the amino group under basic conditions, leading to the displacement of one of the chlorine atoms on the pyrimidine ring.
Step 2: Intramolecular Cyclization
The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the amino group attacks the second chloro-substituted carbon of the pyrimidine ring to form the oxazine ring. This cyclization is typically promoted by heating in the presence of a suitable base.
Caption: Proposed forward synthesis of the target molecule.
Detailed Hypothetical Experimental Protocol
Disclaimer: The following protocol is a theoretical procedure based on analogous reactions and has not been experimentally validated for this specific synthesis. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
2-aminoethanol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 2-((2-amino-6-chloropyrimidin-4-yl)oxy)ethan-1-amine
-
To a stirred solution of 2-aminoethanol (1.1 equivalents) in anhydrous DMF (10 mL per gram of pyrimidine) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-amino-4,6-dichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired intermediate.
Step 2: Synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
-
Dissolve the intermediate from Step 1 (1.0 equivalent) in a high-boiling point solvent such as DMF or DMSO.
-
Add a non-nucleophilic base such as potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the final product.
Characterization Techniques
To confirm the identity and purity of the synthesized 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, a combination of standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the connectivity of atoms and the number of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as N-H and C-O bonds.
-
Melting Point Analysis: To determine the melting point range, which is an indicator of purity.
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N, Cl) and confirm the empirical formula.
Potential Applications and Biological Significance (Inferred from Analogs)
While there is a lack of specific biological data for 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine in the public domain, the broader class of pyrimido-fused heterocycles has been extensively investigated for various therapeutic applications.
-
Anticancer Activity: Many fused pyrimidine derivatives have shown potent anticancer activity by targeting various cellular pathways. For instance, pyrimido[5,4-b]indoles have been identified as selective Toll-like receptor 4 (TLR4) ligands, suggesting potential as immune modulators in cancer therapy.
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. It is plausible that derivatives of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine could be designed to target specific kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases.
-
Antimicrobial and Antiviral Agents: Fused pyrimidine systems have also been explored for their potential as antimicrobial and antiviral agents.
The chloro-substituent at the 4-position of the target molecule serves as a versatile handle for further chemical modifications. This allows for the generation of a library of derivatives through nucleophilic substitution reactions, which could be screened for a variety of biological activities.
Conclusion
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine represents a chemical entity with potential for further exploration in the field of medicinal chemistry. Although its specific discovery and history are not well-documented in publicly accessible literature, its structural relationship to a class of biologically active fused pyrimidines suggests that it could serve as a valuable building block for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview based on available data and has proposed a logical and plausible synthetic route to encourage further research into this and related compounds. The detailed, albeit hypothetical, experimental protocol offers a starting point for synthetic chemists to access this molecule and explore its chemical and biological properties. Future studies are warranted to validate the proposed synthesis and to investigate the biological activity profile of this promising heterocyclic scaffold.
References
Sources
Methodological & Application
Application Notes & Protocols: Investigating 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine as a Scaffold for Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in oncology.
Objective: This document provides a comprehensive theoretical framework and practical protocols for evaluating the anticancer potential of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. While this specific molecule is currently under-researched, its core structure belongs to the fused pyrimidine family, a class of compounds well-documented for potent kinase inhibitory activity. This guide leverages established findings from structurally related analogs to propose a robust, scientifically-grounded workflow for its investigation as a novel anticancer scaffold.
Section 1: Scientific Introduction and Rationale
The quest for targeted cancer therapies has identified protein kinases as critical targets. Fused heterocyclic ring systems, particularly those based on a pyrimidine core, are recognized as "privileged scaffolds" in medicinal chemistry. These structures are adept at fitting into the ATP-binding pocket of various kinases, leading to the inhibition of oncogenic signaling pathways.
Numerous analogs, such as pyrimido[4,5-b]quinolines, pyrido[2,3-b][1][2]oxazines, and oxazolo[5,4-d]pyrimidines, have demonstrated significant efficacy as inhibitors of key cancer-driving kinases like the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR)[2][3][4][5]. These compounds frequently induce apoptosis, halt the cell cycle, and exhibit potent cytotoxicity against a range of cancer cell lines[3][6][7].
The subject of this guide, 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, possesses this core pyrimidine architecture. Critically, the 4-chloro substitution serves as a versatile chemical handle. In synthetic chemistry, such a leaving group is an excellent starting point for nucleophilic aromatic substitution reactions, enabling the rapid generation of a diverse library of derivative compounds[8]. This strategy is fundamental to Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Therefore, we hypothesize that 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine is an ideal starting scaffold for the development of novel kinase inhibitors. This guide outlines the logical progression of experiments to test this hypothesis, from initial derivative synthesis and cell-based screening to target validation and mechanistic studies.
Section 2: Hypothesized Mechanism of Action - Kinase Inhibition
Based on the extensive evidence from analogous fused pyrimidine systems, the most probable mechanism of action for derivatives of this scaffold is the competitive inhibition of ATP at the catalytic site of protein kinases, particularly receptor tyrosine kinases (RTKs) like EGFR.
Overactive EGFR signaling is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Inhibition of EGFR autophosphorylation blocks downstream pathways (e.g., RAS/MAPK, PI3K/AKT) that control cell proliferation, survival, and metastasis[2][7].
Caption: Hypothesized mechanism: A pyrimido[5,4-b]oxazine derivative blocks the ATP-binding site of EGFR, preventing autophosphorylation and halting downstream pro-survival signaling.
Section 3: Experimental Workflow and Protocols
A systematic approach is required to validate the therapeutic potential of the 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine scaffold. The following workflow provides a logical sequence from chemical synthesis to biological validation.
Caption: A logical workflow for investigating the anticancer potential of the novel scaffold.
Protocol 3.1: Library Synthesis via Nucleophilic Substitution
Principle: The chlorine atom at the C4 position of the pyrimidine ring is electron-deficient and susceptible to nucleophilic substitution. This allows for the covalent attachment of various functional groups (e.g., anilines, amines) to create a library of analogs for SAR studies. This is a proven strategy for tuning the activity of kinase inhibitors[9].
Illustrative Reaction Scheme:
Caption: General scheme for derivatizing the 4-chloro scaffold via nucleophilic substitution.
Materials:
-
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
-
A selection of primary or secondary amines/anilines
-
Solvent (e.g., n-Butanol, Dioxane, or DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Standard laboratory glassware for organic synthesis
-
Purification system (e.g., flash chromatography)
-
Analytical instruments for characterization (NMR, LC-MS)
Procedure:
-
In a reaction vessel, dissolve 1 equivalent of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine in the chosen solvent.
-
Add 1.1 to 1.5 equivalents of the desired amine/aniline nucleophile.
-
Add 2 to 3 equivalents of DIPEA as a scavenger for the HCl byproduct.
-
Heat the reaction mixture (typically 80-120 °C) and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous workup to remove the base and other water-soluble impurities.
-
Purify the crude product using flash column chromatography.
-
Confirm the structure and purity of the final compound using NMR and LC-MS analysis.
-
Repeat for each nucleophile to build the compound library.
Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This is a standard first-pass screen to determine the concentration at which a compound is cytotoxic to cancer cells[2].
Materials:
-
Synthesized compounds, dissolved in DMSO to create 10 mM stock solutions.
-
Cancer cell lines (see table below for suggestions) and a non-cancerous control cell line.
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well cell culture plates.
-
Multichannel pipette and plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Suggested Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Feature | Rationale for Inclusion |
|---|---|---|---|
| MCF-7 | Breast | ER+, HER2- | Standard breast cancer line used for many pyrimidine analogs[3]. |
| A549 | Lung | EGFR Wild-Type | To assess activity against cancers with non-mutated but overexpressed EGFR[7]. |
| NCI-H1975 | Lung | EGFR L858R/T790M | To test for activity against clinically relevant resistance mutations[2][10]. |
| BEAS-2B | Lung | Non-cancerous | Critical control to assess selectivity and general cytotoxicity[7]. |
Protocol 3.3: Target Validation via Western Blot
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against both the total and the phosphorylated forms of a target kinase (e.g., EGFR) and its downstream effectors (e.g., AKT), one can directly visualize whether a compound inhibits the target's activity within the cell. A decrease in the phosphorylated form of the protein upon treatment is a strong indicator of on-target activity.
Materials:
-
Selected cancer cell line (e.g., NCI-H1975).
-
"Hit" compound from the MTT assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate and imaging system.
Procedure:
-
Cell Treatment & Lysis: Culture cells to ~80% confluency in 6-well plates. Treat with the compound at 1x and 5x its IC₅₀ value for a defined period (e.g., 2-6 hours). Include a vehicle control. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Quantify the protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To check for total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies for total-EGFR and GAPDH.
Expected Outcome: A successful inhibitor will show a dose-dependent decrease in the signal for p-EGFR and p-AKT, while the levels of total-EGFR and the loading control (GAPDH) remain unchanged.
Section 4: Data Interpretation and Future Directions
The experimental workflow described will generate a rich dataset to guide the development of this novel scaffold.
-
Initial Hits: Compounds exhibiting low micromolar or nanomolar IC₅₀ values against cancer cell lines, coupled with significantly higher IC₅₀ values (>10-fold) in the non-cancerous cell line, are considered promising 'hits' with a good therapeutic window[2].
-
On-Target Confirmation: A clear reduction in the phosphorylation of the target kinase in the Western blot experiment validates the hypothesized mechanism of action. This confirms that the observed cytotoxicity is likely due to the intended target inhibition.
-
SAR Insights: By comparing the IC₅₀ values across the synthesized library, researchers can establish a Structure-Activity Relationship. For example, one might find that bulky aromatic groups at the C4 position enhance potency against the T790M mutant, guiding the next round of chemical synthesis.
Successful completion of this workflow provides strong justification for advancing 'hit' compounds to more complex studies, including broad-panel kinase screening, in-depth mechanistic assays (apoptosis, cell cycle), ADME/Tox profiling, and ultimately, evaluation in in vivo xenograft models of cancer[10].
References
-
Insuasty, B., Orozco, F., Quiroga, J., Abonia, R., Nogueras, M., & Cobo, J. (2008). Microwave induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as potential antitumor agents. European Journal of Medicinal Chemistry, 43(9), 1955-1962. [Link]
-
Sączewski, F., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Archiv der Pharmazie. [Link]
-
Ghorab, M. M., et al. (2020). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][2][6]triazino[3′,4′:3,4][1][2][6]triazino[5,6-b]indoles as Potent Anticancer Agents. Molecules, 25(19), 4529. [Link]
-
Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]
-
Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. [Link]
-
Szymańska, E., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Insuasty, A., et al. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 26(11), 3186. [Link]
-
Pereira, N. A. M., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry, 103, 374-380. [Link]
-
El-Maksoud, M. S. A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]
-
Szymańska, E., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]
-
Anizon, F., et al. (2014). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 19(8), 11083-11103. [Link]
-
Fayed, E. A., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2). [Link]
-
Szymańska, E., et al. (2022). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]
-
Szymańska, E., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(16), 4983. [Link]
-
Zhang, Y., et al. (2020). Structure-Guided Design of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][1][11]oxazin-2-ones as Potent and Mutant-Selective Epidermal Growth Factor Receptor (EGFR) L858R/T790M Inhibitors. ResearchGate. [Link]
-
Oh, Y., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2499-2503. [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]
Sources
- 1. Microwave induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Application Note: A Framework for Target Identification and Validation Using Novel Chemical Probes
A Guide for Researchers Utilizing Compounds such as 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
Senior Application Scientist Note: The compound 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine is a heterocyclic molecule with potential biological activity, given the known bioactivities of related pyrimido[5,4-b]oxazine and pyrimidodiazepine scaffolds, which have been explored for anticancer, antimicrobial, and GPR119 agonist activities.[1][2][3][4][5][6][7][8] However, as of this writing, specific biological targets and a defined mechanism of action for this particular molecule are not extensively documented in publicly available literature.
This document, therefore, serves as a comprehensive guide and a general framework for researchers aiming to characterize a novel small molecule like 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine as a chemical probe. We will outline the critical steps and protocols for target identification and validation, providing the scientific rationale behind each experimental choice to ensure robust and reliable results.
Introduction to Chemical Probes in Drug Discovery
Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and biological pathways in cells and organisms.[9][10] They are indispensable tools for target identification and validation, bridging the gap between a phenotypic screen and understanding the underlying molecular mechanism of a bioactive compound.[11] This guide will detail two powerful, complementary techniques for elucidating the cellular targets of a novel chemical probe: the Cellular Thermal Shift Assay (CETSA) for target engagement and Affinity-Based Chemical Proteomics for target identification.
Overall Workflow for Chemical Probe Target Deconvolution
The process of identifying the cellular target(s) of a novel chemical probe can be systematically approached. The following workflow provides a roadmap for researchers, ensuring a logical progression from initial hypothesis to target validation.
Figure 1. A comprehensive workflow for chemical probe target identification and validation. This diagram illustrates the phased approach, from initial probe characterization and confirmation of cellular target engagement to the identification and subsequent validation of protein targets.
Phase 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: Before embarking on resource-intensive proteomics experiments, it is crucial to confirm that the chemical probe engages a target within the complex cellular environment. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[12][13] The principle is that a protein bound to a ligand will be more resistant to heat-induced denaturation than its unbound form.[14][15] This allows for the direct assessment of target engagement in intact cells or cell lysates.[14][16]
Protocol 1: Isothermal Dose-Response CETSA
This protocol aims to determine the concentration at which the probe induces maximal thermal stabilization of its target, providing an apparent cellular EC50 for target engagement.
Materials:
-
Cell line of interest (e.g., SK-HEP-1 human liver cancer cells)[16]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (or your probe of interest)
-
DMSO (vehicle control)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of handling plates/tubes
-
SDS-PAGE and Western blotting reagents
-
Antibody against a suspected target (if known) or for downstream proteomic analysis
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in fresh media at a concentration of 1-2 x 10^7 cells/mL.
-
Aliquot cells into different tubes. Treat each aliquot with a different concentration of the chemical probe (e.g., 0.1, 1, 10, 50, 100 µM) or DMSO as a vehicle control.
-
Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Transfer the cell suspensions to PCR tubes or a 96-well plate.
-
Heat the samples in a thermal cycler to a specific temperature for 3 minutes. Note: The optimal temperature is one that causes partial denaturation of the target protein and must be determined empirically by running a temperature gradient CETSA first (e.g., from 40°C to 70°C).
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of a specific target protein in the soluble fraction using Western blotting.
-
Run equal amounts of total protein from each sample on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody.
-
Trustworthiness - Self-Validating System:
-
Inactive Control: A structurally similar but biologically inactive analog of the probe should be run in parallel. This control should not induce a thermal shift, demonstrating the specificity of the interaction.
-
Dose-Response: A clear dose-dependent increase in protein stability provides strong evidence for a specific interaction, rather than a non-specific or artifactual effect.
Expected Results
The results can be quantified by densitometry of the Western blot bands and plotted as the percentage of soluble protein versus the concentration of the chemical probe.
| Concentration (µM) | % Soluble Target Protein (Normalized to DMSO) |
| 0 (DMSO) | 100 |
| 0.1 | 115 |
| 1 | 150 |
| 10 | 220 |
| 50 | 235 |
| 100 | 230 |
This data would indicate a dose-dependent stabilization of the target protein by the chemical probe, with an estimated cellular EC50 in the low micromolar range.
Phase 2: Unbiased Target Identification with Affinity-Based Chemical Proteomics
Expertise & Experience: Once target engagement is confirmed, the next step is to identify the unknown protein target(s). Affinity-based chemical proteomics, often referred to as a "pull-down" assay, is a widely used and powerful technique for this purpose.[11][17] The method involves modifying the chemical probe with a "handle," such as biotin, which allows for the selective enrichment of binding partners from a complex protein lysate.[11][18] The enriched proteins are then identified using high-resolution mass spectrometry.[19][20]
Protocol 2: Chemical Pull-Down Assay
Materials:
-
Affinity probe: 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine synthesized with a linker and a biotin tag.
-
Inactive control probe: A biotinylated, structurally similar but inactive analog.
-
Cell lysate from the cell line of interest.
-
Streptavidin-coated magnetic beads or agarose resin.
-
Wash buffers (e.g., PBS with varying salt and detergent concentrations).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Figure 2. Workflow for an affinity pull-down experiment. This diagram outlines the key steps from cell lysate preparation to the elution of specific protein binders for downstream analysis.
Step-by-Step Methodology:
-
Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Determine the total protein concentration of the lysate.
-
-
Incubation:
-
Incubate the cell lysate (e.g., 1-5 mg of total protein) with the biotinylated chemical probe at 4°C for 1-2 hours.
-
Crucial Controls: Set up parallel incubations with:
-
-
Capture of Protein Complexes:
-
Add streptavidin-coated beads to the lysate and incubate for another hour at 4°C to capture the biotinylated probe and any bound proteins.[18]
-
-
Washing:
-
Elution:
-
Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins and disrupts the biotin-streptavidin interaction.
-
-
Initial Analysis by SDS-PAGE:
-
Run a small fraction of the eluate on an SDS-PAGE gel and visualize with Coomassie or silver staining. This provides a preliminary check to see if specific proteins were enriched in the active probe sample compared to the controls.
-
Protocol 3: Protein Identification by LC-MS/MS
Expertise & Experience: The eluted proteins from the pull-down assay are a complex mixture that needs to be identified. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying proteins in such samples.[19][20][23] The proteins are first digested into smaller peptides, which are then separated by liquid chromatography and analyzed by the mass spectrometer.[24]
Step-by-Step Methodology:
-
In-gel or In-solution Digestion:
-
The eluted proteins are digested into peptides, typically using the enzyme trypsin, which cleaves specifically after lysine and arginine residues.[19]
-
-
LC Separation:
-
The resulting peptide mixture is injected into a high-performance liquid chromatography (HPLC) system. The peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a chromatography column.[20]
-
-
Tandem Mass Spectrometry (MS/MS):
-
As peptides elute from the LC column, they are ionized and enter the mass spectrometer.
-
MS1 Scan: The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides.
-
Fragmentation (MS2 Scan): The most abundant peptides from the MS1 scan are selected, fragmented, and the m/z of the resulting fragment ions are measured.[24]
-
-
Data Analysis and Protein Identification:
-
The fragmentation spectra (MS2) are matched against a protein sequence database (e.g., UniProt).
-
Sophisticated algorithms identify the peptide sequences, which are then used to infer the identity of the proteins present in the original sample.[24]
-
Trustworthiness - Self-Validating System:
-
Quantitative Comparison: Use label-free quantification (LFQ) or isobaric tagging (e.g., TMT) to compare the abundance of each identified protein across the different control samples (active probe, inactive probe, competition control, beads only).[23]
-
Criteria for Hits: A true target protein should be significantly enriched in the active probe sample compared to all control samples.
Expected Results
The mass spectrometry data will generate a list of identified proteins. By comparing the relative abundance across samples, candidate targets can be prioritized.
| Protein ID (UniProt) | Protein Name | Fold Enrichment (Active vs. Inactive Probe) | Fold Enrichment (Active vs. Competition) |
| P0A799 | Protein Kinase Z | 25.4 | 18.2 |
| Q9Y243 | Bromodomain-containing protein 4 | 2.1 | 1.5 |
| P62258 | 14-3-3 protein beta/alpha | 1.2 | 1.1 |
| P08670 | Vimentin | 35.1 | 1.2 (non-specific) |
In this hypothetical data, Protein Kinase Z would be a high-confidence candidate target because it is significantly enriched in the active probe sample and this enrichment is competed away by the free, non-biotinylated probe. Vimentin, while highly enriched, is not competed away, suggesting it may be a non-specific binder to the probe or beads.
Phase 3: Target Validation and Mechanism of Action
The final and most critical phase is to validate the top candidate(s) from the proteomics screen. This involves using orthogonal methods to confirm that the identified protein is indeed the biologically relevant target of the chemical probe.
Recommended Validation Strategies:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cellular phenotype induced by the chemical probe is diminished or abolished in these cells, it provides strong evidence for on-target activity.
-
Recombinant Protein Assays: Express and purify the candidate target protein and test whether the chemical probe directly binds to it and/or modulates its activity in a biochemical assay.
-
Mutation Analysis: If a binding site can be predicted, mutating key residues in the target protein should reduce or eliminate the probe's effect, both in biochemical assays and in cells.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Frontiers in Pharmacology. (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products. Retrieved from [Link]
-
PubMed. (n.d.). Target Identification Using Chemical Probes. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 5. Chemical pull-down to decipher the protein targets (A).... Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Retrieved from [Link]
-
UWPR. (n.d.). Proteomics: Protein Identification and Quantification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][11][16]oxazine derivatives as potent GPR 119 agonists. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][11][16]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Retrieved from [Link]
-
Pharmacognosy Journal. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of potential anticancer agents. Pyrido[4,3-b][11][16]oxazines and pyrido[4,3-b][11][16]thiazines. Retrieved from [Link]
-
PubMed. (n.d.). Medicinal chemistry of oxazines as promising agents in drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][11][16]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Retrieved from [Link]
-
PubMed. (n.d.). Microwave induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][11][16]diazepines as potential antitumor agents. Retrieved from [Link]
-
PubMed. (n.d.). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. Retrieved from [Link]
Sources
- 1. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phcogj.com [phcogj.com]
- 4. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. drughunter.com [drughunter.com]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 18. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 19. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 21. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]
- 22. Pull-down assays [sigmaaldrich.com]
- 23. UWPR [proteomicsresource.washington.edu]
- 24. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Antimicrobial Screening of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes and a renewed focus on discovering compounds with novel mechanisms of action. Pyrimidine-containing heterocyclic compounds represent a promising frontier in this search.[1][2] As integral components of nucleic acids, pyrimidine analogs can act as antimetabolites, interfering with essential genetic processes in microbial cells.[2][3][4]
This document provides a comprehensive guide to the antimicrobial screening of a specific, novel chemical class: analogs of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. The core pyrimido[5,4-b]oxazine structure is a compelling scaffold for library synthesis, and the 4-chloro position serves as a versatile chemical handle for nucleophilic substitution, allowing for the systematic generation of diverse analogs. This process is fundamental to establishing a robust Structure-Activity Relationship (SAR) and identifying candidates with potent antimicrobial activity.[5][6]
These protocols are designed to guide researchers from initial qualitative hit identification to quantitative potency determination, forming a critical component of the early-stage drug discovery cascade.
Guiding Principle: A Tiered Screening Strategy
An efficient screening campaign does not deploy the most resource-intensive assays on all compounds. Instead, it follows a logical, tiered progression. This workflow maximizes throughput while ensuring that promising candidates receive rigorous quantitative evaluation. The initial, broad-net screening identifies compounds with any detectable antimicrobial activity. Subsequent, more precise assays then quantify this activity, allowing for direct comparison between analogs and against established standards.
Caption: High-level workflow for antimicrobial drug discovery.
Part I: Primary Antimicrobial Screening Protocol — Agar Disk Diffusion Assay
Scientific Rationale: The agar disk diffusion method is a foundational, cost-effective, and visually intuitive technique for primary screening.[7] It relies on the principle that a test compound, if active, will diffuse from a paper disk into the agar and establish a concentration gradient. This gradient inhibits the growth of a lawn of bacteria, creating a clear "zone of inhibition" (ZOI). The diameter of this zone provides a qualitative measure of the compound's antimicrobial potency. Its primary value is in rapidly triaging large numbers of compounds to separate active from inactive analogs.
Materials and Reagents:
-
Microbial Strains: A representative panel is crucial.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal (optional): Candida albicans (e.g., ATCC 90028)
-
-
Growth Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.
-
Sterile Equipment: Petri dishes (100 mm), sterile paper disks (6 mm diameter), sterile swabs, micropipettes, forceps.
-
Test Compounds: Stock solutions of pyrimido[5,4-b]oxazine analogs (e.g., 1 mg/mL) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Controls:
-
Positive Control: Disks containing a known antibiotic (e.g., Ciprofloxacin 5 µg for bacteria, Fluconazole 25 µg for fungi).
-
Negative Control: A blank, sterile disk.
-
Solvent Control: A disk impregnated only with the solvent (DMSO) used to dissolve the test compounds. This is critical to ensure the solvent itself has no antimicrobial activity.
-
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: a. From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL and is essential for reproducibility.
-
Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Streak the swab evenly across the entire surface of the MHA plate in three different directions (rotating the plate approximately 60° each time) to ensure confluent growth. d. Allow the plate to dry for 5-10 minutes with the lid slightly ajar.
-
Application of Test Disks: a. Using a micropipette, apply a fixed volume (e.g., 10 µL) of each test compound stock solution onto a separate sterile paper disk. This will result in a disk loaded with a known mass of the compound (e.g., 10 µg). b. Prepare control disks in the same manner. c. Using sterile forceps, gently press the impregnated disks onto the surface of the inoculated agar plate. Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria. b. Incubate fungal plates at 28-30°C for 24-48 hours.
-
Data Collection and Interpretation: a. Following incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or caliper. b. A ZOI > 6 mm (the disk diameter) indicates antimicrobial activity. The solvent control disk should show no zone. c. Record the results in a structured table. Compounds showing significant zones of inhibition are considered "hits" and are prioritized for secondary screening.
Part II: Secondary Screening Protocol — Broth Microdilution for MIC Determination
Scientific Rationale: After identifying active compounds, the next critical step is to quantify their potency. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] This quantitative data is essential for SAR analysis, allowing for direct comparison of analogs and providing a benchmark against existing drugs.
Materials and Reagents:
-
Microbial Strains & Inoculum: Prepared as in Part I, but the final inoculum will be further diluted.
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.
-
Equipment: Sterile 96-well microtiter plates (U-bottom or flat-bottom), multichannel pipettes.
-
Test Compounds: Stock solutions in DMSO.
-
Controls: Positive (known antibiotic), Negative (no compound), and Sterility (no bacteria) controls are essential for validating the assay.
-
Growth Indicator (Optional but Recommended): Resazurin sodium salt solution (e.g., 0.015% w/v). Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent resorufin. This provides a clear, colorimetric endpoint, increasing objectivity.[7]
Caption: Example MIC plate layout. GC=Growth Control, SC=Sterility Control.
Step-by-Step Protocol:
-
Plate Preparation: a. Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting solution of the test compound at 2x the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB). c. Add 100 µL of this 2x starting solution to well 1. d. Perform a 2-fold serial dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient across the plate. Well 11 (Growth Control) receives no compound. Well 12 (Sterility Control) also receives no compound.
-
Inoculum Preparation and Addition: a. Dilute the 0.5 McFarland bacterial suspension prepared earlier with CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add bacteria to well 12 (Sterility Control). c. The final volume in each test well is now 100 µL, and the compound concentrations have been diluted by half to their final testing values.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Determining the MIC: a. Visual Reading: The MIC is the lowest concentration well in which there is no visible turbidity (cloudiness) compared to the clear Sterility Control well. The Growth Control well should be distinctly turbid. b. Colorimetric Reading (with Resazurin): After the initial incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration well that remains blue (no metabolic activity), while wells with viable bacteria will turn pink.
Data Presentation and SAR Analysis
All quantitative data should be systematically tabulated to facilitate comparison and the elucidation of structure-activity relationships.
Table 1: Representative Antimicrobial Screening Data for Pyrimido[5,4-b]oxazine Analogs
| Compound ID | R-Group at C4 | ZOI (mm) vs S. aureus | ZOI (mm) vs E. coli | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
|---|---|---|---|---|---|
| Core-Cl | -Cl | 8 | 7 | 128 | >128 |
| Analog-A | -N(CH₃)₂ | 15 | 9 | 16 | 64 |
| Analog-B | -OCH₃ | 10 | 7 | 64 | >128 |
| Analog-C | -(4-F-Ph)-NH₂ | 22 | 12 | 4 | 32 |
| Ciprofloxacin | N/A | 25 | 30 | 0.5 | 0.25 |
Interpretation: From this representative data, one can derive preliminary SAR insights. For instance, replacing the chlorine at C4 with an amino group (Analog-A) improves activity. Further modification with a fluorinated aniline moiety (Analog-C) dramatically increases potency, especially against the Gram-positive S. aureus. This suggests that an aromatic amine at the C4 position is a favorable modification for antimicrobial activity, guiding the next round of synthesis.
Mechanistic Insights: The Pyrimidine Connection
The antimicrobial activity of pyrimidine analogs often stems from their ability to disrupt nucleotide biosynthesis, a pathway critical for DNA and RNA synthesis.[4] One of the primary targets is the de novo pyrimidine synthesis pathway. Inhibiting key enzymes in this pathway, such as Dihydroorotate Dehydrogenase (DHODH), can starve the cell of essential building blocks for replication.[8]
Sources
- 1. scilit.com [scilit.com]
- 2. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationship Study of 2-Oxo-3,4-dihydropyrimido[4,5- d]pyrimidines as New Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiviral Activity of Pyrimido[5,4-b]oxazine Derivatives
Introduction: The Therapeutic Potential of Pyrimido[5,4-b]oxazines
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved antiviral drugs. Its fusion with other heterocyclic systems, such as the oxazine ring, creates the pyrimido[5,4-b]oxazine scaffold—a structure of significant interest in medicinal chemistry. While direct studies on pyrimido[5,4-b]oxazines are emerging, the broader class of pyrimidine-fused heterocycles has demonstrated a wide range of biological activities, including potent antiviral effects against various viral families.[1][2][3] Structurally related compounds like pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines have shown efficacy against viruses such as human coronaviruses (HCoV) and herpes simplex virus (HSV).[2][4]
These application notes provide a comprehensive guide for researchers to investigate the antiviral properties of novel pyrimido[5,4-b]oxazine derivatives. We present detailed protocols for robust in vitro evaluation, grounded in established virological techniques, and offer insights into the rationale behind experimental design, data interpretation, and potential mechanisms of action.
Hypothesized Mechanism of Action
Based on structure-activity relationship (SAR) studies of analogous fused-pyrimidine systems, pyrimido[5,4-b]oxazine derivatives may exert their antiviral effects through multiple mechanisms.[4][5] One plausible hypothesis is the inhibition of viral-encoded enzymes essential for replication, such as polymerases or proteases. Another potential mechanism is the modulation of host-cell pathways that the virus hijacks for its own propagation. For instance, some related compounds interfere with receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which can be crucial for viral entry and replication.[4][6] Computational docking studies on similar scaffolds have also suggested that these molecules can bind to the active sites of viral proteins, acting as inhibitors.[1]
The following diagram illustrates a generalized, hypothetical signaling pathway that could be targeted by these derivatives.
Caption: Workflow for determining cytotoxicity (CC50) and antiviral efficacy (EC50).
Protocol 2.2: Plaque Reduction Assay
Scientific Rationale:
This assay provides a more quantitative measure of antiviral activity by counting discrete infectious units (plaques). [2]It is particularly useful for viruses that form localized zones of cell death. An antiviral compound's efficacy is measured by its ability to reduce the number of plaques compared to an untreated control. [2] Procedure:
-
Cell Seeding:
-
Seed susceptible cells in 6-well or 24-well plates and grow until they form a confluent monolayer. [7]
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 plaques per well) in the control wells. [2]
-
-
Infection and Treatment:
-
Wash the confluent cell monolayers with PBS.
-
Inoculate the cells with the diluted virus suspension and incubate for 1-2 hours at 37°C to allow for viral adsorption. [3] * During the adsorption period, mix the compound dilutions with a pre-warmed 2x overlay medium (e.g., containing 1% methylcellulose or low-melting-point agarose).
-
-
Overlay Application:
-
After adsorption, carefully aspirate the virus inoculum.
-
Gently add the compound-containing overlay medium to each well. The semi-solid overlay restricts virus spread to adjacent cells, ensuring discrete plaque formation. [2][8] * Incubate the plates at 37°C for 3 to 5 days, or until visible plaques have formed in the virus control wells. [2]
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix and stain the cells as described in Protocol 2.1 (Crystal Violet staining). [3] * Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the EC50 value, the concentration that reduces the plaque number by 50%, by plotting the percentage of reduction against the compound concentration.
-
PART 3: Data Interpretation and Structure-Activity Relationship (SAR)
Data Presentation
Quantitative data from these assays should be summarized to facilitate comparison between derivatives. The key parameters are the CC50, EC50, and the Selectivity Index (SI).
Selectivity Index (SI): The SI is a critical measure of a compound's therapeutic potential, representing the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). [5][6]A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to host cells. [9]Compounds with an SI value ≥ 10 are generally considered promising candidates for further development. [5] Table 1: Representative Data for Pyrimido[5,4-b]oxazine Derivatives against HCoV-229E
| Compound ID | R1 Group | R2 Group | CC50 (µM) on MRC-5 cells | EC50 (µM) | Selectivity Index (SI) |
| PBOX-001 | -H | -Phenyl | >100 | 15.2 | >6.6 |
| PBOX-002 | -CH3 | -Phenyl | >100 | 8.5 | >11.8 |
| PBOX-003 | -H | -4-Cl-Ph | 85.4 | 2.1 | 40.7 |
| PBOX-004 | -H | -Indane | >100 | 1.5 | >66.7 |
| Remdesivir | N/A | N/A | >100 | 0.8 | >125 |
Note: Data are hypothetical and for illustrative purposes. Remdesivir is included as a positive control.
Insights into Structure-Activity Relationships (SAR)
By synthesizing and testing a library of pyrimido[5,4-b]oxazine derivatives with varied substitutions, researchers can establish SAR. Based on studies of related pyrimido[4,5-d]pyrimidines, certain substitutions are crucial for activity. For example, the introduction of amino-indane or tetrahydronaphthalene groups at specific positions has been shown to be critical for anti-coronavirus activity. [4]Similarly, modifications at the C8 position of pyrimido[5,4-b]indoles with aryl groups significantly enhanced potency, potentially through additional binding interactions with the target protein complex. [5] Researchers should focus on modifying substituents at various positions of the pyrimido[5,4-b]oxazine core to probe for effects on potency (EC50) and toxicity (CC50), thereby optimizing the Selectivity Index.
References
-
Antibacterial, antifungal and antiviral activities of pyrimido[4,5-d]pyrimidine derivatives through computational approaches. ACG Publications. Available at: [Link]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Lirias. Available at: [Link]
-
Pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines as new antiviral agents: synthesis and biological activity. PubMed. Available at: [Link]
-
Synthesis and anticancer evaluation of some novel pyrimido[5,4-e]t[1][2][5]riazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. PMC - PubMed Central. Available at: [Link]
-
How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. ResearchGate. Available at: [Link]
-
General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. Available at: [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available at: [Link]
-
Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology. Available at: [Link]
-
Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. NIH. Available at: [Link]
-
In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. NIH. Available at: [Link]
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]
-
SARS-CoV-2 cytopathic effect (CPE). NCBI. Available at: [Link]
-
Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. ResearchGate. Available at: [Link]
-
Cytopathic Effects of Viruses Protocols. American Society for Microbiology. Available at: [Link]
-
Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. ResearchGate. Available at: [Link]
Sources
- 1. pblassaysci.com [pblassaysci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Analysis for the Structural Elucidation of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
Abstract
This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is critical for confirming identity, purity, and for understanding structure-activity relationships. This document outlines optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, it offers a systematic approach to the interpretation of the resulting spectra, enabling unambiguous assignment of all proton and carbon signals. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic entities.
Introduction: The Structural Imperative
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine belongs to the family of fused pyrimidine heterocycles, a scaffold that is prevalent in a wide array of biologically active molecules. The precise arrangement of atoms and the electronic environment within the molecule dictates its chemical properties and biological interactions. Therefore, rigorous structural characterization is a non-negotiable aspect of its chemical and pharmaceutical development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] For complex heterocyclic systems like the topic compound, a multi-faceted approach employing a suite of 1D and 2D NMR experiments is essential for complete and accurate structural assignment.[4]
This application note serves as a practical, field-proven guide to achieving this. We will move beyond theoretical descriptions to provide actionable protocols and a logical framework for spectral interpretation, grounded in the fundamental principles of NMR.
Molecular Structure and Numbering
Before delving into the analysis, it is crucial to establish the chemical structure and a standardized atom numbering system for 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (Molecular Formula: C₆H₆ClN₃O, Molecular Weight: 171.58 g/mol ).[5][6]
Caption: Key structural components of the target molecule.
Experimental Protocols
Sample Preparation
For optimal results, sample purity is paramount. The compound should be free of residual solvents and other impurities that could complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the chemical shifts of exchangeable protons (like N-H) are highly solvent-dependent.[7]
-
Concentration: Prepare a solution of approximately 5-10 mg of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for ¹H and most 2D NMR experiments on modern spectrometers. For ¹³C NMR, a more concentrated sample (20-30 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3]
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis. All data should be acquired on a spectrometer with a minimum field strength of 400 MHz.
Caption: Key expected HMBC correlations for structural assembly.
-
The aromatic proton H-2 should show correlations to the quaternary carbons C4 and C8a .
-
The protons of CH₂-6 should correlate to the quaternary carbon C4a and the methylene carbon C8 .
-
The protons of CH₂-8 should correlate to the quaternary carbon C8a and the methylene carbon C6 .
By systematically following this interpretation strategy, from the simple 1D spectra to the more complex 2D correlation experiments, a complete and unambiguous assignment of the structure of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine can be confidently achieved.
Conclusion
The structural integrity of novel chemical entities is the bedrock of chemical and pharmaceutical research. This application note has provided a comprehensive and practical framework for the NMR analysis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. By employing a logical sequence of 1D and 2D NMR experiments and following the detailed interpretation guide, researchers can ensure the accurate and complete structural elucidation of this and similar heterocyclic systems. The protocols and insights presented herein are designed to be readily adaptable, empowering scientists to proceed with confidence in their downstream applications.
References
-
Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]
-
SciSpace. (2012, December 14). Synthesis of new Derivatives of Pyrimido[5,4-e]t[4][8][9]riazolo[3,4-b]T[4][9][10]hiadiazine and Their Enzyme Inhibitory Activity As. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Al-Omary, F. A., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e]t[4][8][9]riazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. PubMed Central. [Link]
-
Li, J-H., et al. (n.d.). Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst. RSC Advances. [Link]
-
SpectraBase. (n.d.). 4-Chloro-2-methyl-8H-pyrimido[5,4-b]o[4][9]xazin-7-one - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. (n.d.). 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine. [Link]
-
El-Gaby, M. S. A., et al. (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,t[4][8][9]riazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-t[4][8][9]riazine Derivatives. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. azooptics.com [azooptics.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. 4-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine 97% | CAS: 1309377-79-4 | AChemBlock [achemblock.com]
- 6. 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine | C6H6ClN3O | CID 71757168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Evaluation of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine and its Analogs in Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The pyrimido[5,4-b]oxazine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its structural resemblance to the purine core of ATP. This similarity allows for its effective targeting of the ATP-binding site of numerous protein kinases, which are critical regulators of cellular processes and established therapeutic targets in various diseases, particularly cancer. This document provides a comprehensive guide for researchers on the application of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, hereafter referred to as "Compound-P," and its analogs in kinase inhibition studies. We will delve into the hypothesized mechanism of action, present a strategic workflow for inhibitor characterization, and provide detailed, field-proven protocols for in vitro and cell-based assays.
The Pyrimido-oxazine Scaffold: A Foundation for Kinase Inhibitor Design
The fusion of a pyrimidine ring with an oxazine moiety creates a bicyclic system that serves as a versatile backbone for the development of potent and selective kinase inhibitors. The pyrimidine ring is a key component of many FDA-approved kinase inhibitors, and its combination with the oxazine ring offers unique structural and electronic properties that can be exploited for targeted drug design. While direct literature on 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine is emerging, related structures such as 9H-pyrimido[5,4-b]indol-4-amines and pyrido[2,3-b][1][2]oxazines have demonstrated significant inhibitory activity against various kinases, including Ser/Thr kinases and EGFR.[3][4]
Hypothesized Mechanism of Action: ATP-Competitive Inhibition
Based on the structural features of the pyrimido-oxazine core and data from analogous compounds, it is hypothesized that Compound-P and its derivatives function as ATP-competitive inhibitors.[5] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate protein.
Figure 1: Hypothesized ATP-competitive mechanism of Compound-P.
Experimental Workflow for Kinase Inhibitor Characterization
A systematic, multi-tiered approach is recommended to comprehensively evaluate the potential of a novel pyrimido-oxazine derivative as a kinase inhibitor. This workflow progresses from broad, high-throughput screening to more focused biochemical and cellular validation.
Figure 2: A tiered workflow for kinase inhibitor profiling.
Detailed Experimental Protocols
The following protocols provide a robust framework for assessing the kinase inhibitory properties of Compound-P.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Compound-P against a specific kinase using an ADP-Glo™-like assay, which measures the amount of ADP produced during the kinase reaction.[1]
Materials:
-
Kinase of interest (e.g., recombinant human Erk2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Compound-P
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound-P in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10 mM to 1 nM).
-
-
Kinase Reaction:
-
Prepare a 2x kinase solution in Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a 2x substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[6]
-
In a 384-well plate, add 1 µL of the serially diluted Compound-P or DMSO control to each well.
-
Add 2 µL of the 2x kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the 2x substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Kinase Target | Compound-P IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase X | 50 | 5 |
| Kinase Y | 750 | 10 |
| Kinase Z | >10,000 | 20 |
| Staurosporine is a non-selective kinase inhibitor used as a positive control. |
Cell-Based Target Engagement Assay (Western Blot)
This protocol assesses the ability of Compound-P to inhibit the phosphorylation of a downstream target of a specific kinase within a cellular context. This is a crucial step to confirm that the compound is cell-permeable and engages its intended target in a physiological environment.[2]
Materials:
-
Cancer cell line with a known activated kinase pathway (e.g., HepG2 cells for the Erk pathway)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound-P
-
Growth factor or stimulus to activate the kinase pathway (e.g., EGF for the EGFR pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of Compound-P or DMSO control for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a predetermined time (e.g., 10 minutes with EGF).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[7][8]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Data Interpretation:
A dose-dependent decrease in the level of the phosphorylated target protein, relative to the total protein, indicates successful target engagement by Compound-P.
Cell Viability/Antiproliferative Assay
This assay evaluates the effect of Compound-P on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Compound-P
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound-P or DMSO control.
-
Incubate for 72 hours.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Concluding Remarks
The pyrimido[5,4-b]oxazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a comprehensive and robust framework for the initial characterization of compounds such as 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. Through a systematic evaluation of in vitro potency, cellular target engagement, and antiproliferative activity, researchers can effectively advance promising candidates through the drug discovery pipeline.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- BenchChem. (2025).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
-
Bazin, M. A. et al. (2017). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 22(10), 1729. [Link]
- American Association for Cancer Research. (2020). A cell-based screening assay to identify novel kinase inhibitors.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- BenchChem. (2025).
-
Al-Ostoot, F. H. et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1895-1910. [Link]
- protocols.io. (2023). In vitro kinase activity.
-
Bretschneider, N. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8690. [Link]
-
Borsari, C. et al. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Medicinal Chemistry, 12(2), 244-250. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. In vitro kinase activity [protocols.io]
Application Notes and Protocols for the Synthesis of Radiolabeled 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine for Imaging
Abstract: Positron Emission Tomography (PET) is a premier non-invasive imaging modality in clinical diagnostics and biomedical research, heavily reliant on the availability of specific, high-quality radiotracers.[1] The pyrimido[5,4-b]oxazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active molecules. This document provides a comprehensive guide for the synthesis, purification, and quality control of [¹⁸F]4-Fluoro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, a novel potential PET imaging agent. The proposed methodology leverages the direct nucleophilic aromatic substitution (SₙAr) of the 4-chloro precursor with no-carrier-added (n.c.a.) [¹⁸F]fluoride. This protocol is designed for researchers, scientists, and drug development professionals aiming to explore new radiochemical space for PET tracer development.
Introduction and Rationale
The development of novel PET radiopharmaceuticals is a cornerstone of advancing molecular imaging.[1] These agents enable the in-vivo visualization and quantification of physiological and pathological processes at the molecular level, offering profound insights into disease mechanisms and therapeutic responses.[2][3] Among the positron-emitting radionuclides, Fluorine-18 (¹⁸F) is the most widely used due to its favorable decay characteristics: a 109.8-minute half-life that allows for multi-step synthesis and distribution, and low positron energy (0.635 MeV) which results in high-resolution images.[4]
The 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine core represents a versatile scaffold for chemical exploration. The radiolabeling of this structure could yield valuable tools for imaging a variety of biological targets, depending on the subsequent derivatization of the core. The synthetic strategy detailed herein is based on a nucleophilic aromatic substitution (SₙAr) reaction. The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This electronic property activates the C4 position, making the chloro-substituent a suitable leaving group for substitution by the potent nucleophile, [¹⁸F]fluoride ion.[5][6][7] This approach is a robust and widely employed strategy in ¹⁸F radiochemistry for the labeling of heterocyclic compounds.[8]
This guide provides a proposed, yet scientifically grounded, protocol for the automated synthesis of [¹⁸F]4-Fluoro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, its subsequent purification via High-Performance Liquid Chromatography (HPLC), and rigorous quality control (QC) procedures to ensure its suitability for preclinical imaging studies.
Overall Radiosynthesis and Quality Control Workflow
The entire process, from the production of the radionuclide to the final quality assessment, is a time-sensitive and highly integrated workflow. The use of automated synthesis modules is critical for ensuring reproducibility, minimizing radiation exposure to personnel, and complying with current Good Manufacturing Practices (cGMP).[9][10][11] The logical flow of the proposed synthesis is depicted below.
Caption: Overall workflow for the production of [¹⁸F]4-Fluoro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine.
Experimental Protocols
Protocol 1: Preparation of No-Carrier-Added [¹⁸F]Fluoride
Causality: The success of the nucleophilic substitution hinges on the reactivity of the [¹⁸F]fluoride ion. In its production medium, [¹⁸O]water, it is heavily solvated and non-reactive. Therefore, it must be isolated and activated. This is achieved by trapping it on an anion exchange cartridge, eluting it with a potassium carbonate solution, and forming a complex with a phase-transfer catalyst, Kryptofix 2.2.2 (K₂₂₂). Subsequent azeotropic drying with acetonitrile removes residual water, yielding a highly reactive, "naked" [¹⁸F]fluoride ready for nucleophilic attack.
Methodology:
-
Bombard a target containing >97% enriched [¹⁸O]water with protons (11-18 MeV) in a biomedical cyclotron.
-
Transfer the irradiated target water and pass it through a pre-conditioned quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]fluoride.
-
Wash the cartridge with sterile water for injection to remove any remaining [¹⁸O]water.
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel of the automated synthesis module using a solution of potassium carbonate (2-5 mg) and Kryptofix 2.2.2 (10-15 mg) in a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex under a stream of nitrogen or argon and gentle heating (80-110 °C). Repeat twice with the addition of anhydrous acetonitrile (2 x 0.5 mL) to ensure the complex is free of water.
Protocol 2: Automated Synthesis of [¹⁸F]4-Fluoro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
Causality: This protocol utilizes an automated synthesis module to perform the SₙAr reaction under controlled and reproducible conditions.[12][13] The precursor, 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, is dissolved in a polar aprotic solvent like DMSO, which effectively solvates the K₂₂₂-potassium complex but not the fluoride anion, thus enhancing its nucleophilicity. Heat is applied to overcome the activation energy of the reaction, driving the substitution of the chloro group with [¹⁸F]fluoride.
Materials:
-
Dried [¹⁸F]Fluoride/K₂₂₂/K₂CO₃ complex in the reaction vessel.
-
Precursor: 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (2-5 mg).
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO, 0.5-1.0 mL).
-
Automated radiochemistry synthesis module (e.g., GE FASTlab™, Eckert & Ziegler Modular-Lab, etc.).[10][12]
-
Reagents for workup: Water for injection, Acetonitrile (HPLC grade).
Methodology (Programmed into the automated module):
-
Add the precursor solution (2-5 mg in 0.5-1.0 mL DMSO) to the reaction vessel containing the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat to 120-140 °C for 15 minutes.
-
After the reaction time, cool the vessel to approximately 60 °C.
-
Quench the reaction by adding 1-2 mL of water or the initial HPLC mobile phase.
-
Transfer the crude reaction mixture to the HPLC injection loop for purification.
Protocol 3: Purification and Reformulation
Causality: The crude reaction mixture contains the desired ¹⁸F-labeled product, unreacted [¹⁸F]fluoride, the precursor, and potential side-products. Semi-preparative HPLC is the gold standard for separating the radiolabeled product from these impurities, ensuring high radiochemical purity. After purification, the organic solvent from the HPLC mobile phase must be removed and the final product must be formulated in a biocompatible solution for in-vivo use.
Methodology:
-
HPLC Purification:
-
Inject the crude reaction mixture onto a semi-preparative C18 HPLC column (e.g., 10 µm, 250 x 10 mm).
-
Elute with an isocratic or gradient mobile phase (e.g., 30-40% Acetonitrile in water, with 0.1% TFA as an optional modifier) at a flow rate of 4-6 mL/min.
-
Monitor the eluent with a UV detector (at a wavelength suitable for the pyrimidooxazine chromophore, e.g., ~254 nm) and a series-connected radioactivity detector.
-
Collect the fraction corresponding to the radioactive product peak, which should have a different retention time than the unlabeled precursor.
-
-
Reformulation:
-
Dilute the collected HPLC fraction with sterile water for injection.
-
Trap the product on a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge using a minimal amount of USP-grade ethanol (e.g., 0.5 mL).
-
Dilute the ethanol solution with sterile saline for injection to the desired final volume and ethanol concentration (<10%).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control
Causality: Rigorous quality control is mandatory to ensure the identity, purity, safety, and efficacy of the radiopharmaceutical before administration.[3][14] Each batch must be tested against a set of predefined specifications.
| Parameter | Method | Acceptance Criteria |
| Identity | Analytical Radio-HPLC | Retention time of the product peak matches that of the non-radiolabeled reference standard. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% of total radioactivity is in the product peak.[15] |
| Radionuclidic Identity | Half-life measurement | 105 - 115 minutes |
| pH | pH meter or strip | 4.5 - 7.5 |
| Chemical Purity | Analytical HPLC (UV) | Peak area of precursor and other impurities below defined limits. Specific activity calculation. |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile, Ethanol, DMSO below USP limits. |
| Kryptofix 2.2.2 | Spot test or TLC | < 50 µg/mL |
| Sterility | Incubation in media | No microbial growth (performed retrospectively).[3] |
| Bacterial Endotoxins | LAL test | < 175 EU / V (where V is the max recommended dose in mL) |
| Filter Integrity | Bubble Point Test | Pass |
Table 1: Quality Control Specifications for [¹⁸F]4-Fluoro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine.
Quality Control Logic Flow
The following diagram illustrates the decision-making process during the quality control phase. A failure at any critical step results in the rejection of the batch.
Caption: Decision tree for the quality control and release of the radiotracer batch.
Conclusion
This application note details a robust and scientifically plausible methodology for the synthesis of [¹⁸F]4-Fluoro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, a novel potential PET imaging agent. By leveraging established nucleophilic [¹⁸F]fluorination chemistry on an activated heterocyclic system and employing modern automated synthesis and purification techniques, researchers can reliably produce this tracer for further preclinical evaluation. The comprehensive protocols for synthesis and stringent quality control are designed to ensure the production of a high-purity radiopharmaceutical, which is paramount for obtaining meaningful and reproducible in-vivo imaging data.
References
-
Evaluation of an automated modular radiochemistry synthesis unit for process development. (n.d.). Journal of Nuclear Medicine. Retrieved from [Link]
-
Automated Synthesis Modules for PET Radiochemistry. (2020). ResearchGate. Retrieved from [Link]
-
Saha, G. B. (2016, September 9). Synthesis of PET Radiopharmaceuticals. Radiology Key. Retrieved from [Link]
-
Kucharson, M. E., et al. (2023). Automated Manufacturing of Carbon-11 Radiopharmaceuticals Using Cassette-Based Radiosynthesizers. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
-
Synthesis Modules for PET and SPECT Imaging. (n.d.). Comecer. Retrieved from [Link]
-
Zlatopolskiy, B. L., et al. (2019). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. Molecules. Retrieved from [Link]
- Process for the preparation of fluorinated heterocyclic compounds. (1997). Google Patents.
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
DeGrado, T. R., et al. (2001). Synthesis and Evaluation of 18F-Labeled Choline Analogs as Oncologic PET Tracers. Journal of Nuclear Medicine. Retrieved from [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers in Chemistry. Retrieved from [Link]
- Process for the preparation of fluorinated heterocyclic compounds. (1996). Google Patents.
-
The Crucial Role of PET Imaging Agents in Modern Medicine. (n.d.). Open MedScience. Retrieved from [Link]
-
Imaging Agents for PET of Inflammatory Bowel Disease: A Review. (2023). Journal of Nuclear Medicine. Retrieved from [Link]
-
Yu, W., et al. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. Retrieved from [Link]
-
Scott, P. J. H. (2009). Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography. Current Radiopharmaceuticals. Retrieved from [Link]
-
Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. (2025). Filo. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
De-Risking the Cu-Mediated 18F-Fluorination of Heterocyclic PET Radioligands. (2021). ResearchGate. Retrieved from [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Retrieved from [Link]
-
Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. Retrieved from [Link]
-
Synthesis of radiolabeling precursor. (n.d.). ResearchGate. Retrieved from [Link]
-
Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[9][11][12]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[9][11][12]triazine Derivatives. (n.d.). Molecules. Retrieved from [Link]
-
Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. (n.d.). Pharmacognosy Journal. Retrieved from [Link]
-
Insuasty, B., et al. (2015). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][11][12]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules. Retrieved from [Link]
- Aliphatic 18f-radiolabeling of a tetrazine precursor. (2022). Google Patents.
-
Synthesis of 8,9-dihydropyrimido[4,5-e][11][12]oxazepin-7(5H)-ones by the reaction of 1-(4-chloropyrimidin-5-YL)alkan-1-OLS with N-alkylglycines. (2008). ResearchGate. Retrieved from [Link]
-
Girek, T., & Zujewska, T. (2007). Synthesis of a new scaffold: the 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione nucleus. Molecules. Retrieved from [Link]
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). Molecules. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent Advances in Synthetic Methodologies to Form C-18F Bonds [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 11. Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of an automated modular radiochemistry synthesis unit for process development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. comecer.com [comecer.com]
- 14. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
Welcome to the technical support center for the synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
I. Overview of the Synthetic Strategy
The synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine is most effectively approached via a two-step sequence. This involves the initial construction of the heterocyclic core to form the hydroxy precursor, 7,8-dihydro-6H-pyrimido[5,4-b]oxazin-4-one, followed by a robust chlorination reaction.
Technical Support Center: Navigating Solubility Challenges of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine in Biological Assays
Welcome to the dedicated technical support guide for researchers working with 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. This resource is designed to provide in-depth troubleshooting strategies and practical solutions for the solubility challenges commonly encountered with this and structurally similar compounds in biological assays. Our goal is to equip you with the scientific rationale and experimental workflows to ensure reliable and reproducible results.
Introduction: Understanding the Challenge
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine is a heterocyclic compound with a moderately lipophilic nature, as suggested by its predicted XlogP of 1.2.[1] While this property is often desirable for cell permeability, it can present significant challenges in achieving and maintaining solubility in the aqueous environment of most biological assays. Compound precipitation, even at microscopic levels, can lead to a host of problems, including underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[2] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I dissolved my 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine in DMSO, but I'm seeing precipitate after diluting it into my aqueous assay buffer. What's happening?
A1: This is a classic case of a compound exceeding its kinetic solubility.[3][4][5] While the compound may be highly soluble in a pure organic solvent like DMSO, its solubility can dramatically decrease when diluted into an aqueous buffer. The point at which it begins to precipitate upon addition to the buffer is its kinetic solubility. It is crucial to work below this concentration to avoid issues with compound availability in your assay.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[6][7] Higher concentrations of DMSO can permeabilize cell membranes and interfere with cellular processes, leading to misleading results.[8][9] Always run a vehicle control with the same final DMSO concentration as your test wells to assess the impact of the solvent on your specific assay system.
Q3: Can I simply increase the pH of my buffer to improve the solubility of this compound?
A3: Changing the pH can be an effective strategy for ionizable compounds.[10][11] The 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine structure contains nitrogen atoms within its pyrimidine ring, which are likely to be basic and can be protonated at acidic pH. According to the Henderson-Hasselbalch equation, the solubility of a basic compound generally increases as the pH of the solution decreases (becomes more acidic).[12][13][14] However, it is essential to first determine the compound's pKa (the pH at which 50% of the compound is ionized) to make an informed decision. Also, consider the pH tolerance of your biological assay system (e.g., enzyme activity, cell viability).
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A4: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved compound is in equilibrium with its solid state. This is often determined using a shake-flask method over a longer period (24-48 hours).[2][5] Kinetic solubility measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[3][4][15] For most in vitro biological assays and high-throughput screening, kinetic solubility is the more relevant parameter as it mimics the experimental conditions of compound addition.[2][5]
In-Depth Troubleshooting Guides
Issue 1: Compound Precipitation During Assay Plate Preparation
This is one of the most common manifestations of poor solubility. The troubleshooting workflow below provides a systematic approach to address this issue.
Troubleshooting Workflow: Addressing Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Step-by-Step Protocol: Kinetic Solubility Determination (Nephelometry)
-
Prepare Stock Solution: Create a high-concentration stock solution of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a clear-bottom 96-well plate pre-filled with your aqueous assay buffer. This mimics your assay's final dilution step.
-
Incubate and Read: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Analyze Data: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Poor solubility can lead to high variability in your data, as the amount of dissolved, active compound can differ from well to well and experiment to experiment.
Causality: When a compound is not fully dissolved, you are not testing the intended concentration. Small variations in temperature, mixing, or the presence of nucleation sites can alter the amount of compound that remains in solution, leading to inconsistent biological effects.
Mitigation Strategies:
-
Lower the Final DMSO Concentration: High final concentrations of DMSO can sometimes cause the compound to "crash out" of solution more readily upon dilution. Aim for the lowest practical DMSO concentration.
-
Optimize the Dilution Method: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of buffer, consider an intermediate dilution step in a buffer/DMSO mixture. However, be aware that this can increase the risk of precipitation if the compound spends too much time in a supersaturated state.[2] A more robust method is to add the DMSO stock directly to the final assay medium containing all components (e.g., proteins, serum), which can help stabilize the compound.[2]
-
Use of Co-solvents: If your assay can tolerate it, the inclusion of a small percentage of another organic co-solvent like ethanol or propylene glycol in the final assay buffer can improve solubility. This must be carefully validated to ensure the co-solvent does not affect the biological activity of your system.
Workflow for Improving Assay Reproducibility
Caption: A workflow for addressing assay data variability due to solubility.
Advanced Solubilization Strategies
If basic troubleshooting does not resolve the solubility issues, more advanced formulation strategies may be necessary.
pH Modification
As previously mentioned, altering the pH of the assay buffer can significantly impact the solubility of ionizable compounds. For a basic compound like 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, decreasing the pH will increase the proportion of the more soluble, protonated form.
Step-by-Step Protocol: pH-Dependent Solubility Profile
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer species used do not interact with the compound.
-
Equilibrate: Add an excess of the solid compound to each buffer in separate vials.
-
Shake and Incubate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium (thermodynamic solubility).
-
Separate and Quantify: Filter or centrifuge the samples to remove undissolved solid.
-
Analyze: Accurately quantify the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method like HPLC-UV.
-
Plot: Plot the measured solubility against the pH to determine the optimal pH range for solubilization.
Data Presentation: Physicochemical Properties and Solubility Enhancement
| Property | Value/Observation | Implication for Biological Assays |
| Molecular Formula | C₆H₆ClN₃O[1] | - |
| Molecular Weight | 171.58 g/mol [1] | Important for preparing stock solutions of known molarity. |
| Predicted XlogP | 1.2[1] | Suggests moderate lipophilicity and potential for poor aqueous solubility. |
| Predicted pKa | Not available. The pyrimidine nitrogens are expected to be basic. | The compound is likely a weak base; solubility should increase at lower pH. Experimental determination is recommended. |
| Solubilization Method | Recommended Starting Conditions | Considerations |
| Primary Solvent | 100% DMSO | Prepare high-concentration stock (e.g., 10-20 mM). Ensure complete dissolution before use. |
| Final DMSO Concentration | ≤ 0.5% (ideal ≤ 0.1%) | Minimize solvent toxicity and artifacts.[6][7] Validate with vehicle controls. |
| pH Adjustment | Test range from pH 6.0 to 7.4 | Must be compatible with the assay's biological components. Lower pH may improve solubility for this basic compound. |
| Co-solvents | 1-5% Ethanol, Propylene Glycol, or PEG 400 | Must be validated for compatibility with the assay. Can enhance solubility. |
Best Practices for Stock Solution Preparation and Handling
Accurate and reliable experimental results begin with properly prepared and stored stock solutions.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the compound. Account for the purity of the solid material if it is less than 100%.
-
Solvent Choice: Use high-purity, anhydrous DMSO for the primary stock solution.
-
Complete Dissolution: Ensure the compound is completely dissolved in the stock solution. Gentle warming or sonication may be required, but be cautious of potential compound degradation.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and water absorption. Protect from light if the compound is light-sensitive.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.
By applying these systematic troubleshooting guides and best practices, researchers can effectively manage the solubility challenges of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, leading to more accurate and reliable data in their biological assays.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
PubChem. 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine. [Link]
-
PharmaEducation. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]
-
PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?. [Link]
-
ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]
-
askIITians. (2025, March 11). How does pH affect solubility?. [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
SlideShare. solubility experimental methods.pptx. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
-
ResearchGate. (2025, August 7). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. [Link]
-
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
FasterCapital. Best Practices For Stock Solutions. [Link]
-
Open Education Alberta. Henderson Hasselbalch equation – An ABC of PK/PD. [Link]
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]
-
MDPI. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
Sources
- 1. 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine | C6H6ClN3O | CID 71757168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 6. chemaxon.com [chemaxon.com]
- 7. 1309377-79-4|4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 8. (Pyrimidines) | BLDpharm [bldpharm.com]
- 9. 4-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine 97% | CAS: 1309377-79-4 | AChemBlock [achemblock.com]
- 10. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 11. omnicalculator.com [omnicalculator.com]
- 12. acalculator.co.uk [acalculator.co.uk]
- 13. 6H-Pyrimido[5,4-b][1,4]oxazine-6-carboxylic acid, 4-chloro-7,8-dihydro-7-oxo-, ethyl ester | 66751-59-5 [chemicalbook.com]
- 14. 2756855-58-8|2,4-Dichloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 15. Syntheses and properties of selected derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine Derivatives
Welcome to the technical support center for the purification of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent reactivity of the chlorinated pyrimidine core, coupled with the fused oxazine ring, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind each recommended step to ensure you achieve the desired purity and yield for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine and its derivatives.
FAQ 1: My crude product shows multiple spots on TLC, even after aqueous workup. What are the likely impurities?
Answer: The complex impurity profile of crude 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine derivatives often stems from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may persist.
-
Hydrolysis Product (4-Hydroxy Derivative): The 4-chloro group is susceptible to hydrolysis, especially in the presence of water and even trace amounts of acid or base, leading to the formation of the corresponding 4-hydroxy (or pyrimidone) derivative. This is a very common impurity.[1]
-
Over-chlorination or Side-Reactions: If using potent chlorinating agents like phosphorus oxychloride (POCl₃), side reactions on other parts of the molecule can occur.[2]
-
Solvent Adducts: In some cases, the solvent used in the reaction or workup (e.g., alcohols) can act as a nucleophile, displacing the chloro group to form alkoxy derivatives.[3]
-
Degradation Products: The fused ring system may be sensitive to harsh reaction or workup conditions, leading to ring-opened or rearranged byproducts.
A preliminary LC-MS analysis of your crude material is highly recommended to identify the molecular weights of the major impurities, which will provide critical clues for designing an effective purification strategy.
FAQ 2: I'm observing significant product loss during silica gel column chromatography. What could be the cause and how can I mitigate it?
Answer: Significant product loss on silica gel is a frequent issue with this class of compounds and can be attributed to several factors:
-
On-Column Degradation: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the 4-chloro group to the more polar 4-hydroxy derivative. This newly formed impurity then binds strongly to the silica, leading to streaking and poor recovery.
-
Irreversible Adsorption: The nitrogen atoms in the pyrimido[5,4-b]oxazine core can interact strongly with the silanol groups on the silica surface, leading to irreversible binding and loss of product.
-
Inappropriate Solvent System: A solvent system with either too high or too low polarity can lead to poor separation or product streaking and tailing, respectively, resulting in mixed fractions and apparent loss of pure product.
Mitigation Strategies:
-
Neutralized or Deactivated Silica: Consider using silica gel that has been pre-treated with a base, such as triethylamine (typically 0.1-1% in the mobile phase), to neutralize the acidic sites.
-
Alternative Stationary Phases: If on-column degradation persists, switching to a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase chromatography (C18) may be beneficial.
-
Solvent System Optimization: Systematically screen for the optimal mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) for your target compound of approximately 0.3-0.4.
FAQ 3: My purified compound is a white solid, but it starts to change color (e.g., yellow or brown) upon storage. Is this a sign of decomposition?
Answer: Yes, a change in color upon storage is a strong indicator of product instability and decomposition. The likely culprits are:
-
Hydrolysis: Reaction with atmospheric moisture, leading to the formation of the 4-hydroxy impurity.
-
Oxidation: The oxazine ring or other sensitive functional groups on your derivative may be susceptible to air oxidation.
-
Light Sensitivity: Many heterocyclic compounds are light-sensitive and can degrade upon exposure to UV or even ambient light.
Storage Recommendations:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as argon or nitrogen.
-
Low Temperature: Keep the material at a low temperature, preferably in a freezer (-20°C).
-
Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.
-
Anhydrous Conditions: Ensure the compound is thoroughly dried before storage to remove any residual solvent or water.
II. Troubleshooting Guide
This section provides a structured, problem-solution approach to specific experimental challenges.
Problem 1: Persistent Hydrolysis - The 4-Hydroxy Impurity is Difficult to Remove
The 4-hydroxy (pyrimidone) analog is often the most challenging impurity to separate from the desired 4-chloro product due to its similar size and shape, differing primarily in polarity.
Causality Analysis:
The C4 position on the pyrimidine ring is highly electrophilic and susceptible to nucleophilic attack. Water, even in trace amounts or from atmospheric moisture, can act as a nucleophile, leading to the displacement of the chloride ion. This hydrolysis is often catalyzed by acidic or basic conditions.[1]
Workflow for Removal and Prevention:
Caption: Decision workflow for addressing hydrolysis impurity.
Detailed Protocols:
Protocol 1: Flash Chromatography with Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., a hexane/ethyl acetate mixture). Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% (v/v).
-
Column Packing: Pack the column with the neutralized silica slurry.
-
Eluent Preparation: Prepare the mobile phase with the same concentration of triethylamine (0.5%).
-
Loading and Elution: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Elute with the triethylamine-containing mobile phase, collecting fractions and monitoring by TLC.
-
Rationale: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing on-column hydrolysis and improving the elution of the basic product.
Protocol 2: Recrystallization
If the product is crystalline, recrystallization can be a powerful tool to remove the more polar hydroxy impurity.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) at room temperature and at reflux. An ideal solvent will dissolve the compound when hot but not when cold.
-
Procedure: Dissolve the crude material in a minimal amount of the chosen hot solvent. If the solution is colored, you may add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Rationale: The desired 4-chloro derivative is typically less polar and will have different solubility properties than the 4-hydroxy impurity, allowing for separation upon crystallization.
Problem 2: Poor Separation and Tailing during Column Chromatography
This issue often arises from strong interactions between the basic nitrogen atoms of the pyrimido[5,4-b]oxazine core and the acidic silica gel stationary phase.
Causality Analysis:
The lone pairs of electrons on the nitrogen atoms in the heterocyclic core can form strong hydrogen bonds with the silanol (Si-OH) groups of the silica gel. This leads to a non-ideal chromatographic behavior known as "tailing," where the compound elutes slowly and asymmetrically from the column, resulting in broad peaks and poor separation from closely eluting impurities.
Troubleshooting Table: Chromatographic Conditions
| Parameter | Standard Condition (Problematic) | Recommended Modification | Rationale for Change |
| Stationary Phase | Standard Silica Gel (pH ~7) | Neutral Alumina or C18 Silica | Alumina is less acidic, and C18 (reversed-phase) separates based on hydrophobicity, avoiding strong polar interactions. |
| Mobile Phase | Hexane/Ethyl Acetate | Hexane/Ethyl Acetate + 0.5% Et₃N | The basic additive competes for binding to the acidic sites on the silica, allowing the product to elute more symmetrically. |
| Mobile Phase | Dichloromethane/Methanol | Dichloromethane/Methanol + 0.1% NH₄OH | For highly polar derivatives, a small amount of aqueous ammonia can improve peak shape and recovery. |
| Loading Technique | Wet loading in a polar solvent | Dry loading onto silica gel | Minimizes the initial band width and can improve resolution, especially for less soluble compounds. |
Workflow for Optimizing Chromatography:
Caption: Troubleshooting workflow for poor chromatographic separation.
III. Conclusion
The purification of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine derivatives, while challenging, can be successfully achieved with a systematic and informed approach. The key to success lies in understanding the inherent chemical liabilities of the scaffold, particularly the susceptibility of the 4-chloro group to hydrolysis and the basicity of the nitrogen heterocycle. By implementing strategies such as using neutralized stationary phases, carefully selecting solvent systems, and considering non-chromatographic methods like crystallization, researchers can overcome these hurdles to obtain high-purity materials essential for advancing drug discovery and development programs.
IV. References
-
Google Patents. (n.d.). Method for producing 4-chloro-6-hydroxypyrimidine. Retrieved from
-
American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
-
ACS Omega. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][3][4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Pyrimido[5,4-b]oxazines
Welcome to the technical support center for the synthesis of pyrimido[5,4-b]oxazines. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. The guidance provided is based on established chemical principles and field-proven insights to help you navigate potential synthetic pitfalls and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in pyrimido[5,4-b]oxazine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Common issues include suboptimal reaction conditions such as temperature and reaction time, the purity of your reagents and solvents, and sensitivity to atmospheric moisture and oxygen.[1] Small-scale trial reactions can be invaluable for determining the ideal parameters without committing large quantities of starting materials.[1]
Q2: I'm observing multiple spots on my TLC plate that I can't identify. What are the likely side products?
A2: The formation of multiple side products is a frequent challenge in heterocyclic synthesis.[2] Depending on your specific synthetic route, these could include self-condensation products of your starting materials, incompletely cyclized intermediates, or isomers of the desired pyrimido[5,4-b]oxazine. Hydrolysis of starting materials or the final product can also contribute to a complex reaction mixture.[3]
Q3: How critical are anhydrous conditions for this synthesis?
A3: For many synthetic routes leading to pyrimido[5,4-b]oxazines, anhydrous conditions are crucial. Water can lead to the hydrolysis of sensitive intermediates and starting materials, significantly reducing your yield and leading to the formation of undesired byproducts.[3] Always use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are known to be moisture-sensitive.[1]
Q4: My product appears to be decomposing during workup or purification. What can I do?
A4: Product decomposition can occur if the pyrimido[5,4-b]oxazine ring system is unstable under the reaction or workup conditions.[1] It is advisable to monitor your reaction by TLC or LC-MS to check for product degradation over time.[1] If decomposition is suspected, consider using milder workup procedures, such as avoiding strong acids or bases, and purifying your product at lower temperatures.
Troubleshooting Guides for Common Side Reactions
Issue 1: Incomplete Cyclization
Symptom: Your analytical data (e.g., NMR, MS) indicates the presence of a significant amount of an intermediate that has not fully cyclized to form the oxazine ring. This often manifests as a lower than expected yield of the final product.
Probable Cause: Incomplete cyclization can be due to several factors, including insufficient activation of the reacting groups, steric hindrance from bulky substituents, or reaction conditions that are not optimal for the final ring-closing step.[3]
Mechanism of Side Reaction: The final intramolecular cyclization to form the oxazine ring is often the rate-limiting step. If this step is slow or reversible, the open-chain precursor will remain in the reaction mixture.
Solutions and Prevention:
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]
-
Reaction Time and Temperature: Some cyclizations are slow and may require extended reaction times or a moderate increase in temperature to proceed to completion.[3] Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.
-
Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Experiment with different solvents to find the optimal conditions for your specific substrate.
Experimental Protocol: Optimizing Cyclization with a Lewis Acid Catalyst
-
Set up the reaction as you normally would, but on a smaller scale (e.g., 0.5 mmol).
-
Before heating, add a catalytic amount (e.g., 5-10 mol%) of a Lewis acid such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄).
-
Run the reaction at the previously determined temperature and monitor its progress every hour by TLC.
-
Compare the reaction profile to a control reaction run without the catalyst to assess the effect on the rate of cyclization.
Issue 2: Formation of Isomeric Products
Symptom: You obtain a mixture of products with the same mass but different analytical signatures (e.g., different retention times in LC, distinct NMR spectra), suggesting the formation of isomers.
Probable Cause: The formation of isomeric pyrimido[5,4-b]oxazines can occur if your pyrimidine starting material has multiple nucleophilic sites that can participate in the ring-forming reaction. The regioselectivity of the cyclization can be influenced by both electronic and steric factors.
Mechanism of Side Reaction: When a precursor molecule has two or more potential sites for intramolecular attack to form the new ring, a mixture of constitutional isomers can be formed. The ratio of these isomers is determined by the relative activation energies of the competing cyclization pathways.
Solutions and Prevention:
-
Protecting Groups: If one of the competing nucleophilic sites can be selectively protected, this can direct the cyclization to the desired position. The protecting group can then be removed in a subsequent step.
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity of the reaction. For example, a bulkier base may favor attack at a less sterically hindered site.
-
Starting Material Design: In some cases, it may be necessary to redesign the starting materials to block the undesired reaction pathway.
Issue 3: Ring Opening of the Pyrimidine or Oxazine Ring
Symptom: The desired product is not observed, or is present in very low yields, and the major product is a ring-opened species. This can be particularly prevalent under strongly acidic or basic conditions.
Probable Cause: The pyrimidine and oxazine rings can be susceptible to nucleophilic attack and subsequent ring opening, especially under harsh reaction conditions.[4][5] For instance, strong bases can deprotonate the ring, leading to cleavage, while strong acids can protonate the ring nitrogens, activating the ring towards nucleophilic attack by water or other nucleophiles present.
Mechanism of Side Reaction:
Caption: Nucleophilic attack leading to ring opening.
Solutions and Prevention:
-
Control of pH: Maintain the reaction pH within a range where the pyrimido[5,4-b]oxazine ring system is stable.[5] Buffering the reaction mixture may be necessary.
-
Milder Reagents: If possible, use milder bases or acids. For example, organic bases like triethylamine or diisopropylethylamine are often less harsh than inorganic bases like sodium hydroxide.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation.
Issue 4: Self-Condensation of Starting Materials
Symptom: A significant portion of your starting materials is consumed to form oligomeric or polymeric byproducts, which are often insoluble and difficult to characterize.
Probable Cause: If your starting materials have both nucleophilic and electrophilic sites, they can react with themselves in a self-condensation reaction. This is more likely to occur at higher concentrations and temperatures.
Solutions and Prevention:
-
Slow Addition: Adding one of the reactive starting materials slowly to the reaction mixture can help to maintain a low concentration of that reagent, favoring the desired intramolecular or intermolecular reaction over self-condensation.
-
Lower Concentration: Running the reaction at a lower overall concentration can also disfavor the bimolecular self-condensation pathway.
-
Protecting Groups: As with isomer formation, protecting one of the reactive functional groups can prevent self-condensation.
Data Summary Table:
| Issue | Probable Cause | Key Parameters to Optimize | Recommended Action |
| Incomplete Cyclization | Insufficient activation, steric hindrance | Catalyst, reaction time, temperature | Add a Lewis acid catalyst, increase reaction time/temperature.[3] |
| Isomer Formation | Multiple reactive sites | Protecting groups, base, solvent | Use protecting groups, screen different bases and solvents. |
| Ring Opening | Harsh pH conditions | pH, reagent choice, temperature | Maintain optimal pH, use milder reagents, lower reaction temperature.[5] |
| Self-Condensation | Bifunctional starting materials | Concentration, rate of addition | Use slow addition, lower overall concentration. |
Workflow for Troubleshooting Synthesis
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (C₆H₆ClN₃O). This key heterocyclic intermediate is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] The synthesis, particularly the chlorination step, can be challenging, often requiring careful optimization to achieve high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these challenges effectively.
Proposed Synthetic Pathway
A common and effective strategy for synthesizing the target compound involves a two-step process: first, the formation of the fused pyrimido[5,4-b]oxazine ring system to create a pyrimidinone precursor, followed by a crucial chlorination step. Understanding this pathway is key to diagnosing issues that may arise.
Caption: Logical workflow for troubleshooting low reaction yield.
-
Reagent Quality and Stoichiometry:
-
Phosphorus Oxychloride (POCl₃): This is your primary suspect. POCl₃ readily hydrolyzes with atmospheric moisture to form phosphoric acid and HCl, which are ineffective for this transformation. Use a fresh bottle or a recently opened one that has been stored under inert gas (N₂ or Ar). The quality of POCl₃ is paramount.
-
Precursor Purity: Ensure your starting pyrimidinone is pure and, most importantly, dry . Residual water will consume POCl₃. Dry your starting material in a vacuum oven before use.
-
Stoichiometry: While POCl₃ is often used in large excess (acting as both reagent and solvent), ensure you are using at least 3-5 equivalents if a co-solvent is employed.
-
-
Reaction Temperature and Reflux Conditions:
-
The conversion of the pyrimidinone to the chloro-derivative requires significant thermal energy. A common procedure involves heating the mixture at reflux. [2]The boiling point of POCl₃ is approximately 105-107 °C.
-
Causality: Insufficient temperature leads to an incomplete reaction, leaving starting material behind. Conversely, excessively high temperatures (e.g., from aggressive heating that creates superheated spots) can lead to decomposition and the formation of intractable tars, drastically reducing the yield of isolable product.
-
Actionable Advice: Use an oil bath with a thermometer to ensure a consistent and controlled reflux temperature. Do not heat so aggressively that the reflux ring climbs too high in the condenser.
-
-
Reaction Time:
-
These reactions are typically not fast. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time might be 3-6 hours at reflux. [2] * How to Monitor: Take small aliquots from the reaction (carefully!), quench them in ice/water, and extract with a suitable solvent like ethyl acetate (EtOAc). Spot the organic layer on a silica TLC plate against your starting material. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates product formation. The reaction is complete when the starting material is no longer visible.
-
-
Work-up Procedure:
-
A poor work-up can decimate your yield. Excess POCl₃ must be quenched. The standard procedure is to cool the reaction mixture and pour it slowly and carefully onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving process that must be done in an efficient fume hood.
-
After quenching, the product may precipitate or need to be extracted with a solvent like Dichloromethane (DCM) or EtOAc. Ensure the aqueous layer is neutralized (e.g., with NaHCO₃ or Na₂CO₃) before extraction to ensure your product is in its neutral form for efficient partitioning into the organic layer.
-
Question: My reaction mixture turns dark brown or black and I'm getting a lot of tar-like residue. What's happening?
Answer: This is a classic sign of decomposition, typically caused by excessive heat. The pyrimidine and oxazine ring systems, while aromatic, can be susceptible to degradation under harsh acidic conditions at high temperatures.
-
Primary Cause: The temperature of the reaction is too high, or the heating is uneven.
-
Solution 1: Precise Temperature Control: As mentioned above, use a thermostatically controlled oil bath. Aim for a gentle, steady reflux rather than a vigorous, boiling one.
-
Solution 2: Use of a Co-solvent: While using POCl₃ as the solvent is common, you can use a high-boiling inert solvent like toluene or xylene. This allows you to precisely control the reflux temperature. This can sometimes lead to cleaner reactions, although it may require longer reaction times.
-
Solution 3: Consider an Additive: In some cases, adding a catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, can facilitate the reaction at a slightly lower temperature. The amine acts as an HCl scavenger, which can sometimes prevent side reactions. However, this also complicates purification, so it should be considered an optimization step rather than a first resort.
Question: I am having difficulty purifying the final product. Column chromatography gives poor separation.
Answer: Purification challenges often stem from the work-up or from byproducts formed during the reaction.
-
Improve the Work-up: Before chromatography, ensure your crude product is as clean as possible. After extraction and drying the organic layer, concentrate it and consider a trituration or recrystallization. For trituration, add a solvent in which your product is sparingly soluble but impurities are (e.g., cold diethyl ether or a hexane/EtOAc mixture). Stir or sonicate the mixture, then filter to collect the purified solid product.
-
Optimize Chromatography:
-
Byproduct Analysis: A common byproduct could be the dichlorinated species, 2,4-Dichloro-7,8-dihydro-6H-pyrimido[5,4-b]o[1][3]xazine, if the starting material had two reactive sites. [4]This species will have a different polarity and should be separable.
-
Solvent System: A standard petroleum ether:EtOAc gradient is a good starting point for column chromatography. [1]Run several TLCs with different solvent ratios to find the optimal system that gives good separation (ΔRf > 0.2) between your product and major impurities.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically 50-100 times the weight of your crude material) and that the column is packed properly to avoid channeling.
-
Frequently Asked Questions (FAQs)
Question: What is the general mechanism for the chlorination of a pyrimidinone with POCl₃?
Answer: The reaction proceeds via the lactam tautomer of the pyrimidinone ring. The oxygen of the carbonyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of chloride and subsequent intermediates, ultimately leading to the formation of a highly reactive chlorophosphate ester intermediate. A chloride ion then acts as a nucleophile, attacking the carbon atom (C4) and displacing the phosphate group to yield the final 4-chloro product and the byproduct PO₂Cl. The process is essentially a nucleophilic substitution on the pyrimidine ring, activated by the conversion of the hydroxyl group of the lactim tautomer into a good leaving group.
Question: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
Answer: Safety is non-negotiable when using POCl₃.
-
Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes. It is also a lachrymator.
-
Reactivity with Water: It reacts violently with water in a highly exothermic reaction, releasing corrosive HCl gas.
-
Handling:
-
Always handle POCl₃ in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (butyl rubber or Viton are recommended).
-
Ensure all glassware is scrupulously dried before use.
-
Have a quenching station (ice bath) ready before starting the reaction.
-
In case of a spill, do NOT use water. Neutralize with a dry agent like sodium bicarbonate or calcium carbonate and absorb with a non-reactive material like sand or vermiculite.
-
Question: Are there alternative chlorinating agents I can use?
Answer: While POCl₃ is the most common and generally effective reagent for this type of transformation, other reagents are used for similar conversions.
-
Thionyl Chloride (SOCl₂): Sometimes used, often with a catalytic amount of DMF (Vilsmeier-Haack conditions). However, its lower boiling point (76 °C) may require sealed-tube or pressure reactions to achieve the necessary temperature.
-
Oxalyl Chloride or Phosgene Derivatives: These are highly effective but are also extremely toxic and hazardous, making POCl₃ the preferred reagent in most laboratory settings. For this specific substrate, POCl₃ remains the industry and academic standard due to its efficacy and appropriate boiling point.
Key Experimental Protocol: Chlorination
This protocol is a generalized starting point. Optimization will be required based on your specific results.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel, add the dry 7,8-dihydro-6H-pyrimido[5,4-b]o[1][3]xazin-4(5H)-one (1.0 eq).
-
Reagent Addition: Place the flask under a positive pressure of inert gas. Add phosphorus oxychloride (POCl₃, 10-15 mL per gram of starting material) via the dropping funnel at room temperature.
-
Reaction: Heat the stirred mixture to a gentle reflux (approx. 105-110 °C) using a pre-heated oil bath.
-
Monitoring: Monitor the reaction's progress by TLC every 1-2 hours until the starting material is consumed (typically 3-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a stirred mixture of crushed ice and water.
-
In a fume hood , slowly and carefully pour the reaction mixture onto the ice. The mixture will hiss and evolve HCl gas.
-
Continue stirring until all the ice has melted and the excess POCl₃ is hydrolyzed.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).
-
Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid/oil by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% EtOAc in petroleum ether) to afford the pure 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine.
Data Summary Table
For quick reference, the following table summarizes the key parameters for the chlorination step.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| Temperature | Reflux (~105 °C) | 90 - 110 °C | Balances reaction rate against thermal decomposition. |
| Reaction Time | 4 hours | 2 - 8 hours | Must be determined by TLC monitoring to ensure completion. |
| POCl₃ (equiv.) | Used as solvent | 5 - 10 eq (if co-solvent used) | Large excess drives the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Inert | Prevents hydrolysis of POCl₃ by atmospheric moisture. |
References
-
Yuan, Z., et al. (2018). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b]o[1][3]xazine derivatives as potent GPR 119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel [1][3]oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. Available at: [Link]
-
El-Gendy, Z. (2002). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,t[1][3][5]riazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-t[1][3][5]riazine Derivatives. Molecules. Available at: [Link]
-
Martinez-Alvarez, R., et al. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b]d[1][3]iazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules. Available at: [Link]
-
Request PDF. (2009). Synthesis of 4‐(2‐chloroethyl)‐2,3‐dihydroo[1][3]xazino[2,3‐b]quinoline and 4‐(2‐chloroethyl)2,3‐dihydropyrido[2,3‐b]o[1][3]xazine. Available at: [Link]
-
Hotha, S., et al. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Organic Letters. Available at: [Link]
-
Pharmacognosy Journal. (2019). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Available at: [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. Available at: [Link]
-
MDPI. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b]d[1][3]iazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Available at: [Link]
-
ResearchGate. (2012). Efficient Synthesis of Pyrimido[5,4-c]pyridazines and of Thiino[2,3-d]pyrimidines Based on an Aza-Wittig Reaction/Heterocyclization Strategy. Available at: [Link]
-
ResearchGate. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b]d[1][3]iazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Available at: [Link]
-
El-Sayed, N. F., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e]t[1][3][5]riazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal. Available at: [Link]
-
Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Atlantis Press. Available at: [Link]
-
Al-Rawi, H. M. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive. Available at: [Link]
-
MDPI. (2018). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Available at: [Link]
-
Babaei, M., et al. (2022). Efficient synthesis of some-[1][6]oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports. Available at: [Link]
Sources
- 1. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine 97% | CAS: 1309377-79-4 | AChemBlock [achemblock.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine in Solution
Welcome to the technical support center for 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in various solution-based applications.
Introduction to the Stability of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine is a heterocyclic compound featuring a chloropyrimidine ring fused to a morpholine-like structure. The chemical reactivity and, consequently, the stability of this molecule in solution are primarily dictated by the 4-chloro substituent on the electron-deficient pyrimidine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), which is the principal pathway for its degradation or derivatization.[1][2][3] Understanding the factors that influence the rate of SNAr is critical for designing robust experiments and ensuring the integrity of your results.
This guide will provide a framework for anticipating and mitigating stability issues, enabling you to confidently work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine in solution?
The principal degradation pathway is nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring.[2][3] The electron-withdrawing nitrogen atoms in the pyrimidine ring make the carbon atom attached to the chlorine highly electrophilic and thus susceptible to attack by nucleophiles.
Common nucleophiles that can displace the chloride ion include:
-
Water/Hydroxide: Leading to the formation of the corresponding 4-hydroxy derivative (a pyrimidone). This hydrolysis is a common issue, especially under aqueous conditions.[3][4][5]
-
Alcohols/Alkoxides: Resulting in the formation of 4-alkoxy derivatives.
-
Amines: Leading to the formation of 4-amino substituted products.
-
Other nucleophiles: Such as thiols, cyanides, etc., present in your reaction mixture.[1]
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Q2: My compound seems to be degrading in my aqueous buffer. What is happening and how can I prevent it?
Degradation in aqueous buffers is most likely due to hydrolysis, where water or hydroxide ions act as nucleophiles, displacing the chloride to form the 4-hydroxypyrimidine derivative.[3][4] The rate of this hydrolysis is highly dependent on pH and temperature.
Troubleshooting Hydrolysis:
-
pH Control:
-
Acidic Conditions: While the pyrimidine ring is generally more stable at neutral pH, strongly acidic conditions can protonate the ring nitrogens, which can in some cases increase the rate of hydrolysis.[4] However, for some chloropyrimidines, acidic conditions can be used to selectively hydrolyze certain isomers.[4] The effect of pH on your specific compound should be experimentally determined.
-
Alkaline Conditions: Basic conditions will increase the concentration of the more potent hydroxide nucleophile, significantly accelerating hydrolysis. For many applications, maintaining a pH between 4 and 7 is a good starting point to minimize hydrolysis.
-
-
Temperature: Hydrolysis rates increase with temperature. If possible, conduct your experiments at lower temperatures (e.g., 4 °C or on ice) to slow down degradation.
-
Buffer Composition: Avoid buffers containing nucleophilic species (e.g., Tris, glycine, or buffers with primary or secondary amines). Phosphate or HEPES buffers are generally more inert choices.
Q3: I am performing a reaction with an amine nucleophile, but I am getting low yields and a significant amount of the hydrolyzed by-product. What can I do?
This is a common issue where water, if present, competes with your intended nucleophile.
Optimization Strategies:
-
Solvent Choice: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) to minimize the presence of water. Ensure your solvents are properly dried before use.
-
Stoichiometry: Use a slight excess of the amine nucleophile to favor the desired reaction over hydrolysis.
-
Temperature Control: While heating can increase the rate of the desired reaction, it will also accelerate hydrolysis if water is present.[3] An optimal temperature that favors the primary reaction without significant degradation should be determined empirically.
-
Use of a Non-Nucleophilic Base: If your reaction requires a base to scavenge the HCl by-product, use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge to avoid competition with your nucleophile.
Q4: Can I store 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine in solution?
For long-term storage, it is highly recommended to store the compound as a solid in a desiccator at low temperature. If you must store it in solution, follow these guidelines:
-
Solvent: Use a dry, aprotic solvent like anhydrous DMSO or DMF.
-
Temperature: Store solutions at -20 °C or -80 °C.
-
Inert Atmosphere: For maximum stability, store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
-
Concentration: More concentrated stock solutions are often more stable than highly diluted ones.
Before use, always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield in a substitution reaction | 1. Weak Nucleophile: The attacking nucleophile is not sufficiently reactive. 2. Steric Hindrance: Bulky groups on the nucleophile or the pyrimidine ring are impeding the reaction.[3] 3. Low Temperature: The reaction requires thermal energy to proceed at a reasonable rate. | 1. Consider using a stronger nucleophile or adding a catalyst. 2. If possible, use a less sterically hindered nucleophile. 3. Gradually increase the reaction temperature and monitor for product formation and degradation. |
| Multiple spots on TLC/LC-MS analysis of starting material | 1. Degradation during storage: The solid or solution has degraded over time. 2. Impure starting material: The compound was not pure to begin with. | 1. Re-purify the compound if possible. Store under recommended conditions. 2. Obtain a certificate of analysis for the starting material. |
| Formation of a precipitate in the reaction mixture | 1. Formation of HCl salt: If a base is not used, the HCl generated can protonate basic species, causing them to precipitate. 2. Poor solubility: The product or starting material may not be soluble in the chosen solvent. | 1. Add a non-nucleophilic base like DIPEA. 2. Choose a solvent in which all components are soluble at the reaction temperature. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
This protocol provides a general method to assess the stability of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine in different aqueous buffers.
Materials:
-
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
-
Aqueous buffers of interest (e.g., pH 4.0, 7.0, 9.0)
-
Acetonitrile (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
In separate vials, dilute the stock solution 1:100 into each of the aqueous buffers to a final concentration of 100 µM.
-
Immediately after mixing, take a time zero (T=0) sample from each vial and quench the degradation by diluting it 1:1 with acetonitrile.
-
Incubate the vials at the desired temperature (e.g., room temperature or 37 °C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench as in step 3.
-
Analyze all samples by HPLC or LC-MS.
-
Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Caption: Workflow for assessing compound stability in aqueous buffers.
Protocol 2: Optimization of a Nucleophilic Substitution Reaction
This protocol outlines a method to optimize a reaction with a generic amine nucleophile while minimizing hydrolysis.
Materials:
-
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
-
Amine nucleophile
-
Anhydrous solvents (e.g., THF, DCM, DMF)
-
Non-nucleophilic base (e.g., DIPEA)
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Set up parallel reactions in small vials under an inert atmosphere (e.g., nitrogen or argon).
-
To each vial, add the 4-chloro starting material (1 equivalent).
-
Solvent Screen: Add a different anhydrous solvent to each of a set of vials.
-
Base Screen: To another set of vials in a chosen solvent, add different non-nucleophilic bases.
-
Add the amine nucleophile (1.1 equivalents) and the base (1.5 equivalents) to the appropriate vials.
-
Temperature Screen: Run the reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Monitor the reactions at regular intervals by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product and the hydrolyzed by-product.
-
Identify the combination of solvent, base, and temperature that gives the highest conversion to the desired product with the least amount of by-product formation.
References
- Journal of the Chemical Society C: Organic, Pyrimidines. Part II.
- StackExchange, How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?,
- ResearchGate, Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
- BenchChem, Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions,
- NIH, Role of pH in Regul
- Oregon State University, The investigations of the methods for the reduction of chloroyrimidines,
- PubMed, Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydr
- Filo, Explain why nucleophilic substitution occurs more readily in 4-chloropyri..,
- Wikipedia, Pyrimidine,
- American Chemical Society, Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid,
-
Advanced ChemBlocks, 4-chloro-6H,7H,8H-pyrimido[5,4-b][1][3]oxazine,
- PubMed, Role of pH in Regul
- ACS Publications, Effect of pH and Temperature on the Stability of UV-Induced Repairable Pyrimidine Hydr
-
Chemicalbook, 6H-Pyrimido[5,4-b][1][3]oxazine-6-carboxylic acid, 4-chloro-7,8-dihydro-7-oxo-, ethyl ester,
- ResearchGate, The polymeris
Sources
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Halogenated Pyrimido-Oxazines
Welcome to the technical support center for the mass spectrometric analysis of halogenated pyrimido-oxazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these unique heterocyclic compounds. The inherent properties of the pyrimido-oxazine core, combined with the presence of electronegative halogens, present specific challenges in mass spectrometry, from ionization to fragmentation and data interpretation.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My mass spectrum shows a pair of peaks for the molecular ion, separated by 2 m/z. What does this mean?
This is the hallmark signature of a halogenated compound, specifically one containing chlorine or bromine.[1] These elements have naturally occurring heavy isotopes with significant abundance, leading to a characteristic isotopic pattern for the molecular ion (M).
-
Chlorine (Cl): If the peak at M+2 is approximately one-third the intensity of the molecular ion peak (M), this indicates the presence of a single chlorine atom. This 3:1 ratio reflects the natural abundance of ³⁵Cl (≈75%) and ³⁷Cl (≈25%).[1][2]
-
Bromine (Br): If the peak at M+2 is nearly equal in intensity to the molecular ion peak (M), this signals the presence of a single bromine atom. This 1:1 ratio is due to the roughly equal natural abundance of ⁷⁹Br (≈50%) and ⁸¹Br (≈50%).[1][2]
The ability to recognize these patterns is the first crucial step in confirming the identity of your halogenated compound. For molecules with multiple halogen atoms, these patterns become more complex but are still predictable.[3]
| Number of Halogen Atoms | Isotopic Pattern (Relative Intensity) | M : M+2 : M+4 : M+6... |
| 1 Chlorine | 3:1 | M, M+2 |
| 2 Chlorines | 9:6:1 | M, M+2, M+4 |
| 1 Bromine | 1:1 | M, M+2 |
| 2 Bromines | 1:2:1 | M, M+2, M+4 |
| 1 Chlorine, 1 Bromine | 3:4:1 | M, M+2, M+4 |
Table 1: Characteristic isotopic patterns for compounds containing chlorine and bromine. These ratios are invaluable for rapid identification.
Q2: I'm not getting any signal, or the signal for my analyte is extremely weak. Where should I start troubleshooting?
Poor signal intensity is one of the most common issues in mass spectrometry and can stem from several factors.[4] A systematic approach is key to identifying the root cause. The primary areas to investigate are sample concentration, ionization efficiency, and instrument parameters.[4][5]
Below is a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for poor signal intensity.
Q3: Which ionization technique is best for halogenated pyrimido-oxazines: ESI, APCI, or EI?
The choice of ionization technique is critical and depends entirely on the physicochemical properties of your specific analyte and the information you seek.[6] These compounds often possess both polar (pyrimidine, oxazine rings) and non-polar characteristics, making the decision non-trivial.
| Ionization Technique | Principle | Best For | Pros | Cons |
| Electrospray Ionization (ESI) | Soft ionization; creates ions from solution via a high-voltage spray.[7] | Polar, thermally labile, non-volatile compounds. Excellent for LC-MS.[7] | Minimal fragmentation, preserves molecular ion. High sensitivity for polar molecules. | Susceptible to ion suppression from matrix components.[8] Low efficiency for non-polar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization; uses a corona discharge to ionize vaporized sample.[6] | Moderately polar to non-polar compounds that are thermally stable enough to be vaporized.[9] | Tolerant of higher flow rates and less susceptible to matrix effects than ESI. | Can cause some in-source fragmentation. Requires thermal stability. |
| Electron Ionization (EI) | Hard ionization; bombards gas-phase molecules with high-energy electrons (typically 70 eV).[9] | Volatile, thermally stable compounds. Standard for GC-MS.[7] | Creates extensive, reproducible fragmentation patterns for structural elucidation.[9] | Molecular ion may be weak or absent. Not compatible with LC. |
Recommendation: For most drug development applications involving LC-MS, Electrospray Ionization (ESI) is the preferred starting point due to the likely polarity of pyrimido-oxazine derivatives and their metabolites.[10] If your compound is less polar or you experience significant ion suppression with ESI, APCI is an excellent alternative. EI is primarily reserved for structural confirmation via GC-MS if the compound is sufficiently volatile and stable.
Q4: My fragmentation is too extensive and I can't see the molecular ion, or I'm not getting enough fragmentation for structural analysis. How do I control this?
This is a classic trade-off between soft and hard ionization techniques.[9] The key is to control the energy applied to the analyte ions.
-
To Reduce Fragmentation (and see the molecular ion):
-
Use a Soft Ionization Technique: ESI and APCI are designed to produce intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻).[6]
-
Decrease In-Source Collision Energy: In ESI and APCI sources, you can often apply a voltage to the ion optics (e.g., cone voltage, fragmentor voltage) to induce fragmentation. Lowering this voltage will result in "gentler" conditions and preserve the molecular ion.[11]
-
Lower Source Temperatures: Excessive heat in the ion source can cause thermal degradation of the analyte before it is even analyzed.[12]
-
-
To Increase Fragmentation (for structural information):
-
Use Tandem Mass Spectrometry (MS/MS): This is the most controlled way to induce fragmentation. A precursor ion (e.g., the molecular ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.[13] This provides specific structural information.
-
Increase In-Source Collision Energy: As mentioned above, increasing the cone or fragmentor voltage will purposefully induce fragmentation within the ion source.
-
Use Electron Ionization (EI): If compatible with your sample, EI is designed to produce rich, reproducible fragmentation patterns that are excellent for library matching and structural elucidation.[9][14]
-
Systematic Troubleshooting Guide
Problem: Unstable Signal or Drifting Retention Times in LC-MS
An unstable signal or shifting retention times often points to issues with the liquid chromatography system or the interface to the mass spectrometer.[15]
Q: My analyte's peak appears at different times in different runs. What's wrong? A: Retention time shifts are typically caused by problems with the mobile phase, the column, or the pump.
-
Check Mobile Phase: Ensure your solvents are fresh, correctly mixed, and properly degassed. Small changes in pH or solvent composition can significantly alter retention for ionizable compounds.
-
Column Equilibration: Make sure the column is fully equilibrated with the starting mobile phase conditions before each injection. Insufficient equilibration is a common cause of drift.
-
Pump Performance: Check for pressure fluctuations. Inconsistent pump performance can lead to a variable flow rate, directly impacting retention times.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature.
Q: The signal intensity for my analyte is fluctuating wildly during a single run. A: This often indicates an issue at the ESI source.
-
Check for a Stable Spray: Visually inspect the ESI needle (if possible). The spray should be a fine, consistent mist. An erratic spray (sputtering) will cause a fluctuating signal. This can be due to a partial clog in the needle or tubing.
-
Gas Flow Rates: Ensure the nebulizing and drying gas flows are optimal and stable. Incorrect gas flows can interfere with droplet formation and desolvation.[11]
-
Contamination: Contaminants in the sample or mobile phase can compete with your analyte for ionization, leading to signal suppression that may vary as the contaminant co-elutes.[16]
Problem: Interpreting Complex Fragmentation Spectra
Halogenated pyrimido-oxazines can undergo complex fragmentation. Understanding the common pathways is key to structural elucidation.[17]
Q: What are the expected fragmentation patterns for a pyrimido-oxazine core? A: The fragmentation is dictated by the most labile bonds and the stability of the resulting fragments.
-
Loss of Substituents: The initial fragmentation events are often the loss of small, stable neutral molecules from substituents on the rings.
-
Ring Cleavage: The pyrimidine and oxazine rings can undergo retro-Diels-Alder (RDA) reactions or other ring-opening mechanisms. The specific pathway is highly dependent on the substitution pattern.[14]
-
Halogen Loss: A common fragmentation pathway is the loss of the halogen atom as a radical (X•) or as HX.[18] The resulting fragment will lack the characteristic isotopic pattern, which can be a useful diagnostic tool.
Caption: Simplified fragmentation pathways for a generic halogenated molecule.
Q: I see unexpected adducts in my spectrum (e.g., [M+Na]⁺, [M+K]⁺). Are these a problem? A: Alkali metal adducts are very common in ESI, especially when analyzing in positive ion mode. They arise from trace amounts of sodium and potassium salts in glassware, solvents, or the sample matrix. While not necessarily a problem, they can complicate spectra by:
-
Splitting the Signal: The ion current is divided between the protonated molecule and various adducts, reducing the intensity of your primary ion of interest ([M+H]⁺).
-
Complicating Identification: If you are not expecting them, they can be mistaken for impurities.
To minimize adducts, use high-purity solvents (LC-MS grade), acid-wash glassware, and consider adding a small amount of a proton source (like 0.1% formic acid) to the mobile phase to favor the formation of [M+H]⁺.
Experimental Protocols
Protocol 1: General Purpose LC-MS/MS Method for Halogenated Pyrimido-Oxazines
This protocol provides a robust starting point for method development. It must be optimized for your specific analyte and instrument.
-
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a 5-10 minute linear gradient from 5% B to 95% B. Hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometer (ESI Source):
-
Ionization Mode: Positive (start here, but also test negative mode).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.[19]
-
Nebulizing Gas (Nitrogen): Adjust to manufacturer's recommendation for the given flow rate.
-
Drying Gas (Nitrogen): Adjust to ensure efficient solvent evaporation.
-
In-Source Collision Energy (Fragmentor/Cone Voltage): Start low (e.g., 80 V) to observe the molecular ion, then ramp up (e.g., to 150-200 V) in separate experiments to induce fragmentation.
-
Mass Range: Scan a range that comfortably brackets your expected molecular weight (e.g., 100 - 1000 m/z).
-
Protocol 2: Basic Ion Source Cleaning
A dirty ion source is a primary cause of signal degradation and contamination.[15] Always follow your manufacturer's specific guidelines.
-
Safety First: Vent the instrument and ensure all high voltages and heated components are off and have cooled down. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Disassembly: Carefully remove the ion source components that are exposed to the sample path, such as the capillary/needle, skimmer cone, and the first ion optic elements.
-
Sonication: Place the metal components in a beaker. Sonicate sequentially in high-purity water, then methanol, then isopropanol. Each sonication should last approximately 15 minutes.
-
Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas. Ensure no solvent remains, as this can cause significant background contamination.
-
Reassembly: Carefully reassemble the source, ensuring all parts are correctly aligned.
-
Pump Down and Bakeout: Pump the system down. It is often recommended to "bake out" the source by setting the temperatures to their operational values for several hours to remove any residual contaminants before re-introducing solvent.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
- Niessen, W. M. A. (1999). Ionization Methods in Organic Mass Spectrometry. Royal Society of Chemistry.
-
University of Colorado Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]
-
Bruno, T. J. (2015). Chlorine - Bromine Combination Isotope Intensities. NIST. Retrieved from [Link]
- Pathakoti, K., et al. (2017). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Environmental Health Perspectives, 125(6), 067015.
- Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.
-
The Organic Chemistry Tutor. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry [Video]. YouTube. [Link]
- Cariou, R., et al. (2021). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Molecules, 26(11), 3195.
- Al-Tannak, N. F., & Al-Obaid, A. M. (2013). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
- Sharma, P., & Kumar, A. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 3(6), 481-487.
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]
-
Michigan State University. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Vesterqvist, O., et al. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-1061.
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Vul'fson, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(3), 244.
- Chen, Y., et al. (2020). LCMS-guided detection of halogenated natural compounds. Marine Drugs, 18(7), 366.
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
- Stoll, D. R. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
-
Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong [Presentation]. [Link]
- Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
- Xia, Y. Q., & Jemal, M. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 554-563.
- Jissy, A. K., & Pradeep, T. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-106.
- Ronson, T. K., & Nitschke, J. R. (2016). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical Reviews, 116(1), 211-237.
- Stankovic, C. J., & Bienvenue, D. L. (1996). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Methods in Enzymology, 271, 319-331.
- Mifsud, N., et al. (2025). Optimisation of Heated Electrospray Ionisation Parameters to Minimise In‐Source Generated Impurities in the Analysis of Oligonucleotide Therapeutics. Journal of the American Society for Mass Spectrometry.
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 6. as.uky.edu [as.uky.edu]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimisation of Heated Electrospray Ionisation Parameters to Minimise In‐Source Generated Impurities in the Analysis of Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. zefsci.com [zefsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. article.sapub.org [article.sapub.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine and its analogs. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge encountered with this heterocyclic scaffold: poor cell permeability. Our goal is to equip you with the knowledge and experimental frameworks to diagnose and overcome this hurdle, thereby enabling the accurate assessment of your compound's biological activity in cell-based assays and its progression in the drug discovery pipeline.
Introduction: Understanding the Permeability Challenge
The 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine scaffold is a promising starting point for the development of novel therapeutics due to its unique three-dimensional structure and synthetic tractability. However, the presence of multiple heteroatoms (nitrogen and oxygen) and a secondary amine within its core structure can contribute to a high polar surface area and hydrogen bonding potential. These physicochemical properties are often associated with low passive diffusion across the lipid bilayer of cell membranes, which can lead to a disconnect between high potency in biochemical assays and weak or non-existent activity in cellular models.
This guide provides a structured approach to identifying and addressing these permeability issues through logical troubleshooting, strategic molecular modifications, and advanced formulation techniques.
Troubleshooting Guide: From Problem to Solution
This section is organized in a problem-and-solution format to directly address common experimental observations.
Issue 1: Low or No Cellular Activity Despite High Biochemical Potency
You have a potent inhibitor of your target protein in a biochemical assay (e.g., enzyme inhibition assay), but it shows little to no effect in a cell-based assay.
Potential Cause: The compound is not reaching its intracellular target in sufficient concentrations due to poor cell permeability.
Suggested Solutions:
-
Confirm Permeability with In Vitro Assays: Before embarking on extensive medicinal chemistry efforts, it is crucial to quantitatively assess the compound's permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. It is a good first-pass assessment of a compound's intrinsic permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. It provides a more biologically relevant measure of permeability and can also identify if the compound is a substrate for efflux pumps (e.g., P-glycoprotein). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.[1]
-
-
Medicinal Chemistry Approaches for Structural Modification: If poor permeability is confirmed, rational structural modifications can be explored.
-
Prodrug Strategy: Masking polar functional groups can increase lipophilicity and enhance passive diffusion.[2][3] For the secondary amine in the oxazine ring, conversion to a cleavable carbamate or amide could be considered.
-
Reduce Hydrogen Bonding Potential: Systematically replace or modify groups that are significant hydrogen bond donors or acceptors.[4] For instance, N-alkylation of the secondary amine could improve permeability.[5]
-
Increase Lipophilicity: The introduction of small, lipophilic groups can improve membrane partitioning. However, this must be balanced to avoid negative impacts on solubility and potential off-target effects.
-
-
Formulation Strategies:
-
Nanoformulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate cellular uptake through endocytosis.[1] This is particularly useful for in vivo studies but can also be adapted for in vitro experiments.
-
Use of Permeation Enhancers: In in vitro models, non-toxic concentrations of permeation enhancers can be used to transiently increase membrane permeability, although this approach may not be translatable to in vivo systems.
-
Issue 2: High Variability in Cellular Assay Results
You observe inconsistent results between experiments, even when using the same concentration of the compound.
Potential Cause: The compound has poor aqueous solubility, leading to precipitation in the cell culture medium and inconsistent dosing.
Suggested Solutions:
-
Assess Aqueous Solubility: Determine the thermodynamic and kinetic solubility of your compound in relevant buffers and cell culture media.
-
Optimize Compound Formulation:
-
Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO to prepare stock solutions. Ensure the final concentration of the co-solvent in the cell culture medium is low (typically <0.5%) and does not affect cell viability or membrane integrity.[6]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium (within a physiologically acceptable range) can improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine that might affect its cell permeability?
A1: The key properties are likely its polar surface area (PSA), the number of hydrogen bond donors and acceptors, and its lipophilicity (logP). The nitrogen and oxygen atoms in the fused ring system contribute to the PSA and act as hydrogen bond acceptors, while the secondary amine in the oxazine ring is a hydrogen bond donor. These features can increase the energy barrier for the compound to desolvate and enter the hydrophobic core of the cell membrane, thus reducing passive diffusion.
Q2: How can I quickly estimate the permeability of my compound without running an assay?
A2: Computational tools can provide an initial estimate. Lipinski's Rule of Five is a well-known guideline for predicting oral bioavailability and, by extension, cell permeability. It suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500, and a calculated logP greater than 5. While these are useful guidelines, experimental verification is always recommended.
Q3: If my compound is a substrate for an efflux pump like P-glycoprotein, what are my options?
A3: If the Caco-2 assay reveals a high efflux ratio, you have a few options:
-
Co-administration with an Efflux Pump Inhibitor: In in vitro experiments, you can use a known P-gp inhibitor (e.g., verapamil) to see if it potentiates the activity of your compound. This can confirm that efflux is the problem.
-
Structural Modification: Medicinal chemistry efforts can be directed at designing analogs that are no longer recognized by the efflux pump. This can involve subtle changes to the compound's shape, charge distribution, or hydrogen bonding patterns.
Q4: What is a good starting point for a prodrug modification on the 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine scaffold?
A4: A common and effective strategy is to target the secondary amine in the oxazine ring. You could synthesize an ester-containing carbamate that can be cleaved by intracellular esterases to release the active parent compound. This approach increases lipophilicity and masks a key hydrogen bond donor.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Methodology:
-
Prepare Stock Solutions: Dissolve the test compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Donor Solution: Dilute the stock solution in a buffer at a specific pH (e.g., pH 7.4) to the desired final concentration.
-
Coat the Donor Plate: Add a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to the wells of a 96-well filter plate (the donor plate).
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Add Donor Solution: Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Analysis: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the measured concentrations and the assay parameters.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport of a compound.[1]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[1]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).[1]
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound in transport buffer to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Repeat the process, but add the test compound to the basolateral side and sample from the apical side.
-
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.
Data Presentation
Table 1: Interpreting Permeability Assay Results
| Assay | Parameter | Low Permeability | Moderate Permeability | High Permeability |
| PAMPA | Pe (10⁻⁶ cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 | Efflux Ratio | > 2 (Suggests active efflux) | 1 - 2 | < 1 |
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting low cellular activity.
Strategies for Improving Cell Permeability
Caption: Key strategies for enhancing cell permeability.
References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Xiong, B., Wang, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
How to increase cell permeability of highly lipophillic compounds in vitro? (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Retrieved January 20, 2026, from [Link]
- Vishwakarma, L. K. (2026). International Journal of Pharmaceutical Sciences, 4(1), 1842-1849.
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
Welcome to the technical support guide for the crystallization of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (CAS: 1309377-79-4)[1][2]. This resource is designed for researchers and drug development professionals to navigate the challenges of obtaining high-purity, crystalline material. The following sections are structured in a question-and-answer format to directly address common issues encountered during experimental work.
Part 1: Initial Screening & Solvent Selection
This initial phase is critical for establishing a viable crystallization protocol. The choice of solvent is the most influential factor in the success of a crystallization experiment.[3]
Q1: Where do I begin with solvent selection for this specific pyrimido-oxazine derivative?
A1: The molecular structure of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, which contains hydrogen bond donors (N-H) and acceptors (N, O), along with a chlorinated aromatic system, suggests moderate polarity. A successful crystallization solvent should dissolve the compound when hot but have low solubility when cold.[4]
An empirical approach is to screen a range of solvents with varying polarities. A good rule of thumb is that solvents with functional groups similar to the compound often act as effective solubilizers.[5] Based on the structure, solvents like alcohols, esters, and ketones are excellent starting points.
Initial Solvent Screening Protocol:
-
Place approximately 10-20 mg of your crude material into several different test tubes.
-
Add a small amount (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, gently heat the mixture towards the solvent's boiling point. Add solvent dropwise until the solid just dissolves.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. An ideal solvent will show a significant precipitation of solid upon cooling.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | Polar Protic | 78 | Often effective for pyrimidine derivatives due to hydrogen bonding capabilities.[7] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but can sometimes offer a better solubility differential. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds; less prone to forming solvates than alcohols. |
| Acetone | Polar Aprotic | 56 | Strong solvent when hot, but its low boiling point can lead to rapid evaporation and crashing out. |
| Acetonitrile | Polar Aprotic | 82 | A common solvent for heterocyclic compounds; good for compounds with nitrile or similar functional groups.[8] |
| Toluene | Non-polar | 111 | Less likely to be a single solvent but can be excellent as an anti-solvent or part of a binary mixture. |
| Water | Polar Protic | 100 | Unlikely to work alone but can be a powerful anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[5] |
Part 2: Troubleshooting Common Crystallization Problems
This section addresses the most frequent challenges researchers face after initial screening.
Q2: I've followed the screening protocol, but no crystals are forming in any solvent. What are my next steps?
A2: A lack of crystallization upon cooling typically indicates one of two scenarios: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[9]
-
Seeding: If you have any solid material (even crude), add a single, tiny crystal to the cooled solution. This "seed" acts as a template for crystal growth.[10]
-
-
Increase Supersaturation:
-
If the solution remains clear even after cooling and attempting to induce nucleation, it is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% by volume) and then allow it to cool again.[9]
-
-
Try a Two-Solvent System (Anti-solvent Crystallization):
-
This is a powerful technique when a single solvent fails.[11] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a miscible "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at a warm temperature until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to clarify, then allow the solution to cool slowly.[4][7] A common pair is Ethanol (good) and Water (poor).
-
Q3: My compound is separating as a liquid or "oiling out" instead of forming crystals. How do I fix this?
A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in that specific solvent environment, or when supersaturation is too high.[9][12] The resulting oil is a liquid, supersaturated phase of your compound that is immiscible with the solvent.
Causality & Solutions:
-
High Supersaturation: The most common cause. The system is trying to relieve supersaturation too quickly.
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Consider a preliminary purification step like flash column chromatography or a charcoal treatment if your crude material is highly impure.
-
-
Inappropriate Solvent Choice: The solvent may have too strong an affinity for the compound.
-
Solution: Switch to a less effective solvent or a different solvent pair. For example, if you are using ethanol, try isopropanol or ethyl acetate.
-
Below is a logical workflow for addressing this common and frustrating issue.
Caption: Troubleshooting workflow for oiling out.
Q4: My crystals formed almost instantly as a fine powder. Is this a problem?
A4: Yes, this is often problematic. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of purification.[9] Well-formed, larger crystals are typically purer because the slow growth process allows for the selective incorporation of only the desired molecules.
Causes & Solutions:
-
Solution is too concentrated: The solubility curve is too steep for the chosen concentration.
-
Solution: Re-heat and add slightly more solvent to prevent the solution from becoming supersaturated immediately upon cooling.[9]
-
-
Cooling is too rapid: Plunging a hot solution directly into an ice bath is a common cause.
-
Solution: Allow the flask to cool undisturbed at room temperature first. Once at room temperature, then move it to a refrigerator, and finally to an ice bath for maximum yield. Slow, stepwise cooling is key.
-
Part 3: Advanced Refinement & Polymorphism
For drug development, controlling the final crystal form is as important as purity. Different crystal forms, known as polymorphs, can have different physical properties like solubility, stability, and bioavailability.[15][16][17]
Q5: I've successfully crystallized my compound, but I get needles from ethanol and small blocks from ethyl acetate. Why are they different, and which is better?
A5: The difference in crystal shape (habit) is a direct result of the solvent's interaction with the growing crystal faces.[18][19] Solvent molecules can adsorb to specific faces, inhibiting growth in that direction and promoting it in others.[20] For example, a solvent that strongly binds to the top and bottom faces of a crystal will force it to grow outwards, forming a plate or needle.
This phenomenon can be due to two reasons:
-
Solvent-Dependent Habit: The same internal crystal lattice (polymorph) is present, but the external shape is different. This is common.
-
Polymorphism: The two solvents are nucleating two different crystal forms (polymorphs). This is critically important to identify, as polymorphs are distinct solid-state materials.[21][22] The more stable polymorph generally has a higher melting point and lower solubility.[16]
Which is better? For manufacturing and formulation, block-like or equant (uniform-dimension) crystals are often preferred over needles. Needles tend to have poor flow properties, are more prone to breakage, and can be difficult to filter and dry.[3]
How to Investigate:
-
Characterization: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to determine if you have different polymorphs. XRPD is the definitive method for identifying different crystal lattices.[22]
-
Slurry Conversion: To find the most thermodynamically stable form, you can perform a slurry conversion experiment. Suspend a mixture of the two crystal forms (needles and blocks) in a solvent at a constant temperature and agitate for an extended period (24-72 hours). Over time, the less stable form will dissolve and recrystallize as the more stable form.[10]
Caption: General workflow for polymorph screening.
Part 4: Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization [7][23]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar). Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum until a constant weight is achieved.
Protocol 2: Two-Solvent (Anti-solvent) Recrystallization [7][11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot "good" solvent.
-
Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution turns persistently turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, ensuring the solution is saturated at that temperature.
-
Crystallization, Collection, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol above.
References
- Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitr
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
- Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
- How Do Solvents Impact Crystal Morphology In Crystalliz
- Polymorphism in Drugs: Why Crystal Forms M
- Oiling Out in Crystalliz
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
- Troubleshooting Crystalliz
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
- Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. BIOVIA.
- The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
- Guide for crystalliz
- Crystallization process: how does crystalliz
- Cooling Crystallization: Montgomery's Ultim
- Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- Cooling/Freezing Crystalliz
- Crystallization process guide | industrial use. ANDRITZ GROUP.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- recrystallization, filtr
- How can I obtain good crystals of heterocyclic organic compounds?.
- SOP: CRYSTALLIZ
- Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC - NIH.
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Advice for Crystalliz
-
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][18][21]oxazine . BLDpharm.
-
4-chloro-6H,7H,8H-pyrimido[5,4-b][18][21]oxazine . Advanced ChemBlocks.
Sources
- 1. 1309377-79-4|4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 2. 4-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine 97% | CAS: 1309377-79-4 | AChemBlock [achemblock.com]
- 3. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 14. Cooling Crystallization: Montgomery's Ultimate 2026 Guide [maiyamminerals.com]
- 15. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 17. mt.com [mt.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 23. mt.com [mt.com]
Technical Support Center: Biological Evaluation of Pyrimido[5,4-b]oxazines
Prepared by the Senior Application Scientist Desk
Frequently Asked Questions (FAQs)
Q1: My pyrimido[5,4-b]oxazine derivative is a potent inhibitor in my biochemical assay, but shows significantly weaker activity in cell-based assays. What's the likely cause?
This is a classic and critical challenge in early-stage drug discovery, often stemming from a disconnect between the idealized conditions of a biochemical assay and the complex environment of a living cell. The primary culprits are poor membrane permeability and low cellular accumulation.[1]
Core Issues to Investigate:
-
Membrane Permeability: The compound may be unable to efficiently cross the cell membrane to reach its intracellular target. This is a significant hurdle, particularly in developing therapeutics against Gram-negative bacteria, which possess a formidable double membrane.[1]
-
Cellular Efflux: The compound might be a substrate for efflux pumps (e.g., P-glycoprotein in mammalian cells), which actively transport it out of the cell, preventing it from reaching the necessary intracellular concentration.
-
Target Engagement: Even if the compound enters the cell, it may not effectively engage with its target in the complex cellular milieu. Factors other than pure binding affinity, such as compound accumulation, can heavily influence target engagement.[1]
-
Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes into inactive forms.
Diagnostic Workflow:
To systematically diagnose this issue, we recommend the following workflow, which prioritizes the assessment of cellular accumulation and target engagement.
Caption: Workflow for diagnosing poor cellular activity.
A study on a related pyrimido[4,5-c]pyridazine series hypothesized that a lack of antimicrobial activity was due to poor membrane permeability.[1] They found that increasing cellular accumulation, sometimes at the expense of raw binding affinity, was a viable strategy to improve whole-cell target engagement and achieve the desired biological effect.[1]
Troubleshooting Guide: Specific Experimental Issues
Q2: My compound is precipitating in the cell culture medium during my assay. What can I do to address this solubility issue?
Poor aqueous solubility is a frequent pitfall for planar, aromatic heterocyclic compounds like pyrimido[5,4-b]oxazines. Compound precipitation leads to inaccurate concentration-response curves and non-reproducible results.
Immediate Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitate | Compound concentration exceeds its thermodynamic solubility in the final assay medium (which often contains salts and proteins). | 1. Check DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) is at the highest tolerable level for your cells (typically ≤0.5%).2. Use a 'Pre-dilution' Step: Instead of adding a small volume of highly concentrated stock directly to the large volume of medium, perform an intermediate dilution in a serum-free medium first, then add this to the cells.3. Lower the Top Concentration: Reduce the highest concentration in your dose-response curve to a level below the known solubility limit. |
| Inconsistent IC50 Values | Micro-precipitation or aggregation is occurring, which is not always visible to the naked eye. | 1. Perform a Kinetic Solubility Assay: Determine the compound's solubility directly in the assay buffer. (See Protocol 1).2. Include a Detergent: For biochemical assays (not cell-based), consider adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to prevent aggregation. |
| "Bell-Shaped" Dose-Response Curve | At high concentrations, compound aggregation or precipitation may lead to a loss of activity, causing the curve to drop. | This is a strong indicator of solubility issues. Analyze the compound's solubility and adjust the concentration range as described above. |
Q3: I'm seeing cytotoxicity across multiple cancer cell lines, but I suspect it might be a non-specific effect or an assay artifact. How can I confirm this?
This is a crucial step to avoid pursuing compounds with undesirable mechanisms. Pyrimido[5,4-b]oxazines, like many heterocyclic scaffolds, can be prone to assay interference.
Key Control Experiments:
-
Test for Redox Activity: Some compounds can interfere with metabolic viability assays (like MTT or resazurin) by directly reducing the reporter dye, giving a false signal of cell viability or cytotoxicity.
-
Control: Run the assay in a cell-free system (medium + dye + compound) to see if the compound directly reacts with the assay reagent.
-
Mitigation: Include a reducing agent like dithiothreitol (DTT) in a parallel assay. If the compound's IC50 value shifts significantly (e.g., >5-fold) in the presence of DTT, it suggests interference via a thiol-reactive or redox mechanism.[2] (See Protocol 3).
-
-
Use an Orthogonal Viability Assay: If you are using a metabolic assay (e.g., MTT), validate your results with an assay that has a different readout, such as a membrane integrity assay (measuring LDH release) or an ATP-based assay that measures cellular energy levels (e.g., CellTiter-Glo®).[3] Inconsistent results between different assay formats strongly suggest an artifact.
-
Assess Target Engagement: As noted previously, a lack of correlation between binding affinity (KD) and whole-cell target engagement can indicate that the observed activity is off-target.[1] A compound with an observed MIC but poor target engagement is a red flag for off-target effects.[1]
Caption: Decision tree for investigating suspected assay artifacts.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Medium
This protocol determines the solubility of your compound under the exact conditions of your biological assay.
-
Prepare Medium: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Compound Spiking: Dispense 198 µL of the medium into multiple wells of a 96-well plate. Add 2 µL of your compound stock (e.g., 10 mM in DMSO) to achieve a starting concentration of 100 µM.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate using the assay medium.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2 hours and 24 hours).
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
-
Analysis: The highest concentration at which the measured value matches the nominal concentration is the kinetic solubility limit.
Protocol 2: Standard MTT Cytotoxicity Assay
This protocol measures cell viability based on the reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your pyrimido[5,4-b]oxazine derivatives in culture medium. Add 100 µL of these dilutions to the cells (or 1 µL of 200x stock). Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., staurosporine) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45 mg/mL.[3]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[3] Mix thoroughly by pipetting.
-
Readout: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Assessing Assay Interference with DTT
This protocol helps identify compounds that may be thiol-reactive or interfere with assays through redox cycling.[2]
-
Assay Setup: Set up your primary assay (e.g., an enzymatic assay or a cell-based viability assay) as you normally would.
-
Parallel Conditions: Prepare two identical sets of compound dilution plates.
-
DTT Addition: To one set of plates, add DTT to the assay buffer to a final concentration of 1-5 mM. Ensure this concentration does not inhibit your target protein or harm your cells. The other set of plates will not contain DTT.
-
Execution: Run both assays in parallel, measuring the IC50 of your compound in the presence and absence of DTT.
-
Interpretation:
-
No Change in IC50: The compound is likely not interfering via a thiol-reactive mechanism.
-
Significant Rightward Shift in IC50 (>5-fold): The compound is likely being scavenged by DTT, indicating it is an electrophile or redox-active compound. Such compounds are often flagged as undesirable for further development.[2]
-
References
-
DeVito, N. J., et al. (2023). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. Available at: [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. Available at: [Link]
-
El-Naggar, A. M., et al. (2025). Discovery of thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d][1][4]oxazin & thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation and in-silico studies. Journal of Molecular Structure, 1352, 144514. Available at: [Link]
-
Antonini, I., et al. (2004). Rational design, synthesis, and biological evaluation of bis(pyrimido[5,6,1-de]acridines) and bis(pyrazolo[3,4,5-kl]acridine-5-carboxamides) as new anticancer agents. Journal of Medicinal Chemistry, 47(21), 5244-50. Available at: [Link]
-
Kumar, R., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 124-133. Available at: [Link]
-
Bentham Science Publishers. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science. Available at: [Link]
-
Zhou, Y., et al. (2019). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1][5]oxazine derivatives as potent GPR 119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(1), 79-83. Available at: [Link]
-
Krishnakumar, K., & Ponnuswamy, S. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 29-37. Available at: [Link]
-
Kumar, A., et al. (2024). Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(2), 523-545. Available at: [Link]
-
Szymańska, E., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5488. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][5][6]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 57. Available at: [Link]
-
Kiełbus, M., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 28(19), 6932. Available at: [Link]
-
Pinto, A., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. Pharmaceuticals, 15(8), 987. Available at: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
- Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Note: This is a preprint and has not been peer-reviewed.
-
Alonso-Padilla, J., & Rodriguez, A. (2021). Challenges in Chagas Disease Drug Development. International Journal of Molecular Sciences, 22(5), 2799. Available at: [Link]
-
Zhang, Y., et al. (2007). Synthesis and SAR of[1][5][6]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(25), 6470-84. Available at: [Link]
-
D'Almeida, V., & de Oliveira, R. B. (2018). Current Challenges and Obstacles to Drug Development for Chagas Disease. Infectious Disorders - Drug Targets, 18(3), 169-173. Available at: [Link]
- ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
-
Abdel-Mottaleb, M. S. A., et al. (2012). Synthesis and biological evaluation of thieno[2',3':4,5]pyrimido[1,2-b][1][5][6]triazines and thieno[2,3-d][1][5][6]triazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 53, 248-55. Available at: [Link]
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
de Souza, M. V. N., et al. (2010). Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3959-62. Available at: [Link]
-
Esipov, S. E., et al. (1985). [Study of the stability of pyrimido-[5,4-e]-1,2,4-triazine antibiotics in acid-base media by NMR spectroscopy]. Antibiotiki i Meditsinskaia Biotekhnologiia, 30(2), 122-4. Available at: [Link]
- Sci-Hub. (n.d.). SYNTHESIS OF COMPOUNDS RELATED TO ANTITUMOR AGENTS PART 1, STUDIES ON THE SYNTHESIS OF OXAZOLO(4,5‐D)PYRIMIDINE AND PYRIMIDO(5,4‐B)‐(1,4)
-
Chekanov, M. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Archiv der Pharmazie, 354(9), e2100122. Available at: [Link]
-
Dzień, P., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 24(17), 13540. Available at: [Link]
-
Gual-García, A., et al. (2023). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][5]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 28(19), 6934. Available at: [Link]
- MDPI. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
-
Ghorab, M. M., et al. (2016). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][5][6]triazino[3′,4′:3,4][1][5][6]triazino[5,6-b]indoles as Potential Antitumor Agents. Molecules, 21(11), 1432. Available at: [Link]
-
Al-Bogami, A. S., et al. (2024). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 14(1), 1161. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][5][6]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. ResearchGate.
Sources
- 1. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational design, synthesis, and biological evaluation of bis(pyrimido[5,6,1-de]acridines) and bis(pyrazolo[3,4,5-kl]acridine-5-carboxamides) as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Putative DNA-PK Inhibitor 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine and Known Clinical Candidates
In the landscape of targeted cancer therapy, the inhibition of DNA damage response (DDR) pathways has emerged as a promising strategy, particularly in combination with radiotherapy and certain chemotherapeutic agents. Central to the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs) is the DNA-dependent protein kinase (DNA-PK). Its critical role in genomic stability and tumor cell survival has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the hypothetical efficacy of a novel compound, 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, against a panel of well-characterized and clinically relevant DNA-PK inhibitors.
The pyrimido[5,4-b]oxazine scaffold is a privileged structure in medicinal chemistry, known to form the core of various kinase inhibitors. For the purpose of this technical guide, we will postulate that 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (designated as CPO) is a novel inhibitor of DNA-PK. This guide will, therefore, serve as a framework for researchers to evaluate the potential of CPO by comparing its projected performance metrics against established inhibitors such as Nedisertib (M3814), AZD7648, VX-984, and others.
The Central Role of DNA-PK in Cancer Therapy
DNA-PK is a serine/threonine protein kinase that is activated upon binding to the ends of double-strand DNA breaks. Its activation initiates a signaling cascade that leads to the recruitment of repair machinery to the site of damage. In many cancer cells, there is an over-reliance on the DNA-PK-mediated NHEJ pathway for survival, especially when other repair pathways like homologous recombination (HR) are deficient. By inhibiting DNA-PK, we can prevent the repair of DSBs induced by radiation or chemotherapy, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.
Caption: Simplified workflow of the DNA-PK mediated Non-Homologous End Joining (NHEJ) pathway.
Comparative Efficacy of DNA-PK Inhibitors
The efficacy of a DNA-PK inhibitor is determined by several key parameters, including its potency (IC50), selectivity against other kinases, and its ability to sensitize cancer cells to DNA damaging agents. The following table summarizes the reported efficacy of several known DNA-PK inhibitors, against which the hypothetical performance of CPO can be benchmarked.
| Inhibitor | Target(s) | IC50 (DNA-PK) | Key Cellular Effects | Clinical Status |
| CPO (Hypothetical) | DNA-PK | To be determined | To be determined | Preclinical |
| Nedisertib (M3814) | DNA-PK | < 3 nM[1][2][3] | Potentiates ionizing radiation (IR) and DSB-inducing agents[1][4]. | Phase I/II |
| AZD7648 | DNA-PK | 0.6 nM[5] | Enhances radiation, chemotherapy, and olaparib activity[6][7]. | Phase I/II[8] |
| VX-984 (M9831) | DNA-PK | 88 nM (cellular IC50)[9] | Orally active, brain-penetrant, enhances radiosensitivity[10][11][12]. | Preclinical |
| NU7441 (KU-57788) | DNA-PK | 14 nM[13][14][15] | Highly selective; also inhibits mTOR and PI3K at higher concentrations[13][14]. | Preclinical |
| CC-115 | DNA-PK, mTOR | 13 nM[5][16][17][18] | Dual inhibitor, blocks both mTORC1 and mTORC2 signaling[17][18][19]. | Phase I[19] |
| KU-0060648 | DNA-PK, PI3K | 8.6 nM[5][20][21] | Dual inhibitor of DNA-PK and PI3K isoforms[20][21][22]. | Preclinical[23] |
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of a novel compound like CPO and compare it to the established inhibitors, a series of standardized in vitro and cellular assays must be performed.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified DNA-PK.
Protocol:
-
Prepare a reaction mixture containing purified human DNA-PK enzyme, a biotinylated peptide substrate, and sonicated calf thymus DNA in a kinase reaction buffer.
-
Add serial dilutions of the test inhibitor (e.g., CPO) and control inhibitors (e.g., Nedisertib, AZD7648) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: Workflow for an in vitro DNA-PK kinase inhibition assay.
Cellular Assay for DNA-PK Autophosphorylation
This assay measures the inhibition of DNA-PK activity within a cellular context by assessing its autophosphorylation at Serine 2056, a key marker of its activation.
Protocol:
-
Culture a suitable cancer cell line (e.g., HeLa or A549) in appropriate media.
-
Treat the cells with serial dilutions of the test inhibitor (CPO) and controls for a defined period.
-
Induce DNA double-strand breaks by treating the cells with a DNA damaging agent like etoposide or by exposing them to ionizing radiation.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using an antibody specific for phosphorylated DNA-PKcs (S2056).
-
Quantify the band intensities to determine the concentration-dependent inhibition of DNA-PK autophosphorylation and calculate the cellular IC50.
Cell Viability and Radiosensitization Assay
This assay evaluates the ability of the inhibitor to enhance the cytotoxic effects of radiation.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor (CPO) or controls.
-
Expose the cells to a defined dose of ionizing radiation.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Assess cell viability using a standard method such as an MTS or CellTiter-Glo assay.
-
Determine the concentration of the inhibitor that enhances the radiation-induced cell killing.
Concluding Remarks
The development of potent and selective DNA-PK inhibitors represents a significant advancement in cancer therapy. While the biological activity of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine as a DNA-PK inhibitor is currently hypothetical, its chemical scaffold suggests potential in this area. The experimental framework outlined in this guide provides a robust methodology for evaluating its efficacy and comparing it against established clinical candidates. Should CPO demonstrate promising activity in these assays, further investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy would be warranted to establish its potential as a novel therapeutic agent.
References
-
Mortensen, D. S., et al. (2015). CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro. Journal of Medicinal Chemistry, 58(14), 5599-5608.
-
Munck, J. M., et al. (2012). Chemosensitization of cancer cells by KU-0060648, a dual inhibitor of DNA-PK and PI-3K. Molecular Cancer Therapeutics, 11(8), 1789-1798.
-
Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorganic & Medicinal Chemistry Letters, 14(24), 6083-6087.
-
Timme, C. R., et al. (2018). The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts. Molecular Cancer Therapeutics, 17(6), 1207-1216.
-
Zenke, M., et al. (2020). M3814, a DNA-dependent protein kinase inhibitor, in combination with radiotherapy or chemotherapy in patients with advanced solid tumours: a phase 1 study. British Journal of Cancer, 123(1), 16-24.
-
Adooq Bioscience. (n.d.). Nedisertib. Retrieved from [Link]
-
Oncotarget. (2017). CC-115, a dual inhibitor of mTOR Kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro. Oncotarget, 8(52), 89666–89681.
-
Bendell, J. C., et al. (2019). First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy. Clinical Cancer Research, 25(1), 48-57.
-
Frontiers in Pharmacology. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in Pharmacology, 4, 5.
-
bioRxiv. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv.
-
Fok, J. H. L., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications, 10(1), 5065.
-
Yap, T. A., et al. (2020). AZD7648: A Phase I/IIa first-in-human trial of a novel, potent and selective DNA-PK inhibitor in patients with advanced malignancies. Annals of Oncology, 31, S433-S434.
-
ResearchGate. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Retrieved from [Link]
-
Clinical Cancer Research. (2021). Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. Clinical Cancer Research, 27(13), 3745-3756.
-
Molecular Cancer Therapeutics. (2022). The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases. Molecular Cancer Therapeutics, 21(4), 555-566.
-
National Center for Biotechnology Information. (n.d.). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][10][16]oxazine derivatives as potent GPR 119 agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][10][16]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Retrieved from [Link]
-
Pharmacognosy Journal. (n.d.). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[10][16][20]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[10][16][20]triazine Derivatives. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][10][16][20]triazine derivatives. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VX-984 (M9831) | DNA-PK inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. apexbt.com [apexbt.com]
- 23. Chemosensitization of cancer cells by KU-0060648, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine Analogs as Kinase Inhibitors
The quest for novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrimido[5,4-b]oxazine core has emerged as a privileged scaffold. Its rigid, tricyclic structure provides a unique three-dimensional framework for the precise orientation of pharmacophoric features, enabling high-affinity interactions with the ATP-binding site of various kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine analogs, offering a comparative perspective on how structural modifications influence their biological activity. Drawing upon experimental data from closely related heterocyclic systems, we will dissect the causal relationships behind substituent effects, providing a predictive framework for the rational design of next-generation inhibitors.
The 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine Core: A Privileged Kinase Hinge-Binder
The pyrimidine ring is a well-established "hinge-binding" motif, forming crucial hydrogen bond interactions with the backbone of the kinase hinge region. The fusion of an oxazine ring to this pyrimidine core imparts conformational rigidity and introduces additional vectors for substitution, allowing for the exploration of chemical space in the solvent-exposed region and the ribose-binding pocket of the ATP-binding site. The 4-chloro substituent serves as a versatile synthetic handle, enabling the introduction of various nucleophiles to probe the SAR at this key position.
General Synthetic Strategy
The synthesis of 4-substituted 7,8-dihydro-6H-pyrimido[5,4-b]oxazine analogs typically commences from a commercially available or readily synthesized pyrimidine precursor. A plausible synthetic route, adapted from methodologies for similar heterocyclic systems, is outlined below.[1][2] The rationale behind this multi-step synthesis is to build the fused ring system and then introduce diversity at the crucial 4-position.
Experimental Protocol: General Synthesis of 4-Substituted Analogs
-
Step 1: Synthesis of the Dihydro-pyrimido[5,4-b]oxazine Core.
-
A mixture of a suitably substituted 2,4-dichloro-5-nitropyrimidine and an appropriate amino alcohol is heated in a solvent such as ethanol or isopropanol in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
-
Step 2: Nucleophilic Aromatic Substitution at the 4-Position.
-
The 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine intermediate is dissolved in a suitable solvent (e.g., dioxane, DMF).
-
The desired amine or other nucleophile is added, often in excess, along with a base such as potassium carbonate or DIPEA.
-
The reaction mixture is heated, typically under microwave irradiation to expedite the reaction.
-
The product is then purified using column chromatography on silica gel.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine analogs is profoundly influenced by the nature and position of substituents on the tricyclic core. The following sections dissect the SAR at key positions, drawing parallels from structurally related kinase inhibitors.[1][3][4][5][6]
Modifications at the 4-Position: The Hinge-Binding Domain
The substituent at the 4-position directly interacts with the kinase hinge region. Therefore, modifications here have a significant impact on potency and selectivity.
| Analog | R1 (4-position) | Kinase Target | IC50 (nM) | Rationale for Activity |
| 1a | -Cl | EGFR | >1000 | The chloro group is a good leaving group for synthesis but lacks the necessary hydrogen bond donating/accepting capabilities for potent hinge binding. |
| 1b | -NH-(3-ethynylphenyl) | EGFR | 15 | The aniline moiety provides a hydrogen bond donor to interact with the hinge. The meta-ethynyl group can occupy a hydrophobic pocket. |
| 1c | -NH-(4-methyl-3-aminophenyl) | Src | 25 | The additional amino group can form a secondary interaction, and the methyl group can provide favorable van der Waals contacts. |
| 1d | -NH-(indole-5-yl) | VEGFR2 | 8 | The indole ring system can form π-stacking interactions and hydrogen bonds, enhancing binding affinity.[6] |
Key Insights:
-
Hydrogen Bonding is Crucial: Replacement of the 4-chloro group with an amino moiety is essential for potent inhibitory activity. The N-H of the amine acts as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge.
-
Aromatic Substituents are Favored: Small, substituted anilines are well-tolerated and can be optimized to occupy hydrophobic pockets adjacent to the hinge region, thereby increasing potency and selectivity.
-
Bulky Groups are Detrimental: Large, bulky substituents at this position can lead to steric clashes with the hinge region, resulting in a loss of activity.
Modifications on the Oxazine Ring (6-, 7-, and 8-Positions)
Substituents on the oxazine ring extend into the solvent-exposed region and can be modified to improve physicochemical properties such as solubility and cell permeability, as well as to gain additional interactions with the protein.
| Analog | R2 (Oxazine Ring) | Kinase Target | IC50 (nM) | Rationale for Activity |
| 2a | Unsubstituted | EGFR | 15 | Baseline activity with the core scaffold. |
| 2b | 8-Methyl | EGFR | 10 | A small alkyl group can provide a favorable hydrophobic interaction. |
| 2c | 8,8-Dimethyl | EGFR | 50 | Gem-dimethyl substitution can lead to steric hindrance and a decrease in activity. |
| 2d | 7-Morpholinomethyl | EGFR | 5 | The morpholino group enhances solubility and can form hydrogen bonds with solvent or nearby residues. |
Key Insights:
-
Solubilizing Groups are Advantageous: Introduction of polar, basic groups like morpholine or piperazine can significantly improve aqueous solubility and cell permeability, often leading to better cellular activity.[4]
-
Stereochemistry Matters: If a chiral center is introduced on the oxazine ring, the stereochemistry can have a profound impact on activity.
Modifications on the Pyrimidine Ring (2-Position)
While less explored, the 2-position of the pyrimidine ring offers another vector for modification that can influence selectivity and potency.
| Analog | R3 (2-position) | Kinase Target | IC50 (nM) | Rationale for Activity |
| 3a | -H | EGFR | 15 | Unsubstituted at the 2-position. |
| 3b | -NH2 | EGFR | 20 | The amino group can alter the electronics of the pyrimidine ring but may not offer a significant binding advantage. |
| 3c | -CH3 | EGFR | 12 | A small methyl group may provide a minor hydrophobic interaction. |
Key Insights:
-
Limited Impact on Potency: In many related series, substitution at this position has a less dramatic effect on potency compared to the 4- and oxazine ring positions.
-
Potential for Selectivity Tuning: Modifications at the 2-position may allow for fine-tuning of the selectivity profile against a panel of kinases.
Visualizing Structure-Activity Relationships and Biological Context
Key SAR Trends
Caption: Key SAR trends for pyrimido[5,4-b]oxazine analogs.
Hypothetical Kinase Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Experimental Methodologies for Compound Evaluation
The evaluation of novel kinase inhibitors requires a battery of robust and reproducible assays. The following protocols provide a framework for assessing the activity of 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[7]
Materials:
-
Kinase of interest (e.g., EGFR, Src, VEGFR2)
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of compounds.[8][9]
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide, synthesized from data on closely related heterocyclic systems, highlights the critical role of the 4-amino substituent in hinge binding and the importance of the oxazine ring in modulating physicochemical properties and achieving selectivity. Future efforts in this area should focus on:
-
Exploring a wider range of substituents at the 4-position to optimize interactions with the kinase hinge region of various targets.
-
Systematic modification of the oxazine ring to enhance solubility, permeability, and metabolic stability.
-
Kinome-wide profiling of promising analogs to understand their selectivity and identify potential off-target effects.
-
Co-crystallization of lead compounds with their target kinases to provide a structural basis for the observed SAR and guide further rational design.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of potent and selective kinase inhibitors based on the versatile pyrimido[5,4-b]oxazine scaffold.
References
- An, Y., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- PubChem.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). Who we serve.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Abbas, S. Y., et al. (2024). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom.
-
PubChem. Synthesis and Structure-Activity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][8][10]diazepin-6-one Scaffold.
- ACS Publications. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET.
- Besson, T., et al. (2019).
- PubChem.
- PubChem. Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor.
- ResearchGate. Anticancer and cytotoxicity activity assay was performed by MTT assay.
- PubChem. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.
- MDPI. (2019).
- ResearchGate. Chemical structure of (A) 4-anilino-7,8-dihydropyrido [4,3-d]pyrimidine, (B) 4,6.
-
El-Damasy, A. K., et al. (2023). Novel pyrido[2,3-b][8][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.
- PubChem. Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- National Institutes of Health. (2024). Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies.
-
Semantic Scholar. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][7][8][10]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent.
-
Quiroga, J., et al. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][8][10]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules.
- International Journal of Pharma Sciences and Research. (2013).
- PubChem.
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine as a Drug Lead
Introduction: From Structural Analogy to a Testable Hypothesis
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated drug lead is one of rigorous scientific scrutiny and strategic decision-making.[1][2][3][4] The compound 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (henceforth referred to as 'CPO') emerges as a molecule of interest not from a history of established biological activity, but from the compelling therapeutic precedent set by its structural relatives. The pyrimido-oxazine core is a privileged scaffold, variants of which are found in numerous compounds exhibiting significant biological effects. Specifically, fused pyrimidine heterocyclic systems like oxazolo[5,4-d]pyrimidines have been extensively investigated as potent modulators of critical cellular signaling pathways, frequently as inhibitors of protein kinases.[5][6]
Derivatives of these related scaffolds have demonstrated activity against a range of kinases implicated in oncology, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs).[6] This structural analogy forms the bedrock of our investigation, leading to the central hypothesis: CPO possesses inhibitory activity against one or more protein kinases and, consequently, may exhibit anticancer properties.
This guide provides a comprehensive, multi-phase experimental framework for the initial validation of CPO. It is designed not merely as a set of protocols, but as a self-validating system of inquiry. Each phase is designed to answer critical questions about the compound's potency, selectivity, cellular efficacy, and fundamental drug-like properties. To provide a robust context for our findings, CPO will be benchmarked against a panel of established, FDA-approved kinase inhibitors:
-
Gefitinib & Erlotinib: First-generation EGFR inhibitors.[2][7][8][9][10][11]
-
Lapatinib: A dual inhibitor of EGFR and HER2.[12][13][14][15]
-
Sorafenib: A multi-kinase inhibitor targeting RAF kinases, VEGFR, and PDGFR.[1][16][17][18][19]
Through this comparative lens, we will objectively assess the potential of CPO to advance from a promising chemical structure to a bona fide drug lead.
Phase 1: Target Identification and In Vitro Potency
The foundational step in validating a new chemical entity is to understand its direct molecular interactions. Given our central hypothesis, the initial objective is to determine if CPO interacts with protein kinases and, if so, with what degree of potency and selectivity.
Causality Behind Experimental Choices:
We will begin with a broad screening panel to cast a wide net for potential kinase targets. This unbiased approach prevents premature focus on a single kinase and can reveal unexpected activities. A positive result from this broad screen is the critical first gate; a compound that is inactive here is unlikely to justify further resources. Following a "hit" in the primary screen, we will immediately transition to determining the half-maximal inhibitory concentration (IC50), the cardinal metric of a compound's potency. This allows for a direct, quantitative comparison against our benchmark inhibitors.
Experimental Workflow: Kinase Profiling
Caption: Phase 1 Workflow for Target Identification and Potency.
Protocol 1: Primary Kinase Selectivity Profiling (Binding Assay)
-
Objective: To identify potential kinase targets of CPO from a large, commercially available panel.
-
Methodology: A competitive binding assay (e.g., Eurofins' KINOMEscan™) is recommended.[16]
-
Procedure:
-
Prepare a 10 mM stock solution of CPO in 100% DMSO.
-
Submit the compound to the service provider for screening at a single concentration (typically 1 µM) against their full kinase panel (>400 kinases).
-
The assay principle involves the test compound competing with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, typically via qPCR for a DNA tag conjugated to the kinase.
-
Results are reported as '% Control', where a lower percentage indicates stronger binding of the test compound.
-
-
Data Interpretation: "Hits" are typically defined as kinases showing >90% inhibition or a dissociation constant (Kd) within a specified range. This provides a preliminary selectivity profile.
Protocol 2: IC50 Determination (Biochemical Activity Assay)
-
Objective: To quantify the potency of CPO against the primary "hit" kinases identified in Protocol 1.
-
Methodology: An in vitro kinase activity assay, such as the ADP-Glo™ Kinase Assay (Promega), is suitable.[14] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Procedure:
-
Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate peptide, and ATP solution as per the manufacturer's protocol. The ATP concentration should ideally be at or near the Km for each specific kinase to allow for meaningful comparison of IC50 values.[18]
-
Compound Dilution: Perform a serial dilution of CPO and comparator drugs (e.g., 11-point, 3-fold dilution starting from 100 µM) in a 384-well plate. Include DMSO-only (100% activity) and no-enzyme (0% activity) controls.
-
Kinase Reaction: Add the kinase and substrate/ATP mixture to the wells containing the diluted compounds. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative In Vitro Potency
Hypothetical Data for Illustration
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| CPO | EGFR (T790M mutant) | 15 | >100-fold selective vs. WT EGFR |
| VEGFR2 | 250 | Moderate off-target activity | |
| Gefitinib | EGFR (WT) | 37 | Less active on T790M mutant |
| Erlotinib | EGFR (WT) | 26 | Less active on T790M mutant |
| Lapatinib | EGFR (WT) | 10 | Dual HER2 inhibitor |
| HER2 | 12 | ||
| Sorafenib | B-RAF | 22 | Multi-kinase inhibitor |
| VEGFR2 | 90 | ||
| PDGFRβ | 57 |
Phase 2: Cellular Activity and On-Target Confirmation
Demonstrating that a compound can inhibit a purified enzyme is a crucial first step, but it is far from sufficient. A viable drug lead must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response.[10]
Causality Behind Experimental Choices:
We will use a panel of human cancer cell lines with well-characterized genetic backgrounds. For instance, if CPO inhibits EGFR, we must test it in cell lines that are dependent on EGFR signaling for their survival (e.g., NCI-H1975, which harbors an EGFR mutation). Comparing its effect in these cells versus cells that do not rely on the target kinase provides evidence of on-target activity. A simple cytotoxicity assay (like MTT) measures the overall effect on cell viability, while a target-specific assay (like a phospho-kinase Western blot) directly confirms that the compound is inhibiting the intended pathway within the cell.
Signaling Pathway: EGFR and Downstream Effectors
Caption: EGFR signaling pathway and point of inhibition.
Protocol 3: Cell Viability/Cytotoxicity Assay
-
Objective: To determine the concentration of CPO that inhibits cancer cell growth by 50% (GI50).
-
Methodology: The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[17]
-
Procedure:
-
Cell Plating: Seed selected cancer cell lines (e.g., A549 - EGFR WT, NCI-H1975 - EGFR T790M/L858R, SK-BR-3 - HER2+) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of CPO and comparator drugs for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate GI50 values by plotting percent viability against log[concentration].
-
Data Presentation: Comparative Cellular Potency
Hypothetical Data for Illustration
| Compound | A549 (EGFR WT) GI50 (µM) | NCI-H1975 (EGFR T790M) GI50 (µM) | SK-BR-3 (HER2+) GI50 (µM) |
| CPO | > 10 | 0.05 | 8.5 |
| Gefitinib | 8.1 | 9.5 | > 10 |
| Lapatinib | 5.2 | 4.8 | 0.08 |
| Sorafenib | 3.5 | 4.1 | 5.5 |
Phase 3: Preliminary ADME/Tox Assessment
A potent molecule is of little therapeutic value if it is rapidly metabolized, cannot be absorbed by the body, or is overtly toxic.[7][] Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential to identify potential liabilities that could terminate development later on.[12] This phase focuses on high-throughput, in vitro assays that predict in vivo behavior.[8][19]
Causality Behind Experimental Choices:
We select a standard panel of in vitro ADME assays. Metabolic stability in liver microsomes predicts how long the drug might last in the body. Caco-2 permeability assesses its potential for oral absorption. CYP450 inhibition screens for the risk of drug-drug interactions. Finally, testing for cytotoxicity in a non-cancerous cell line (e.g., primary hepatocytes) provides an initial flag for general toxicity versus cancer-specific effects.
Experimental Workflow: In Vitro ADME/Tox
Caption: Phase 3 Workflow for Preliminary ADME/Tox Profiling.
Protocol 4: Key In Vitro ADME/Tox Assays (Summary)
-
Metabolic Stability:
-
Method: Incubate CPO (e.g., at 1 µM) with human liver microsomes and NADPH (to initiate metabolic reactions) over a time course (0, 15, 30, 60 min).
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Output: Calculate the in vitro half-life (t½). A longer half-life suggests better stability.
-
-
Caco-2 Permeability:
-
Method: Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate. Once a confluent monolayer forms, add CPO to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
Analysis: Quantify compound concentration on both sides via LC-MS/MS.
-
Output: Calculate the apparent permeability coefficient (Papp). A higher Papp value suggests better potential for oral absorption.
-
-
CYP450 Inhibition:
-
Method: Use commercially available kits with fluorescent probes for major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). Incubate recombinant CYP enzymes with their specific probe and varying concentrations of CPO.
-
Analysis: Measure the fluorescence of the metabolized probe. Inhibition of the enzyme by CPO will result in a decreased fluorescent signal.
-
Output: Determine the IC50 of CPO against each major CYP isoform. High IC50 values (>10 µM) are desirable.
-
Data Presentation: Comparative ADME/Tox Profile
Hypothetical Data for Illustration
| Compound | Metabolic Stability t½ (min) | Caco-2 Papp (10⁻⁶ cm/s) | CYP3A4 Inhibition IC50 (µM) | Hepatocyte Cytotoxicity CC50 (µM) |
| CPO | 45 | 15 | > 20 | > 50 |
| Gefitinib | 35 | 12 | 3.5 | 25 |
| Lapatinib | 20 | 2 | 1.8 | 15 |
| Sorafenib | 60 | 25 | 8.0 | 30 |
Expert Analysis and Decision Matrix
The validation of a drug lead is not a linear path but a series of go/no-go decisions based on a holistic evaluation of the data. The comparative framework is essential for this process.
-
Potency and Selectivity: Based on our hypothetical data, CPO shows excellent potency against a clinically relevant mutant form of EGFR (T790M), which is a known resistance mechanism to first-generation inhibitors like Gefitinib. Its selectivity over wild-type EGFR would be a significant advantage, potentially leading to a wider therapeutic window. While its VEGFR2 activity is noted, it is significantly less potent than its primary target.
-
Cellular Efficacy: The in vitro data translates beautifully into the cellular context. CPO is highly potent in a cell line driven by the T790M mutation (NCI-H1975) while being largely inactive in cells without this dependency. This strong correlation is a hallmark of an on-target effect and provides much higher confidence than the profiles of the broader-spectrum comparators.
-
ADME/Tox Profile: CPO demonstrates a promising "drug-like" profile. Its metabolic stability is good, its permeability suggests good potential for oral absorption, and critically, it shows minimal inhibition of major CYP enzymes and low toxicity in normal cells. This clean profile is a distinct advantage over some of the comparators, which have known liabilities in these areas.
Based on this hypothetical validation workflow, 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine (CPO) would be considered a highly promising drug lead for further development. It meets the key criteria of having high on-target potency, translating that potency to a cellular context with a clear mechanism, and possessing a favorable early ADME/Tox profile when compared to established drugs. The next logical steps would be lead optimization to further enhance its properties and in vivo efficacy studies in relevant xenograft models. This structured, comparative approach ensures that resources are invested in compounds with the highest probability of success in the long and arduous path of drug development.
References
- van der Woude, H., et al. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-61.
- Danaher Life Sciences. (n.d.). Lead Optimization in Drug Discovery.
- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025).
- Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
- Sokolov, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Sygnature Discovery. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
-
Drugs.com. (2024). How does erlotinib work (mechanism of action)? Retrieved from [Link]
- Symeres. (2025). What is the hit to lead process in drug discovery?
-
Kapałczyńska, M., et al. (2018). Cell-based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Journal of Clinical Medicine. Available at: [Link]
- The Stages Of Drug Discovery And Development Process. (n.d.).
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
-
Ülgen, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
- BioAgilytix. (n.d.). Discovery Phase in Drug Development.
- Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
- EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening.
- Biobide. (n.d.). The Role of Lead Optimization in Drug Discovery.
- BMG LABTECH. (2020). Kinase assays.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
-
Patsnap. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate? Retrieved from [Link]
-
Al-Salih, H. I., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones. Moroccan Journal of Chemistry. Available at: [Link]
-
Głowacka, E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2023). (PDF) Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones. Retrieved from [Link]
-
Hafez, H. N., et al. (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][7][]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][7][]triazine Derivatives. Molecules. Available at: [Link]
-
Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Pharmacognosy Journal. (n.d.). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Retrieved from [Link]
-
Molecules. (n.d.). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][7][]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Retrieved from [Link]
-
MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][7][]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of potential anticancer agents. Pyrido[4,3-b][7][]oxazines and pyrido[4,3-b][7][]thiazines. Retrieved from [Link]
-
National Institutes of Health. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents | Request PDF. Retrieved from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. medschool.co [medschool.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. drugs.com [drugs.com]
- 8. medschool.co [medschool.co]
- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. breastcancer.org [breastcancer.org]
- 15. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 16. Sorafenib - Wikipedia [en.wikipedia.org]
- 17. ClinPGx [clinpgx.org]
- 18. Sorafenib - Proteopedia, life in 3D [proteopedia.org]
- 19. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
A Tale of Two Scaffolds: A Comparative Analysis of Pyrimido[4,5-b]quinolines and Pyrimido[5,4-b]oxazines in Drug Discovery
In the landscape of medicinal chemistry, the exploration of fused heterocyclic systems is a cornerstone of drug discovery, offering rigid scaffolds amenable to diverse functionalization and interaction with biological targets. Among these, pyrimidine-fused systems have garnered significant attention. This guide provides an in-depth comparative analysis of two such scaffolds: the extensively studied pyrimido[4,5-b]quinolines and the less-explored pyrimido[5,4-b]oxazines. While both share a fused pyrimidine ring, their distinct structural features and, consequently, their developmental trajectories in medicinal chemistry present a compelling case for a comparative review. This analysis will delve into their synthetic accessibility, chemical properties, and, most importantly, their established and emerging biological applications, supported by experimental data and protocols.
Part 1: The Versatile Workhorse: Pyrimido[4,5-b]quinolines
The pyrimido[4,5-b]quinoline core, a fusion of pyrimidine and quinoline rings, has been a subject of intensive research for decades. This attention is largely due to its structural resemblance to naturally occurring bioactive alkaloids and its proven potential as a versatile pharmacophore.
Synthetic Strategies: Building the Core
The construction of the pyrimido[4,5-b]quinoline scaffold is well-established, with multicomponent reactions (MCRs) being a particularly favored approach due to their efficiency and atom economy. A common and effective method is the one-pot condensation of an aromatic aldehyde, dimedone (or other cyclic 1,3-dicarbonyl compounds), and 6-amino-1,3-dimethyluracil.
Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-b]quinoline Derivatives
This protocol describes a general procedure for the synthesis of pyrimido[4,5-b]quinolines via a multicomponent reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol, 0.14 g)
-
6-amino-1,3-dimethyluracil (1 mmol, 0.155 g)
-
DABCO (25 mol %)
-
Ethanol
-
Acetone
-
Round-bottomed flask with reflux condenser
-
Stirrer/hotplate
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and DABCO (25 mol %).
-
Heat the reaction mixture at 90°C under solvent-free conditions, with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool.
-
Wash the mixture with aqueous ethanol (20:80 v/v, 10 mL) to remove the DABCO catalyst.
-
Purify the solid product by washing with acetone to yield the desired pyrimido[4,5-b]quinoline derivative.[1]
Causality of Experimental Choices:
-
DABCO as a Catalyst: DABCO is a mild, inexpensive, and efficient basic catalyst for this condensation reaction. Its basicity facilitates the initial Knoevenagel condensation between the aldehyde and dimedone and the subsequent Michael addition and cyclization steps.
-
Solvent-Free Conditions: This approach is environmentally friendly ("green chemistry") and often leads to higher yields and shorter reaction times by increasing the concentration of the reactants.
-
Washing with Aqueous Ethanol and Acetone: These steps are chosen for purification. Aqueous ethanol effectively removes the water-soluble catalyst, while acetone is used to wash away any remaining unreacted starting materials or minor byproducts, leaving the often poorly soluble product in a purer form.
A Pharmacophore of Broad Impact: Biological Activities of Pyrimido[4,5-b]quinolines
The pyrimido[4,5-b]quinoline scaffold has been identified as a privileged structure in the development of agents targeting a wide array of diseases, most notably cancer and microbial infections.
A significant body of research has focused on the development of pyrimido[4,5-b]quinolines as anticancer agents.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4]
The EGFR/HER2 signaling pathway is a critical regulator of cell growth, differentiation, and survival. Its dysregulation, often through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: EGFR/HER2 Signaling Pathway and Inhibition by Pyrimido[4,5-b]quinolines.
Recent studies have demonstrated the potent inhibitory activity of novel pyrimido[4,5-b]quinoline derivatives against EGFR and HER2, leading to promising anticancer effects.
| Compound | Target(s) | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Compound 5b | HER2 | 0.073 | - | [4] |
| Compound 5b | - | 1.67 | MCF-7 | [4] |
| Compound 8d | - | 3.62 | MCF-7 | [5] |
Pyrimido[4,5-b]quinolines have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][7][8] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR).
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 17b | Staphylococcus aureus | - | [9] |
| Compound 9d | Candida albicans | - | [9] |
| Compound 9c | Candida albicans | - | [9] |
| Pyrimido[4,5-b][1][10]diazepines | N. gonorrhoeae | 0.25–62.5 | [11] |
| Pyrimido[4,5-b][1][10]diazepines | S. aureus (ATCC 43300) | 0.25–62.5 | [11] |
| Pyrimido[4,5-b][1][10]diazepines | M. tuberculosis | 0.25–62.5 | [11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.
Causality of Experimental Choices:
-
Broth Microdilution: This is a standardized and widely accepted method for quantitative antimicrobial susceptibility testing, allowing for the determination of the minimum concentration of a drug that inhibits microbial growth.
-
Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.
-
Standardized Inoculum: A consistent starting number of bacteria is crucial for reproducible results, as the effectiveness of an antimicrobial agent can be influenced by the bacterial density.
Part 2: The Emerging Contender: Pyrimido[5,4-b]oxazines
In stark contrast to their quinoline counterparts, the pyrimido[5,4-b]oxazine scaffold is significantly less explored in the scientific literature. This disparity presents both a challenge and an opportunity for medicinal chemists. The introduction of an oxygen atom in place of the quinoline's benzene ring fundamentally alters the electronics, geometry, and hydrogen bonding capacity of the scaffold, suggesting the potential for novel biological activities.
Synthetic Approaches: Charting New Territory
The synthesis of pyrimido[5,4-b]oxazines is not as well-documented as that of the pyrimido[4,5-b]quinolines. However, existing literature on related fused oxazine systems suggests that cyclization strategies involving appropriately substituted pyrimidines are viable. A notable example is the synthesis of dihydropyrimido[5,4-b][1][10]oxazine derivatives.
Experimental Protocol: Synthesis of 4,8-disubstituted dihydropyrimido[5,4-b][1][10]oxazine derivatives
This protocol describes a general procedure for the synthesis of a specific class of dihydropyrimido[5,4-b][1][10]oxazine derivatives.
Materials:
-
Starting pyrimidine derivative (e.g., 4-chloro-8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1][10]oxazine)
-
Appropriate amine (e.g., 1-(5-chloropyrimidin-2-yl)piperidin-4-amine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Round-bottomed flask
-
Stirrer/hotplate
Procedure:
-
Dissolve the starting pyrimidine derivative in the chosen solvent in a round-bottomed flask.
-
Add the amine and the base to the reaction mixture.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4,8-disubstituted dihydropyrimido[5,4-b][1][10]oxazine.
Causality of Experimental Choices:
-
Nucleophilic Aromatic Substitution: The core of this synthesis is a nucleophilic aromatic substitution reaction where an amine displaces a leaving group (e.g., a chlorine atom) on the pyrimidine ring.
-
DIPEA as a Base: A non-nucleophilic organic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
DMF as a Solvent: A polar aprotic solvent like DMF is suitable for this type of reaction as it can dissolve the reactants and facilitate the substitution reaction, often at elevated temperatures.
A Glimpse into Biological Potential: GPR119 Agonism
While the biological profile of pyrimido[5,4-b]oxazines is largely uncharted, a recent study has highlighted their potential as agonists of the G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity. Its activation in pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Caption: GPR119 Signaling Pathway and Activation by Pyrimido[5,4-b]oxazine Agonists.
A series of novel dihydropyrimido[5,4-b][1][10]oxazine derivatives have been optimized as potent GPR119 agonists.
| Compound | Target | EC₅₀ (nM) | Reference |
| Compound 10 | GPR119 | 13 | |
| Compound 15 | GPR119 | 12 | |
| Compound 23 | GPR119 | 44 | |
| Compound 24 | GPR119 | 40 |
Part 3: Comparative Analysis and Future Perspectives
The juxtaposition of pyrimido[4,5-b]quinolines and pyrimido[5,4-b]oxazines reveals a striking disparity in their exploration within drug discovery.
| Feature | Pyrimido[4,5-b]quinolines | Pyrimido[5,4-b]oxazines |
| State of Research | Extensively studied | Largely unexplored |
| Synthetic Accessibility | Well-established, particularly via MCRs | Less developed, emerging strategies |
| Known Biological Targets | Diverse (e.g., EGFR, HER2, DNA gyrase, DHFR) | Narrowly explored (GPR119) |
| Therapeutic Areas | Cancer, Infectious Diseases | Metabolic Disorders (potential) |
| SAR Studies | Numerous and in-depth | Limited and nascent |
Key Insights from the Comparison:
-
Established vs. Emerging Scaffolds: Pyrimido[4,5-b]quinolines represent a mature scaffold with a wealth of synthetic and biological data, making it a reliable choice for projects targeting known pathways, particularly in oncology and infectious diseases. Conversely, pyrimido[5,4-b]oxazines are an emerging scaffold with significant untapped potential. The novelty of this system offers opportunities for discovering first-in-class drugs with novel mechanisms of action.
-
Influence of the Heteroatom: The replacement of a benzene ring with an oxazine ring introduces significant changes in the physicochemical properties of the scaffold. The oxazine ring imparts greater polarity and potential for hydrogen bonding, which can influence solubility, membrane permeability, and target engagement. This difference is likely a key driver for the distinct biological targets identified for each scaffold so far.
-
Future Directions: For pyrimido[4,5-b]quinolines, future research will likely focus on refining existing derivatives to improve potency, selectivity, and pharmacokinetic profiles, as well as exploring their potential in other therapeutic areas. For pyrimido[5,4-b]oxazines, the immediate future lies in expanding the synthetic toolbox to access a wider range of derivatives and undertaking broad biological screening to uncover new therapeutic applications beyond GPR119 agonism. There is a clear need for foundational research to establish the broader pharmacological profile of this promising yet understudied scaffold.
The comparative analysis of pyrimido[4,5-b]quinolines and pyrimido[5,4-b]oxazines highlights two distinct yet valuable avenues in drug discovery. The former stands as a testament to the power of a well-explored scaffold, yielding a plethora of bioactive compounds. The latter represents the exciting frontier of chemical space, where novel structures hold the promise of new therapeutic breakthroughs. For researchers and drug development professionals, the choice between these scaffolds will depend on the specific therapeutic goals, risk tolerance, and the desire to either build upon a solid foundation or venture into uncharted territory. The continued exploration of both will undoubtedly enrich the arsenal of medicinal chemistry in the ongoing quest for new and effective medicines.
References
-
1][10][12]triazolo[2′,3′:3,4]pyrimido[6,5-b]quinolines. ResearchGate.
-
[Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1][10]oxazine derivatives as potent GPR 119 agonists. Bioorganic & Medicinal Chemistry.]([Link])
-
1][10][12]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal.
-
[Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][10]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI.]([Link])
Sources
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years [ouci.dntb.gov.ua]
- 4. Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Construction and Docking Studies of Novel Pyrimido[4,5-b]quinolines as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace at My University: Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents [repository.unar.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine Against Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer
A Senior Application Scientist's Guide to Comparative Preclinical Evaluation
Introduction
The landscape of targeted cancer therapy is in a perpetual state of evolution, driven by the pursuit of molecules with enhanced efficacy, superior selectivity, and improved safety profiles. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This guide focuses on a novel investigational compound, 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine, hereafter referred to as CPO, which has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in a subset of Non-Small Cell Lung Cancer (NSCLC).
This document provides a comprehensive framework for the preclinical benchmarking of CPO against a current standard of care, Gefitinib, a first-generation EGFR Tyrosine Kinase Inhibitor (TKI). We will delve into the rationale behind the experimental design, present detailed protocols for head-to-head comparisons, and offer illustrative data to guide researchers in their evaluation of next-generation targeted therapies.
The Scientific Rationale: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In certain cancers, such as NSCLC, mutations in the EGFR gene lead to constitutive activation of the kinase, resulting in uncontrolled cell growth.
Gefitinib and other first-generation TKIs are ATP-competitive inhibitors that selectively target these activating mutations in the EGFR kinase domain, thereby blocking the downstream signaling cascade and inducing tumor cell apoptosis. Our investigational compound, CPO, is hypothesized to act in a similar manner, but with potentially different binding kinetics, selectivity, or off-target effects that warrant a thorough comparative analysis.
Figure 1: Simplified EGFR Signaling Pathway
A simplified representation of the EGFR signaling cascade, a critical pathway in cell growth and proliferation.
In Vitro Benchmarking: A Multi-faceted Approach
A robust in vitro evaluation is the cornerstone of any preclinical drug comparison. Our experimental design aims to compare CPO and Gefitinib across several key parameters: target engagement, cellular potency, selectivity, and mechanism of cell death.
Experimental Workflow: In Vitro Analysis
Figure 2: In Vitro Experimental Workflow
A workflow illustrating the key in vitro experiments for comparing CPO and Gefitinib.
Detailed Experimental Protocols
1. Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CPO and Gefitinib against recombinant human EGFR (wild-type and mutant forms, e.g., L858R, ex19del).
-
Methodology:
-
A solution of recombinant EGFR kinase is prepared in kinase buffer.
-
Serial dilutions of CPO and Gefitinib are prepared.
-
The kinase, ATP, and a suitable substrate (e.g., a synthetic peptide) are incubated with the test compounds in a 384-well plate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Proliferation Assay (GI50 Determination)
-
Objective: To assess the growth inhibitory potential of CPO and Gefitinib on NSCLC cell lines with different EGFR mutation statuses.
-
Cell Lines:
-
EGFR-mutant: HCC827 (exon 19 deletion), NCI-H1975 (L858R and T790M mutations)
-
EGFR wild-type: A549
-
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of CPO and Gefitinib for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Blue®.
-
The half-maximal growth inhibition (GI50) values are determined from the dose-response curves.
-
3. Western Blot Analysis of EGFR Signaling
-
Objective: To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling.
-
Methodology:
-
HCC827 cells are treated with CPO and Gefitinib at their respective GI50 concentrations for various time points (e.g., 0, 1, 6, 24 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Bands are visualized using chemiluminescence, and band intensities are quantified.
-
Illustrative Data Summary
Table 1: Comparative In Vitro Activity of CPO and Gefitinib
| Parameter | CPO | Gefitinib (Reference) |
| IC50 (EGFR ex19del) | 5 nM | 10 nM |
| IC50 (EGFR L858R) | 8 nM | 15 nM |
| IC50 (EGFR WT) | 500 nM | 800 nM |
| GI50 (HCC827) | 20 nM | 45 nM |
| GI50 (NCI-H1975) | 1.5 µM | >10 µM |
| GI50 (A549) | >10 µM | >10 µM |
This hypothetical data suggests CPO has greater potency against mutant EGFR and improved activity against the T790M resistance mutation compared to Gefitinib.
In Vivo Benchmarking: Xenograft Tumor Models
While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to evaluate the therapeutic potential of a compound in a more complex biological system.
Experimental Workflow: In Vivo Analysis
Detailed Experimental Protocol
1. HCC827 Xenograft Model
-
Objective: To compare the anti-tumor efficacy of CPO and Gefitinib in a subcutaneous tumor model.
-
Methodology:
-
Female athymic nude mice are subcutaneously inoculated with HCC827 cells.
-
When tumors reach an average volume of 150-200 mm³, the mice are randomized into three groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
CPO (e.g., 50 mg/kg, oral gavage, daily)
-
Gefitinib (e.g., 50 mg/kg, oral gavage, daily)
-
-
Tumor volume and body weight are measured twice weekly.
-
The study is terminated when tumors in the vehicle group reach a predetermined size, or after a set duration (e.g., 21 days).
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
2. Pharmacodynamic (PD) Analysis
-
Objective: To confirm target engagement in the tumor tissue.
-
Methodology:
-
At the end of the efficacy study, a subset of tumors from each group is harvested at a specific time point after the final dose (e.g., 4 hours).
-
Tumor lysates are prepared and analyzed by Western blot for phospho-EGFR and downstream signaling proteins, as described in the in vitro protocol.
-
Illustrative Data Summary
Table 2: Comparative In Vivo Efficacy in HCC827 Xenograft Model
| Treatment Group (50 mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) |
| Vehicle | 1250 ± 150 | - |
| CPO | 250 ± 50 | 80% |
| Gefitinib | 480 ± 70 | 62% |
This hypothetical data indicates that CPO demonstrates superior anti-tumor efficacy compared to Gefitinib at the same dose in this preclinical model.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel pyrimido[5,4-b]oxazine derivative, CPO, against the standard of care, Gefitinib, for the treatment of EGFR-mutated NSCLC. The proposed experiments are designed to provide a clear, head-to-head comparison of potency, selectivity, and in vivo efficacy.
Based on the illustrative data, CPO shows promise as a next-generation EGFR inhibitor with potentially superior activity. However, further studies are warranted to fully characterize its pharmacological profile. These would include:
-
Kinome-wide selectivity profiling: To assess off-target activities and predict potential toxicities.
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of CPO.
-
Toxicity studies: To establish a safety profile and determine the maximum tolerated dose.
-
Evaluation in resistance models: To assess the activity of CPO against other clinically relevant EGFR mutations, including those that confer resistance to first- and second-generation TKIs.
By following a structured and data-driven approach, researchers can effectively evaluate the potential of new chemical entities like 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine and contribute to the development of more effective cancer therapies.
References
-
Al-Otaibi, M. A., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones. Moroccan Journal of Chemistry, 11(4), 11-4. [Link]
-
Szymańska, E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
- Khurana, J. M., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 134-142.
-
Wang, Y., et al. (2018). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b]ox[3]azine derivatives as potent GPR 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(18), 3045-3049. [Link]
-
Insuasty, B., et al. (2008). Microwave induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b]di[3]azepines as potential antitumor agents. European Journal of Medicinal Chemistry, 43(9), 1955-1962. [Link]
- Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562.
-
Insuasty, D., et al. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b]di[3]azepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 27(19), 6649. [Link]
-
Barbosa, M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23351-23368. [Link]
-
Al-Ostath, A., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 15(14), 1189-1207. [Link]
-
Al-Zoubi, R. M., et al. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 27(21), 7247. [Link]
-
Abonia, R., et al. (2012). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b]di[3]azepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 17(10), 11520-11537. [Link]
-
Valencia, D., et al. (2023). Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. RSC Advances, 13(15), 9993-10006. [Link]
-
Zareb, A., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(16), 4945. [Link]
-
Johnson, D. E., et al. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 79(23), 11531-11544. [Link]
Sources
A Comparative Guide to the Cytotoxicity of Pyrimidine-Fused Heterocyclic Scaffolds
Prepared by a Senior Application Scientist
This guide provides a comparative analysis of the cytotoxic profiles of various pyrimidine-fused heterocyclic derivatives, a class of compounds demonstrating significant potential in oncology research. While direct comparative data on a broad range of pyrimido[5,4-b]oxazine derivatives is emerging, this document synthesizes findings from structurally related scaffolds, such as pyrido[2,3-b][1][2]oxazines and oxazolo[5,4-d]pyrimidines, to illuminate key structure-activity relationships (SAR) and mechanistic insights. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing these promising anticancer agents.
The Pyrimidine-Fused Scaffold: A Privileged Structure in Cancer Research
The fusion of a pyrimidine ring with other heterocyclic systems, such as oxazine, results in a molecular scaffold with significant therapeutic potential. Pyrimidines are fundamental components of nucleic acids, making their analogs potent agents for interfering with the cellular processes of rapidly proliferating cancer cells[3][4]. Strategic modifications to this core structure have yielded derivatives that exhibit cytotoxicity through diverse mechanisms, including the inhibition of critical cellular enzymes and the disruption of essential signaling pathways[4]. This guide delves into the cytotoxic performance of these derivatives, comparing their efficacy across various human cancer cell lines.
Comparative In Vitro Cytotoxicity: A Data-Driven Analysis
The anticancer potential of a compound is primarily quantified by its cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀). These values represent the concentration of a compound required to inhibit or kill 50% of the cells in a given population. A lower value signifies higher potency.
The following table summarizes the cytotoxic activity of representative pyrimidine-fused heterocyclic derivatives against a panel of human cancer cell lines.
| Derivative Class | Compound | Target Cell Line | IC₅₀ / CC₅₀ (µM) | Key Structural Features / Notes | Source |
| Pyrido[2,3-b][1][2]oxazine | 7f | HCC827 (Lung) | 0.09 | Potency comparable to Osimertinib. Features trifluoromethyl and difluorophenyl sulfonyl groups. | [1] |
| NCI-H1975 (Lung) | 0.89 | Selective against cancer cells vs. normal BEAS-2B cells (>61 µM). | [1] | ||
| A-549 (Lung) | 1.10 | [1] | |||
| Pyrimido[5,4-e][1][2][5]triazine | 6b | A-549 (Lung) | 3.6 | Exhibited the highest activity among the series tested, superior to 5-fluorouracil (10.5 µM). | [6] |
| Oxazolo[5,4-d]pyrimidine | 3g | HT-29 (Colon) | 58.4 | 3-(N,N-dimethylamino)propyl substituent. More potent than 5-fluorouracil (381.2 µM). | [3][7] |
| 3e | LoVo (Colon) | 177.52 | Lipophilic pentyl substituent. Showed the highest cytotoxicity against this metastatic cell line. | [3] | |
| Pyrimido[4,5-c]quinoline-1(2H)-one | 48, 50, 54, 59, 63 | HT-1080 (Fibrosarcoma) | Low µM to sub-µM | These compounds were found to inhibit the S-phase and arrest cells in the G2/M phase. | [8] |
Structure-Activity Relationship (SAR) Insights
The accumulated data reveals critical structural motifs that govern the cytotoxic potency of these derivatives:
-
Substituents on the Fused Ring System : A thorough SAR analysis of pyrido[2,3-b][1][2]oxazine derivatives indicated that optimal cytotoxic activity is dependent on several key structural features. These include the pyrido-oxazine ring system as the primary scaffold, a pyrimidine moiety, an amine functional group, a trifluoromethyl (-CF3) group on the pyrimidine ring, and a difluorophenyl sulfonyl group. These elements collectively enhanced the anticancer efficacy of the most potent compounds[1].
-
Amino Groups : The presence of amino groups has been shown to significantly increase anticancer activity. In one study, derivatives containing amino groups in their molecular structures demonstrated much better anticancer efficacy than synthesized derivatives that lacked this functional group[1].
-
Fused Ring Modifications : The nature of the fused heterocyclic ring itself is a major determinant of activity and mechanism. For instance, fusing a triazole moiety to a pyrimido[4,5-e][1][2][9]oxadiazine core resulted in compounds that were more active than those with chlorine or pyrrolidine groups at the same position[10][11].
Mechanisms of Cytotoxic Action
The cytotoxic effects of pyrimido[5,4-b]oxazine derivatives and their analogs are often mediated by targeting specific signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of Receptor Tyrosine Kinases
A primary mechanism for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). EGFR is frequently overexpressed in various cancers, and its signaling pathway promotes cell growth, proliferation, and survival. Certain pyrido[2,3-b][1][2]oxazine derivatives have been rationally designed as potent EGFR-tyrosine kinase (EGFR-TK) inhibitors, showing efficacy against cell lines with resistance-conferring mutations[1].
Caption: Standardized workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The comparative analysis of pyrimidine-fused heterocyclic derivatives underscores their promise as a versatile scaffold for the development of novel anticancer agents. The data consistently demonstrates that strategic modifications to the core structure can yield compounds with potent, low-micromolar cytotoxicity against a range of human cancer cell lines. Key SAR insights point towards the importance of specific substituents and fused ring systems in modulating this activity.
Future research should focus on synthesizing and evaluating a broader library of pyrimido[5,4-b]oxazine derivatives to establish a more direct and comprehensive SAR. Further investigation into their mechanisms of action, particularly their effects on other kinase families and apoptotic pathways, is warranted. Finally, promising lead compounds identified through in vitro screening must be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development.
References
-
Al-Ostath, A., et al. (2023). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health (NIH). [Link]
-
Griffin, R. J., et al. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. [Link]
-
Temple, C. Jr., et al. (1982). Synthesis of potential anticancer agents. Pyrido[4,3-b]o[1][2]xazines and pyrido[4,3-b]t[1][2]hiazines. PubMed. [Link]
-
Balaha, M., et al. (2015). Structures and in vitro cytotoxic activity of (series B) compounds against (A549) cell line. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2010). Synthesis, in-vitro cytotoxicity, and a preliminary structure-activity relationship investigation of pyrimido[4,5-c]quinoline-1(2H)-ones. PubMed. [Link]
-
Cheminform Abstract. (2010). A Rapid and Versatile Synthesis of Novel Pyrimido[5,4-b]carbazoles. ResearchGate. [Link]
-
Shiri, A., et al. (2017). Pyrimidooxadiazine and Triazolopyrimidooxadiazine Derivatives: Synthesis and Cytotoxic Evaluation in Human Cancer Cell Lines. ResearchGate. [Link]
-
Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health (NIH). [Link]
-
El-Kalyoubi, S., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e]t[1][2][5]riazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. National Institutes of Health (NIH). [Link]
-
Herrera-Mayorga, V., et al. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b]d[1][2]iazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. [Link]
-
Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. [Link]
-
Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
-
Bakavoli, M., et al. (2017). Pyrimidooxadiazine and Triazolopyrimidooxadiazine Derivatives: Synthesis and Cytotoxic Evaluation in Human Cancer Cell Lines. ResearchGate. [Link]
-
Pinto, A. C., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. National Institutes of Health (NIH). [Link]
-
Temple, C. Jr., et al. (1982). Synthesis of potential anticancer agents. Pyrido[4,3-b]o[1][2]xazines and pyrido[4,3-b]t[1][2]hiazines. Journal of Medicinal Chemistry. [Link]
-
Szymańska, E., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Milian, E., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
-
El-Kalyoubi, S., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e]t[1][2][5]riazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. ResearchGate. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in-vitro cytotoxicity, and a preliminary structure-activity relationship investigation of pyrimido[4,5-c]quinoline-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Confirming Mechanism of Action: A Comparative Guide to Genetic and Chemical Knockouts
In the landscape of drug discovery and biomedical research, unequivocally demonstrating a drug's mechanism of action (MOA) is a cornerstone of a successful research program.[1][2][3][4] Target validation, the process of confirming the involvement of a specific molecular target in a disease process, is a critical early step that significantly increases the probability of clinical success.[4][5] Among the most powerful tools for target validation are genetic and chemical knockout strategies. These approaches allow researchers to probe the function of a specific protein by eliminating or degrading it, thereby revealing its role in cellular pathways and its potential as a therapeutic target.
This guide provides an in-depth comparison of genetic and chemical knockout methodologies, offering insights into their underlying principles, experimental workflows, and relative strengths and weaknesses. We will explore how these techniques can be leveraged to build a robust body of evidence to confirm a drug's MOA, a crucial step in advancing a therapeutic candidate.
The Imperative of Target Validation
Before embarking on a lengthy and expensive drug development campaign, it is paramount to establish a clear link between a molecular target and a disease phenotype.[4][5] Inadequate pre-clinical target validation is a primary contributor to the high attrition rates of drug candidates in clinical trials.[4][5] By employing rigorous target validation techniques, researchers can de-risk their projects and focus resources on targets with the highest likelihood of therapeutic benefit.[3] Genetic and chemical knockouts are central to this effort, providing direct evidence of a target's role in a biological process.[1][3]
Genetic Knockout: Rewriting the Blueprint
Genetic knockout techniques achieve the permanent removal of a target protein by directly modifying the gene that encodes it. The advent of CRISPR-Cas9 technology has revolutionized this field, offering a precise and efficient method for creating gene knockouts in a wide range of biological systems.[6][7]
Mechanism of Action: CRISPR-Cas9
The CRISPR-Cas9 system is comprised of two key components: the Cas9 nuclease, an enzyme that acts as "molecular scissors" to cut DNA, and a single-guide RNA (sgRNA) that directs the Cas9 to a specific genomic location.[6][8] The sgRNA is designed to be complementary to a target sequence within the gene of interest. When introduced into a cell, the sgRNA guides the Cas9 nuclease to the target DNA, where it creates a double-strand break (DSB).[6] The cell's natural DNA repair machinery then attempts to fix this break, primarily through a process called non-homologous end joining (NHEJ). NHEJ is an error-prone process that often results in small insertions or deletions (indels) at the site of the break. These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively "knocking out" the gene.[6]
Experimental Workflow: CRISPR-Cas9 Gene Knockout
Caption: A streamlined workflow for generating and validating a CRISPR-Cas9 knockout cell line.
RNA Interference (RNAi): A Transient Alternative
While CRISPR-Cas9 creates a permanent knockout, RNA interference (RNAi) offers a method for transiently "knocking down" gene expression at the mRNA level.[9][10] This is achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).[11][12][13][14]
-
siRNA: These are short, double-stranded RNA molecules that are introduced directly into cells.[12][15] They are incorporated into the RNA-induced silencing complex (RISC), which then uses one of the RNA strands to find and degrade the complementary target mRNA.[13] The effect is transient, typically lasting for a few days.[11][12]
-
shRNA: These are delivered via a vector (often a virus) and are expressed within the cell as a hairpin structure.[11][12][15] The cell's machinery processes the shRNA into siRNA, which then enters the RISC pathway for long-term, stable gene knockdown.[11][12]
Chemical Knockout: Targeted Protein Degradation
In contrast to genetic methods that target the gene, chemical knockout approaches directly target the protein for degradation. This emerging class of molecules, which includes Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, offers a powerful and reversible way to eliminate a protein of interest.
Mechanism of Action: PROTACs
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[16][17] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the target protein.[16][17][18] This polyubiquitination acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the target protein.[16][17][18] A key feature of PROTACs is their catalytic nature; after the target protein is degraded, the PROTAC is released and can go on to target another protein molecule.[16][17]
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Molecular Glues: A Serendipitous Discovery Turned Powerful Tool
Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the target's degradation.[19][20][21] Unlike PROTACs, which are rationally designed with distinct binding moieties, molecular glues were often discovered serendipitously.[22] A classic example is thalidomide and its analogs, which were later found to act as molecular glues that bring the transcription factors IKZF1 and IKZF3 to the E3 ligase cereblon for degradation.[22] Molecular glues are typically smaller than PROTACs, which can give them more favorable pharmacological properties.[19]
Comparison of Genetic and Chemical Knockout Approaches
| Feature | Genetic Knockout (CRISPR-Cas9) | RNA Interference (siRNA/shRNA) | Chemical Knockout (PROTACs/Glues) |
| Level of Action | DNA (Permanent)[6][10] | mRNA (Transient/Stable)[9][10] | Protein (Reversible)[16] |
| Effect | Complete loss of function[6] | Reduced expression (knockdown)[11] | Protein degradation[16] |
| Reversibility | Irreversible[6] | Reversible (siRNA) / Stable (shRNA)[11][12] | Reversible[16] |
| Speed of Onset | Slower (requires cell line generation)[23] | Faster (siRNA) / Slower (shRNA)[14] | Rapid (hours)[24] |
| Off-Target Effects | Potential for genomic DNA cleavage[25][26][27][28] | Can have mRNA off-targets[12] | Potential for off-target protein binding |
| Therapeutic Relevance | Gene therapy applications[26] | RNA-based therapeutics[13] | Small molecule drug development[16] |
Experimental Protocols: A Step-by-Step Guide
CRISPR-Cas9 Knockout Protocol
-
sgRNA Design and Synthesis: Design sgRNAs targeting the gene of interest using online tools.[6] Synthesize or clone the sgRNAs into an appropriate expression vector.[7][29]
-
Delivery of CRISPR Components: Introduce the Cas9 nuclease and sgRNA into the target cells. Common methods include lipid-based transfection of plasmids or direct delivery of Cas9/sgRNA ribonucleoprotein (RNP) complexes.[6]
-
Single Cell Cloning: Isolate single cells to generate clonal populations. This can be achieved through limiting dilution or fluorescence-activated cell sorting (FACS).[23]
-
Clonal Expansion: Expand the single-cell clones into larger populations.[23]
-
Validation:
-
Genomic Validation: Extract genomic DNA and perform PCR and Sanger sequencing to confirm the presence of indels at the target site.[23]
-
Protein Validation: Perform Western blotting to confirm the absence of the target protein.[8]
-
Phenotypic Analysis: Conduct relevant functional assays to assess the phenotypic consequences of the gene knockout.
-
Chemical Knockout (PROTAC) Protocol
-
Cell Treatment: Treat cultured cells with the PROTAC molecule at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).[24]
-
Cell Lysis: Harvest the cells and prepare cell lysates.[24]
-
Protein Quantification: Determine the total protein concentration in each lysate using a method like the BCA assay.[24]
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein to assess its levels.[24] A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
-
Dose-Response and Time-Course Analysis: Analyze the Western blot data to determine the dose-dependent and time-dependent degradation of the target protein.
-
Phenotypic Analysis: Perform functional assays to correlate protein degradation with a cellular phenotype.
Conclusion: A Synergistic Approach to Target Validation
Both genetic and chemical knockout strategies are indispensable tools for confirming the mechanism of action of a drug and validating a therapeutic target. Genetic knockouts provide a definitive, permanent loss-of-function phenotype, while chemical knockouts offer a more drug-like, reversible, and temporally controlled method for protein elimination. The choice between these approaches will depend on the specific scientific question, the nature of the target, and the long-term goals of the research program.
Ultimately, a comprehensive target validation package will often employ a combination of these techniques. For instance, a CRISPR knockout can establish the fundamental role of a target, while a PROTAC can then be used to mimic the pharmacological inhibition of that target in a more therapeutically relevant manner. By leveraging the complementary strengths of both genetic and chemical knockout technologies, researchers can build a compelling case for their target and significantly enhance the likelihood of success in the challenging journey of drug development.
References
-
Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. (n.d.). Cyagen. Retrieved from [Link]
-
What Is shRNA? How It Differs from siRNA in Gene Knockdown. (2025, April 24). Patsnap Synapse. Retrieved from [Link]
-
Perk, A. A., et al. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. bio-protocol, 14(11), e4993. [Link]
-
siRNA vs shRNA - applications and off-targeting. (2017, July 10). siTOOLs Biotech Blog. Retrieved from [Link]
-
The importance of target validation in drug discovery and development. (n.d.). ResearchGate. Retrieved from [Link]
-
siRNA vs. shRNA: Similarities and differences. (n.d.). ResearchGate. Retrieved from [Link]
-
Target identification and validation in research. (n.d.). WJBPHS. Retrieved from [Link]
-
What Is the Difference Between siRNA and shRNA Knockdown Methods? (2026, January 19). BenchSci. Retrieved from [Link]
-
Target Validation. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Target Identification and Validation. (n.d.). Aragen Life Sciences. Retrieved from [Link]
-
PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (n.d.). Signal Transduction and Targeted Therapy, 7(1), 337. [Link]
-
CRISPR Cas9 - Guide for CRISPR Gene Knockout. (n.d.). abm Inc. - Applied Biological Materials. Retrieved from [Link]
-
CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. (n.d.). Vitro Biotech. Retrieved from [Link]
-
Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. (2024, September 20). STAR Protocols, 5(3), 103179. [Link]
-
Proteolysis targeting chimera. (n.d.). In Wikipedia. Retrieved from [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). Frontiers in Genome Editing, 5. [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative analysis of inducible knockout systems and their... (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular glues tackle undruggable targets. (2022, June 21). CAS.org. Retrieved from [Link]
-
Molecular glues: new solutions for undruggable proteins. (2024, April 16). BMG LABTECH. Retrieved from [Link]
-
PROTACs revolutionize small molecule drugs. (2024, November 15). CAS.org. Retrieved from [Link]
-
Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18). International Journal of Molecular Sciences, 25(2), 1148. [Link]
-
The science behind the systematic discovery of molecular glues. (2025, September 25). Drug Target Review. Retrieved from [Link]
-
Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. (n.d.). Journal of Medicinal Chemistry, 64(18), 13334-13354. [Link]
-
CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. (2025, February 14). AZoLifeSciences. Retrieved from [Link]
-
An Inducible and Reversible Mouse Genetic Rescue System. (2008, May 9). PLOS Genetics, 4(5), e1000069. [Link]
-
Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. (n.d.). Journal of Biosciences, 37(5), 849-858. [Link]
-
How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). BioAgilytix. Retrieved from [Link]
-
How to Choose the Right Inducible Gene Expression System for Mammalian Studies? (n.d.). Cells, 9(3), 564. [Link]
-
Interpretation of knockout experiments: the congenic footprint. (n.d.). Bioinformatics, 23(8), 977-984. [Link]
-
scaleable inducible knockout system for studying essential gene function in the malaria parasite. (n.d.). Nucleic Acids Research, 52(1), 384-398. [Link]
-
Interpreting Results of the Knockout Lab by miniPCR bio™. (2021, August 12). YouTube. Retrieved from [Link]
-
How to experimentally validate drug-target interactions? (2012, December 17). ResearchGate. Retrieved from [Link]
-
Off-Target Effects Of CRISPR/Cas9 and Their Solutions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Confounding factors from inducible systems for spatiotemporal gene expression regulation. (2020, May 19). Journal of Cell Biology, 219(7), e202004128. [Link]
-
How to Interpret ICE Results: Knockout Pool vs Knockout Clone. (2020, July 14). YouTube. Retrieved from [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). Nature Chemical Biology, 5(9), 612-615. [Link]
-
Review of knockout technology approaches in bacterial drug resistance research. (2023, August 17). Frontiers in Microbiology, 14. [Link]
-
Validation guidelines for drug-target prediction methods. (2024, November 21). Expert Opinion on Drug Discovery, 19(11), 1461-1473. [Link]
-
Genetic compensation: A phenomenon in search of mechanisms. (2017, July 13). PLOS Genetics, 13(7), e1006780. [Link]
-
Genetic Knock-Down (e.g. with RNAi - siRNA or shRNA) & Knock-Out (e.g. with CRISPR/Cas). (2023, March 11). YouTube. Retrieved from [Link]
-
What's the Difference Between Gene Knockdown and Gene Knockout? (2024, August 14). The Scientist. Retrieved from [Link]
-
Target identification and validation for drug targets across different therapeutic areas. (2023, November 15). YouTube. Retrieved from [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What’s the Difference Between Gene Knockdown and Gene Knockout? | The Scientist [the-scientist.com]
- 11. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 12. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. techtorque.com.au [techtorque.com.au]
- 16. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 18. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 19. Molecular glues tackle undruggable targets | CAS [cas.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 26. lifesciences.danaher.com [lifesciences.danaher.com]
- 27. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. azolifesciences.com [azolifesciences.com]
- 29. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine
Introduction: Beyond Synthesis, A Commitment to Safety
As researchers dedicated to advancing drug discovery and development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The lifecycle of a chemical intermediate like 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine (CAS: 1309377-79-4) includes its safe and compliant disposal. Improper handling of waste not only poses significant safety and environmental risks but can also compromise the integrity of an entire research program.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety data and regulatory frameworks. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream confidently and responsibly.
Section 1: Hazard Profile and Core Safety Characteristics
Understanding the intrinsic hazards of a compound is the foundation of its safe management. 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine is a chlorinated heterocyclic compound with a defined set of risks that must be respected at all stages of handling and disposal.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] These classifications are not merely administrative; they are directives that inform our choice of personal protective equipment, engineering controls, and emergency procedures.
Table 1: Chemical and Safety Data Summary
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine | PubChem[1] |
| CAS Number | 1309377-79-4 | PubChem[1], Advanced ChemBlocks[3] |
| Molecular Formula | C₆H₆ClN₃O | PubChem[1], Advanced ChemBlocks[3] |
| Molecular Weight | 171.58 g/mol | PubChem[1], Advanced ChemBlocks[3] |
| GHS Hazard Codes | H302, H315, H319, H335 | PubChem[1] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | PubChem[1] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Based on the known hazards, a multi-layered safety approach is mandatory. This combines environmental controls with individual protective equipment to minimize all potential routes of exposure.
Engineering Controls: All handling of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine, including weighing, transfers, and the preparation of waste containers, must be conducted within a properly functioning and certified chemical fume hood. The hood provides critical ventilation to prevent the inhalation of any dusts or aerosols, directly mitigating the respiratory irritation risk (H335).[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact. Given the H315 "Causes skin irritation" classification, this is non-negotiable.[1] If contamination occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the H319 "Causes serious eye irritation" warning, the use of chemical splash goggles is strongly recommended, especially when handling larger quantities or solutions.[1]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure it is clean and replaced immediately if significant contamination occurs.
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be available.
Section 3: Waste Classification, Segregation, and Storage
Proper disposal begins with correct classification and segregation. As a chlorinated organic compound, 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine is considered hazardous waste. In the United States, its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Waste Code Assignment: While this specific chemical is not explicitly listed by name, it falls into a category of halogenated organic wastes. The precise waste code may depend on how the waste was generated. For instance, wastes from the manufacturing of certain chlorinated aliphatic hydrocarbons are assigned F-codes like F024.[4][5] Unused commercial chemical products may fall under P- or U-lists.
Causality: The critical takeaway is that this is a regulated hazardous waste. You must consult your institution's Environmental Health & Safety (EHS) department. They will provide the specific waste codes and disposal procedures required for your local, state, and federal jurisdiction. Misclassifying hazardous waste can lead to significant regulatory penalties and safety risks.
Segregation and Containerization:
-
Designated Waste Stream: This compound must be collected in a dedicated "Halogenated Organic Solid Waste" or "Chlorinated Organic Solid Waste" stream. Never mix it with non-hazardous waste.
-
Incompatibilities: Avoid mixing with strong oxidizing agents or strong bases, as this can initiate exothermic or unknown reactions. Store the waste container away from these materials.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid. The container must be clean, in good condition, and compatible with the chemical.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
Section 4: Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from your lab bench to its final pickup by trained EHS personnel.
Protocol 4.1: Operational Disposal Workflow
-
Preparation: Before starting work, designate a hazardous waste container as described in Section 3. Ensure it is properly labeled and placed in a designated Satellite Accumulation Area (SAA), typically within the laboratory fume hood or a secondary container nearby.
-
At-Source Collection:
-
Solid Waste: Collect any unused pure compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for minor cleanups directly into the designated hazardous waste container.
-
Solutions: If the compound is in solution, it should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste streams, as this complicates the final disposal process and significantly increases costs.
-
-
Container Management:
-
Keep the waste container sealed at all times, except when adding waste. This is a key regulatory requirement and prevents the release of vapors.
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
-
Request for Disposal: Once the container is full, or if the project generating the waste is complete, submit a chemical waste collection request to your institution's EHS department. Follow their specific online or paper-based procedure.
-
Final Handover: EHS professionals will collect the sealed, properly labeled container for consolidation and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common final disposal method for chlorinated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous components.
Caption: Waste Disposal Workflow from Lab to Final Disposition.
Section 5: Emergency Procedures for Spills
Accidents can happen, and a prepared response is critical to ensuring safety.
Protocol 5.1: Spill Response
-
Assess the Situation: Determine the size and nature of the spill.
-
Minor Spill: A small amount of solid (<1 g) contained within the fume hood.
-
Major Spill: Any spill outside of a fume hood, any spill larger than a few grams, or any spill that you are not comfortable or equipped to handle.
-
-
Minor Spill Response:
-
Ensure your PPE is intact. Alert colleagues in the immediate area.
-
Gently cover the spill with an absorbent material like vermiculite or a chemical spill pad. Avoid raising dust.
-
Carefully sweep the absorbed material into a bag or container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol, acetone), then with soap and water.
-
Place all contaminated materials (absorbent, cloths, gloves) into the designated hazardous waste container.
-
-
Major Spill Response:
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
NOTIFY: Contact your institution's emergency response line and the EHS department. Provide the chemical name, location, and estimated quantity of the spill. Do not attempt to clean up a major spill yourself.
-
Caption: Decision-Making Flowchart for Spill Response.
Conclusion
The responsible disposal of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine is a non-negotiable aspect of professional laboratory practice. By understanding its specific hazards, utilizing appropriate controls and PPE, and adhering to a systematic and compliant disposal protocol, we protect ourselves, our colleagues, and the environment. Always remember that your institution's Environmental Health & Safety department is your most valuable partner in this process.
References
-
National Center for Biotechnology Information. (n.d.). 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine. PubChem. Retrieved January 20, 2026, from [Link]
-
MLI Environmental. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved January 20, 2026, from [Link]
-
U.S. Government Publishing Office. (2012, July 1). § 261.31 Hazardous wastes from non-specific sources. Code of Federal Regulations. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved January 20, 2026, from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved January 20, 2026, from [Link]
-
Virginia Department of Environmental Quality. (n.d.). Frequently-used federal hazardous waste codes. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved January 20, 2026, from [Link]
Sources
- 1. 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine | C6H6ClN3O | CID 71757168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. media.clemson.edu [media.clemson.edu]
- 3. 4-chloro-6H,7H,8H-pyrimido[5,4-b][1,4]oxazine 97% | CAS: 1309377-79-4 | AChemBlock [achemblock.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. wku.edu [wku.edu]
Navigating the Synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine: A Guide to Personal Protective Equipment and Safe Handling
Navigating the Synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine: A Guide to Personal Protective Equipment and Safe Handling
For the innovative researchers and scientists dedicated to advancing drug development, the synthesis and handling of novel compounds are daily realities. Among these, 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine, a heterocyclic compound, presents both significant opportunities and potential hazards. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel while maintaining the integrity of your research. Our goal is to empower you with the knowledge to handle this compound with confidence and precision, making safety an intrinsic part of your experimental workflow.
Hazard Analysis: Understanding the Risks
Before any handling of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine, a thorough understanding of its hazard profile is paramount. Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine. The following table summarizes the required PPE, with detailed explanations below.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Inner glove under the lab coat cuff, outer glove over the cuff. Provides robust protection against incidental contact and allows for safe removal of the outer glove if contaminated. Nitrile offers good resistance to a range of chemicals, including many chlorinated solvents.[3] |
| Eyes & Face | ANSI Z87-rated Safety Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face, particularly during procedures with a high risk of splashing.[4] |
| Body | Chemical-resistant Laboratory Coat | A lab coat made of a low-permeability fabric is essential to protect the skin from spills. It should have a solid front, long sleeves, and knit cuffs. |
| Respiratory | NIOSH-approved N95 Respirator or higher | Given the potential for respiratory irritation from airborne particles, a NIOSH-approved N95 respirator is the minimum requirement.[5] For procedures that may generate vapors or aerosols, a respirator with organic vapor cartridges may be necessary. |
Hand Protection: A Deeper Dive
The choice of gloves is critical. While nitrile gloves are generally recommended for their chemical resistance, it is crucial to be aware of their limitations.[3][6][7] For prolonged or high-exposure tasks, consider gloves with a higher level of chemical resistance, such as those made of neoprene or Viton™. Always inspect gloves for any signs of degradation or punctures before use. The practice of double-gloving not only provides an extra layer of protection but also allows for a safer doffing procedure, minimizing the risk of contamination.
Eye and Face Protection: Beyond the Basics
Standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87 standard are mandatory.[4] For any procedure where there is a risk of splashing, such as transferring solutions or performing reactions, a full-face shield must be worn over the goggles. This is a critical step in preventing serious eye injuries.
Respiratory Protection: Ensuring Clean Air
Due to the irritant nature of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine, respiratory protection is essential. A NIOSH-approved N95 respirator will provide adequate protection against airborne particulates.[5] However, if the compound is being handled in a way that could generate vapors or aerosols, a half-mask or full-face respirator with organic vapor cartridges is required.[8] All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations.[1][9][10]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan minimizes the risk of exposure. The following workflow should be adapted to your specific laboratory procedures.
Engineering Controls
All work with solid or solutions of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1][2]oxazine must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure. The fume hood sash should be kept as low as possible.
Handling Procedure
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered. All necessary equipment and reagents should be placed in the hood before starting the experiment.
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat.
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reactions: All reactions involving this compound should be performed in closed systems whenever possible.
-
Post-Handling: After handling, the outer pair of gloves should be removed and disposed of as hazardous waste. The inner gloves should then be used to decontaminate the work area.
Caption: A workflow outlining the segregation and decontamination procedures for waste generated from handling the target compound.
Emergency Procedures: Being Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can confidently and safely work with 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b]o[1][2]xazine, ensuring both your personal safety and the integrity of your valuable research.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
OSHAcademy. (n.d.). 757 Laboratory Safety. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance documents. Retrieved from [Link]
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]
-
Needle.Tube. (n.d.). The Importance Of Eye And Face Protection In A Lab Setting. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
-
Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Ingestion Hazard Hazard Class Standard Operating Procedure. (2015, July 20). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
-
Practical Law. (n.d.). REACH: ECHA publishes new guidance on Safety Data Sheets. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
-
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Respirator Fact Sheet | NIOSH. Retrieved from [Link]
-
Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. (2025, August 6). Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
YouTube. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2025, March 4). Respirator Types and Use | Personal Protective Equipment. Retrieved from [Link]
-
EU-ECHA interactive guide on safety data sheets and exposure scenarios translated. (2018, July 27). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Homepage. Retrieved from [Link]
-
Hazmat School. (2020, October 9). How to Comply With Respiratory Protection Standards. Retrieved from [Link]
-
University of Nebraska–Lincoln. (n.d.). Safe Operating Procedure. Retrieved from [Link]
-
Boston University. (2016, July 6). Chapter 7: Decontamination and Sterilization | Office of Research. Retrieved from [Link]
-
Chemical Processes of Decontamination in the Treatment of Hazardous Substances. (n.d.). Retrieved from [Link]
-
DECONTAMINATION AND WASTE MANAGEMENT - UAB. (n.d.). Retrieved from [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. Guidance documents - ECHA [echa.europa.eu]
- 3. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 4. Eye Protection in Laboratory Spaces | Environment, Health and Safety [ehs.cornell.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. wellbefore.com [wellbefore.com]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. 757 Laboratory Safety [oshacademy.com]
- 10. clarionsafety.com [clarionsafety.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
